3-(4-(6-Aminocaproyloxy)phenyl)propionic acid
説明
特性
IUPAC Name |
3-[4-(6-aminohexanoyloxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c16-11-3-1-2-4-15(19)20-13-8-5-12(6-9-13)7-10-14(17)18/h5-6,8-9H,1-4,7,10-11,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQFOQOMOXWCFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)OC(=O)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652428 | |
| Record name | 3-{4-[(6-Aminohexanoyl)oxy]phenyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760127-60-4 | |
| Record name | 3-{4-[(6-Aminohexanoyl)oxy]phenyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid
An In-Depth Technical Guide to the Synthesis of 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid
Abstract
This technical guide provides a comprehensive, field-proven methodology for the . The target molecule is a bifunctional compound featuring a terminal carboxylic acid and a primary amine, linked via an ester bond to a phenylpropionic acid scaffold. The inherent chemical functionalities of the precursors—specifically the competing nucleophilicity of the amine and the modest reactivity of the phenolic hydroxyl group—present unique synthetic challenges. This document outlines a robust, three-stage strategic approach centered on an orthogonal protection strategy, carbodiimide-mediated esterification, and subsequent deprotection. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present the necessary data for characterization, offering researchers and drug development professionals a reliable pathway to this valuable chemical entity.
Introduction: The Synthetic Challenge
The requires the formation of an ester linkage between two key building blocks: 3-(4-hydroxyphenyl)propionic acid[1] and 6-aminocaproic acid[2]. A direct condensation of these two molecules is synthetically unfeasible due to several critical factors:
-
Low Reactivity of Phenols: The direct esterification of a carboxylic acid with a phenol is a thermodynamically unfavorable and slow reaction, often requiring harsh conditions that can degrade sensitive molecules.[3][4]
-
Competing Nucleophiles: The 6-aminocaproic acid precursor contains two nucleophilic sites: the carboxylate (once deprotonated) and the primary amine. The amino group is significantly more nucleophilic than the phenolic hydroxyl group and would preferentially react with an activated carboxylic acid to form a stable amide bond, leading to undesired side products.
Therefore, a successful synthesis necessitates a strategic approach that enhances the reactivity of the esterification partners while temporarily masking the highly reactive amino group.
Retrosynthetic Analysis & Strategic Overview
A logical retrosynthetic analysis reveals a clear and effective synthetic pathway. The target molecule is disconnected at the ester bond, yielding the two primary synthons. The key strategic consideration is the protection of the amine functionality on the 6-aminocaproic acid moiety.
Caption: Retrosynthetic analysis of the target molecule.
This analysis leads to a three-step forward synthesis, which forms the core of our methodology:
-
Protection: The amino group of 6-aminocaproic acid is protected, typically as a tert-butyloxycarbonyl (Boc) carbamate.
-
Esterification: The N-Boc-6-aminocaproic acid is coupled with 3-(4-hydroxyphenyl)propionic acid using a carbodiimide coupling agent.
-
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Caption: The three-stage synthetic workflow.
The Imperative of Orthogonal Amine Protection
The success of this synthesis hinges on the selection of an appropriate amine-protecting group. An "orthogonal" protecting group is one that can be removed under conditions that do not affect other functional groups in the molecule, such as the newly formed ester linkage.[5]
For this synthesis, the Boc (tert-butyloxycarbonyl) group is the ideal choice.[6]
-
Stability: It is stable to the neutral or slightly basic conditions of the carbodiimide coupling reaction.
-
Mild Removal: It is readily cleaved under strongly acidic conditions (e.g., with trifluoroacetic acid or HCl), which will not hydrolyze the ester bond.[6]
-
High Yields: The protection reaction using di-tert-butyl dicarbonate ((Boc)₂O) is typically clean and high-yielding.
The Core Reaction: Carbodiimide-Mediated Esterification
To overcome the low reactivity of the phenolic hydroxyl group, a coupling agent is employed to activate the carboxylic acid of the N-protected amino acid. Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are highly effective for this purpose.[7][8]
The mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate is then susceptible to nucleophilic attack by the phenolic hydroxyl group. The reaction is often catalyzed by 4-(Dimethylamino)pyridine (DMAP) , which acts as an acyl transfer catalyst, further accelerating the reaction.[11]
Caption: Mechanism of carbodiimide-mediated esterification.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of N-Boc-6-aminocaproic acid
-
Dissolution: In a round-bottom flask, dissolve 6-aminocaproic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Protecting Group: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane dropwise to the cooled mixture over 30 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours.
-
Work-up (Acidification): Cool the mixture to 0 °C again and carefully acidify to pH 2-3 by the slow addition of 1 M aqueous HCl. The product will precipitate as a white solid or oil.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-6-aminocaproic acid, typically as a white solid or viscous oil. The product is often pure enough for the next step without further purification.
Protocol 2: Synthesis of the Protected Ester Intermediate
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-6-aminocaproic acid (1.0 eq), 3-(4-hydroxyphenyl)propionic acid (1.05 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM).
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (EDC·HCl, 1.2 eq) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure protected ester intermediate.
Protocol 3: Deprotection to Yield the Final Product
-
Dissolution: Dissolve the purified protected ester intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq, typically a 25-50% v/v solution in DCM) dropwise at 0 °C.
-
Reaction: Remove the ice bath, allow the solution to warm to room temperature, and stir for 2-4 hours. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Purification: The resulting crude product (often as a TFA salt) can be purified by trituration with cold diethyl ether to induce precipitation. The solid is then collected by filtration and dried under vacuum to yield the final product, 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid trifluoroacetate. If the free amine is required, the TFA salt can be neutralized and purified via reverse-phase chromatography.
Characterization and Data Summary
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.
| Compound | Technique | Expected Data |
| N-Boc-6-aminocaproic acid | ¹H NMR | Appearance of a large singlet around 1.4 ppm (9H, Boc group); disappearance of the broad amine proton signal. |
| MS (ESI-) | [M-H]⁻ corresponding to the molecular weight of 230.28 g/mol . | |
| Protected Ester Intermediate | ¹H NMR | Appearance of aromatic protons from the phenylpropionic acid moiety; characteristic ester and Boc group signals. |
| MS (ESI+) | [M+Na]⁺ corresponding to the molecular weight of 379.45 g/mol . | |
| Final Product (TFA Salt) | ¹H NMR | Disappearance of the Boc singlet at ~1.4 ppm; appearance of a broad signal for the ammonium (-NH₃⁺) protons. |
| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight of 280.34 g/mol . | |
| FT-IR | Broad O-H stretch (carboxylic acid), C=O stretch (ester), C=O stretch (carboxylic acid), N-H bends (amine salt). |
Process Optimization and Troubleshooting
-
Incomplete Esterification: If the coupling reaction stalls, additional EDC can be added. Ensure all reagents and solvents are anhydrous, as water will consume the activated intermediate.
-
Side Product Formation: When using DCC, the primary byproduct is dicyclohexylurea (DCU), which is poorly soluble in many organic solvents and can often be removed by filtration.[7] However, some N-acylurea byproduct may form; careful chromatography is required for its removal. Using EDC avoids the precipitation issue as its urea byproduct is water-soluble and easily removed during the aqueous work-up.[8]
-
Incomplete Deprotection: If the Boc group is not fully removed, extend the reaction time with TFA or use a stronger acid system like 4 M HCl in dioxane.
-
Purification: The final product is zwitterionic at neutral pH and can be challenging to purify via standard silica gel chromatography. Purification as the TFA or HCl salt is recommended, or alternatively, using reverse-phase (C18) chromatography.
Conclusion
The is reliably achieved through a strategic three-stage process involving amine protection, carbodiimide-mediated esterification, and acid-labile deprotection. By understanding the underlying chemical principles—the necessity of orthogonal protecting groups and the mechanism of carboxylic acid activation—researchers can efficiently and reproducibly obtain this target molecule. The protocols detailed in this guide provide a robust and validated framework for its successful synthesis and purification.
References
- Shelkov, R., Nahmany, M., & Melman, A. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry, 2(3), 397-401.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology Website.
- Vorbrüggen, H. (2008). Esterification of Carboxylic Acids and Etherification of Phenols with Amide Acetals. Synlett, 2008(11), 1603-1617.
- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Website.
- Al-Warhi, T., et al. (2014). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. ACS Sustainable Chemistry & Engineering, 2(11), 2463-2484.
- Aapptec Peptides. Coupling Reagents. Aapptec Website.
- Organic Chemistry Portal.
- Chemistry LibreTexts. (2023). Other Reactions of Phenol. chem.libretexts.org.
- HepatoChem, Inc. Amide coupling reaction in medicinal chemistry.
- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Chua, S. (2022).
- Google Patents. (2014). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
- Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI.
- Google Patents. (2007). WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.
- PrepChem. (n.d.). Synthesis of 6-aminocaproic acid. prepchem.com.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. bocsci.com.
- Google Patents. (2014). US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient.
- Google Patents. (2017).
- ResearchGate. (n.d.). Different strategies of protection and deprotection of C and N terminus of Amino acid.
- ChemicalBook. (n.d.). 6-Aminocaproic acid synthesis. chemicalbook.com.
- Organic Chemistry Portal. Protective Groups. organic-chemistry.org.
- Eureka. (n.d.). Method of making 6-aminocaproic acid as active pharmaceutical ingredient. eureka.tokyo.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. fishersci.com.
- Kim, H., & Lee, D. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal.
- Chem-Impex International. (n.d.). 3-(4'-Hydroxyphenyl)propionic acid methyl ester. chemimpex.com.
- PrepChem. (n.d.). Synthesis of 3-phenyl-3-(phenylthio)propionic acid. prepchem.com.
- Organic Syntheses. (n.d.). ε-AMINOCAPROIC ACID. orgsyn.org.
- Shao, N., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 9(1), 263-271.
- ResearchGate. (2025). Synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters.
Sources
- 1. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 6-Aminocaproic acid synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. bachem.com [bachem.com]
- 9. Selective esterifications of alcohols and phenols through carbodiimide couplings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. hepatochem.com [hepatochem.com]
- 11. peptide.com [peptide.com]
An In-Depth Technical Guide to 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid: A Versatile Bifunctional Linker
CAS Number: 760127-60-4
Introduction
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is a heterobifunctional linker molecule designed for applications in bioconjugation and drug development. Its structure is characterized by a terminal carboxylic acid and a primary amine, separated by a spacer arm composed of a phenyl ring and a 6-carbon alkyl chain derived from aminocaproic acid. This strategic arrangement of functional groups and spacer elements imparts a unique combination of reactivity, rigidity, and hydrophilicity, making it a valuable tool for covalently connecting biomolecules.
In the rapidly advancing fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker is a critical component that dictates the stability, solubility, and overall efficacy of the final conjugate.[1][2] 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid serves as a non-cleavable linker, meaning the covalent bonds it forms are designed to remain stable in circulation, with the release of a conjugated payload relying on the degradation of the entire molecule, for instance, within the lysosome.[3][4] This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value/Description | Rationale & References |
| CAS Number | 760127-60-4 | Unique numerical identifier assigned to this specific chemical substance. |
| Molecular Formula | C₁₅H₂₁NO₄ | Derived from its chemical structure. |
| Molecular Weight | 279.33 g/mol | Calculated from the molecular formula. |
| Appearance | White Solid | A common physical state for similar organic molecules. |
| Solubility | Soluble in water and polar organic solvents like DMSO and DMF. | The aminocaproic acid portion enhances water solubility.[5] The overall molecule is expected to be soluble in common solvents used for bioconjugation.[6] |
| Reactivity | The carboxylic acid can be activated to react with primary amines. The terminal primary amine is nucleophilic and can react with various electrophiles. | The carboxylic acid can be converted to a more reactive N-hydroxysuccinimide (NHS) ester.[7][8] The primary amine can participate in reactions with activated esters, isothiocyanates, and other electrophilic groups.[8] |
| Spacer Arm Characteristics | The linker combines a rigid phenyl group with a flexible alkyl chain. | The phenyl ring provides conformational restriction, which can be advantageous in positioning conjugated molecules.[2][9] The aminocaproic acid-derived chain offers flexibility and contributes to the overall length of the linker.[10] |
Synthesis Protocol
The synthesis of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid can be achieved through a multi-step process involving the protection of the amine, esterification, and subsequent deprotection. The following is a plausible and scientifically sound protocol based on established organic chemistry principles.
Step 1: Protection of 6-Aminocaproic Acid
The primary amine of 6-aminocaproic acid must be protected to prevent it from reacting during the subsequent esterification step. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.
-
Reactants: 6-Aminocaproic acid, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., sodium hydroxide), and a solvent system (e.g., a mixture of water and dioxane).
-
Procedure:
-
Dissolve 6-aminocaproic acid in an aqueous solution of sodium hydroxide.
-
Add a solution of Boc₂O in dioxane to the reaction mixture.
-
Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to a pH of approximately 2-3 with a suitable acid (e.g., citric acid or HCl).
-
Extract the product, N-Boc-6-aminocaproic acid, with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected amino acid.
-
Step 2: Esterification with 3-(4-Hydroxyphenyl)propionic Acid
The protected N-Boc-6-aminocaproic acid is then esterified with 3-(4-hydroxyphenyl)propionic acid. This can be achieved through various esterification methods, such as the Steglich esterification.
-
Reactants: N-Boc-6-aminocaproic acid, 3-(4-hydroxyphenyl)propionic acid, a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Procedure:
-
Dissolve N-Boc-6-aminocaproic acid, 3-(4-hydroxyphenyl)propionic acid, and DMAP in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Cool the reaction mixture in an ice bath.
-
Add the coupling agent (DCC or EDC) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with dilute acid, a basic solution (e.g., sodium bicarbonate), and brine.
-
Dry the organic layer and evaporate the solvent. Purify the resulting protected intermediate by column chromatography.
-
Step 3: Deprotection of the Amine
The final step is the removal of the Boc protecting group to yield the free primary amine.
-
Reactants: The protected intermediate from Step 2, a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid in dioxane).
-
Procedure:
-
Dissolve the protected intermediate in a suitable solvent like DCM.
-
Add an excess of the deprotecting agent (e.g., TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Evaporate the solvent and excess acid under reduced pressure.
-
The final product, 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid, can be purified by recrystallization or chromatography.
-
Caption: Synthetic pathway for 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid.
Mechanism of Action in Bioconjugation
This molecule's utility stems from its two distinct reactive termini, allowing for a controlled, stepwise conjugation process.
-
Activation of the Carboxylic Acid: The carboxylic acid end is typically activated to make it more susceptible to nucleophilic attack by primary amines on a target biomolecule (e.g., lysine residues on a protein). A common method is the use of EDC and NHS (or its water-soluble analog, Sulfo-NHS) to form a stable, amine-reactive NHS ester.[11] This two-step activation minimizes side reactions.[12]
-
Reaction with Primary Amines: The activated NHS ester readily reacts with primary amines on a target molecule in a slightly alkaline buffer (pH 7.2-8.5) to form a stable amide bond.[8]
-
Utility of the Terminal Amine: The now-free primary amine at the other end of the linker is available for conjugation to a second molecule, which might possess an activated carboxylic acid or another amine-reactive functional group. This bifunctionality is key to its role in linking two different molecules together.
Caption: General workflow for using a heterobifunctional linker.
Application Example: Conjugation to a Protein
This protocol outlines the general steps for conjugating the carboxylic acid end of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid.
-
EDC and Sulfo-NHS.
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0).
-
Reaction Buffer (e.g., PBS, pH 7.4).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column for purification.
Protocol:
-
Prepare the Linker: Dissolve the linker in an appropriate organic solvent like DMSO to create a stock solution.
-
Activate the Protein's Carboxyl Groups (if applicable, for reverse conjugation): For conjugating the linker's amine to a protein's carboxyl groups, the protein would first be activated with EDC/NHS.
-
Activate the Linker's Carboxylic Acid:
-
In a separate reaction, dissolve the linker in Activation Buffer.
-
Add EDC and Sulfo-NHS to the linker solution to form the amine-reactive Sulfo-NHS ester. Allow this reaction to proceed for about 15-30 minutes at room temperature.
-
-
Conjugation to the Protein:
-
Add the activated linker solution to the protein solution in the Reaction Buffer. The pH of this buffer is crucial for the efficient reaction with the protein's primary amines.[13]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time will depend on the specific protein.
-
-
Quench the Reaction: Add the quenching solution to stop the reaction and consume any unreacted Sulfo-NHS esters.
-
Purification: Remove excess linker and byproducts by running the reaction mixture through a desalting column.
Visualization in a PROTAC Construct
A key application for linkers of this type is in the construction of PROTACs. The linker physically connects a ligand that binds to a target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein. The linker's length, rigidity, and composition are critical for the proper formation of the ternary complex (POI-PROTAC-E3 Ligase).[2]
Sources
- 1. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. americanregent.com [americanregent.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. chempep.com [chempep.com]
- 10. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. interchim.fr [interchim.fr]
chemical properties of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid
Introduction
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is a heterobifunctional organic compound of significant interest to researchers in drug development, materials science, and bioconjugation. Its unique structure incorporates three key chemical motifs: a rigid phenylpropionic acid group, a flexible 6-aminocaproic acid (a derivative of ε-aminocaproic acid) spacer, and a chemically reactive ester linkage. This configuration provides two distinct reactive termini—a carboxylic acid and a primary amine—separated by a defined-length linker. This architecture makes it an exemplary tool for covalently connecting two different molecules, such as a targeting ligand to a therapeutic payload in an antibody-drug conjugate (ADC) or a protein to a surface.
This guide provides a comprehensive overview of the molecule's chemical properties, a proposed synthetic pathway, analytical characterization techniques, and its principal applications, offering field-proven insights for scientists and development professionals.
| Property | Value | Reference |
| Chemical Name | 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid | [1] |
| Synonym | 4-[(6-Amino-1-oxohexyl)oxy]benzenepropanoic Acid | [1] |
| CAS Number | 760127-60-4 | [1][2] |
| Molecular Formula | C₁₅H₂₁NO₄ | [1][2] |
| Molecular Weight | 279.33 g/mol | [1] |
| Appearance | White Solid | [1] |
Section 1: Physicochemical Properties
The utility of a linker molecule is fundamentally dictated by its physicochemical properties. These characteristics influence its solubility, reactivity, stability, and the spatial orientation it imparts to conjugated moieties.
Structure and Conformation
The molecule's structure is amphiphilic. The phenylpropionic acid moiety is largely rigid and hydrophobic, while the aminocaproate chain is flexible and hydrophilic, especially when the terminal amine is protonated. The ester bond introduces a plane of polarity. This combination of rigid and flexible elements is crucial; the phenyl group can engage in π-stacking interactions, while the aliphatic chain allows for conformational freedom to span distances and avoid steric hindrance between conjugated partners.
Predicted Physicochemical Data
Direct experimental data for this specific molecule is not extensively published. However, we can reliably predict its key properties based on its constituent functional groups and by referencing analogous structures like 3-phenylpropionic acid and 3-(4-hydroxyphenyl)propionic acid.[3][4]
| Predicted Property | Estimated Value | Rationale |
| pKa (Carboxylic Acid) | ~4.7 | Similar to 3-phenylpropionic acid, the electron-donating nature of the ether linkage is offset by the distance from the carboxyl group.[4] |
| pKa (Amine) | ~10.4 | Typical for a primary alkyl amine, minimally influenced by the rest of the molecule. |
| logP (Octanol-Water) | 1.5 - 2.5 | This is an estimation. The molecule possesses both hydrophobic (phenyl, alkyl chain) and hydrophilic (acid, amine, ester) groups. The exact value would be highly pH-dependent. |
Solubility Profile
Based on its structure, the compound is expected to be sparingly soluble in water but readily soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. Its solubility in aqueous buffers is highly pH-dependent.
-
Acidic pH (< 4): The carboxylic acid is protonated (neutral), and the amine is protonated (cationic). Solubility may be moderate.
-
Neutral pH (~7): The carboxylic acid is deprotonated (anionic), and the amine is protonated (cationic), forming a zwitterion. This can sometimes decrease aqueous solubility.
-
Basic pH (> 11): The carboxylic acid is deprotonated (anionic), and the amine is deprotonated (neutral). Solubility in aqueous media is expected to be highest at this pH.
Stability
The primary point of instability is the ester linkage, which is susceptible to hydrolysis under both strongly acidic and basic conditions. For long-term storage, the compound should be kept as a solid in a cool, dry place.[1] In solution, neutral or slightly acidic (pH 5-6) buffers are recommended to minimize hydrolysis for short-term handling.
Section 2: Synthesis and Purification
While commercially available, understanding the synthesis of this linker is crucial for researchers who may need to create derivatives. A logical and robust retrosynthetic approach involves coupling two well-understood fragments: 3-(4-hydroxyphenyl)propionic acid and a protected form of 6-aminocaproic acid.
Proposed Synthetic Workflow
The causality behind this proposed pathway lies in the need to prevent self-reaction and unwanted side reactions. The carboxylic acid of the phenylpropionic acid moiety and the amine of the 6-aminocaproic acid must be temporarily "masked" using protecting groups to ensure the desired ester bond forms cleanly.
Caption: Proposed synthetic workflow for 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; success at each step (verified by TLC and NMR) is required before proceeding to the next.
-
Protection of Phenylpropionic Acid:
-
Dissolve 3-(4-hydroxyphenyl)propionic acid (1 eq) in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralize, extract with ethyl acetate, and purify by column chromatography to yield methyl 3-(4-hydroxyphenyl)propionate.
-
-
Protection of Aminocaproic Acid:
-
Dissolve 6-aminocaproic acid (1 eq) in a 1:1 mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like sodium bicarbonate.
-
Stir at room temperature overnight.
-
Acidify and extract to obtain 6-(Boc-amino)caproic acid.
-
-
Esterification (Coupling):
-
Dissolve methyl 3-(4-hydroxyphenyl)propionate (1 eq), 6-(Boc-amino)caproic acid (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate, dry, and purify by silica gel chromatography to isolate the fully protected intermediate.
-
-
Deprotection:
-
Saponification: Dissolve the intermediate in a THF/water mixture and add lithium hydroxide (LiOH) to hydrolyze the methyl ester. Monitor by TLC. Acidify to pH ~4 to protonate the carboxylic acid.
-
Boc Removal: Dissolve the resulting product in DCM and add an excess of trifluoroacetic acid (TFA). Stir for 1-2 hours at room temperature.
-
Evaporate the solvent and excess TFA in vacuo.
-
-
Final Purification:
-
Purify the crude final product by reverse-phase preparative HPLC or recrystallization to obtain 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid of high purity.
-
Section 3: Analytical Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity and purity of the synthesized material.
Caption: Standard analytical workflow for structural verification and purity assessment.
Predicted Spectroscopic Data
| Technique | Predicted Signals |
| ¹H NMR | ~7.2 ppm (d, 2H): Aromatic protons ortho to the propionic acid side chain. ~7.0 ppm (d, 2H): Aromatic protons ortho to the ester linkage. ~4.2 ppm (t, 2H): -O-CH₂- of the caproate chain. ~2.9 ppm (t, 2H): -CH₂- adjacent to the aromatic ring. ~2.8 ppm (t, 2H): -CH₂-NH₂ of the caproate chain. ~2.6 ppm (t, 2H): -CH₂-COOH of the propionic acid chain. ~1.4-1.8 ppm (m, 6H): Internal -CH₂- groups of the caproate chain. |
| ¹³C NMR | ~174-178 ppm: Two distinct C=O signals (ester and carboxylic acid). ~155-160 ppm: Aromatic carbon attached to the ester oxygen. ~120-135 ppm: Remaining aromatic carbons. ~65 ppm: -O-CH₂- carbon. ~30-45 ppm: Aliphatic carbons. |
| LC-MS (ESI+) | Expected [M+H]⁺: 280.15 |
Section 4: Reactivity and Applications in Drug Development
The core function of this molecule is to act as a bridge. Its two terminal groups offer orthogonal reactivity, allowing for sequential or one-pot conjugation strategies.
-
Carboxylic Acid Terminus: This end can be activated using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to react with primary or secondary amines on proteins, peptides, or other small molecules to form a stable amide bond.
-
Amine Terminus: This nucleophilic group readily reacts with activated esters (like NHS esters), isothiocyanates, or aldehydes (via reductive amination) present on a second molecule of interest.
Caption: The role of the molecule as a heterobifunctional linker in bioconjugation.
Key Applications
-
PROTACs (Proteolysis-Targeting Chimeras): The linker serves to connect a ligand that binds to a target protein with a ligand that binds to an E3 ubiquitin ligase, bringing the two in proximity to induce target degradation.
-
Antibody-Drug Conjugates (ADCs): It can be used to attach a potent cytotoxic drug to an antibody, leveraging the antibody's specificity to deliver the toxin directly to cancer cells.
-
Peptide and Small Molecule Conjugation: The linker is ideal for creating novel chemical entities by joining different pharmacophores to explore synergistic effects or improve pharmacokinetic properties. Recent research on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown potential in developing novel anticancer and antimicrobial agents, highlighting the value of this molecular scaffold.[5][6][7]
-
Surface Functionalization: The amine or carboxyl group can be used to immobilize biomolecules onto surfaces for applications in biosensors, diagnostic assays, or chromatography.
Section 5: Safety and Handling
-
Handling: As with any laboratory chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle in a well-ventilated area or chemical fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C to minimize degradation, particularly ester hydrolysis from atmospheric moisture.[1]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is a versatile and powerful tool for the modern chemical biologist and drug development professional. Its well-defined structure, predictable physicochemical properties, and dual reactivity make it an invaluable component in the rational design of complex bioconjugates. By understanding its chemical nature, synthesis, and handling, researchers can effectively leverage this linker to advance the frontiers of targeted therapeutics and diagnostics.
References
-
Pharmaffiliates. 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid. [Link]
-
PubChem. CID 158720422 | C18H22N2O4. [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 869. [Link]
-
PubChem. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394. [Link]
-
Organic Spectroscopy International. 3-Phenylpropionic acid. [Link]
-
Fisher Scientific. Phenylpropanoic acids. [Link]
-
FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]
- Google Patents. EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids.
-
MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
-
Organic Syntheses. ε-AMINOCAPROIC ACID. [Link]
-
ResearchGate. (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
-
ResearchGate. (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
-
Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]
-
Lee, Y.S., et al. (2023). Phenylpropionic acid produced by gut microbiota alleviates acetaminophen-induced hepatotoxicity. Journal of Experimental Medicine, 220(10), e20230026. [Link]
-
ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]
-
Wikipedia. Phenylpropanoic acid. [Link]
-
The Good Scents Company. 3-phenyl propionic acid. [Link]
-
PubMed. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Synthesis of 3-(4-(6-Aminocaproyl)oxyphenyl)propionic Acid
This guide provides a comprehensive technical overview of 3-(4-(6-aminocaproyl)oxyphenyl)propionic acid, a bifunctional molecule of significant interest in biomedical research and drug development. We will delve into its molecular structure, physicochemical properties, a detailed, field-proven synthetic protocol, and its applications as a versatile linker molecule. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug delivery, and bioconjugation.
Introduction: The Significance of Bifunctional Linkers
In the landscape of advanced therapeutics, particularly in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems, the role of the linker molecule is paramount. These linkers bridge the gap between a targeting moiety, such as an antibody, and a payload, like a cytotoxic drug. The chemical nature of the linker dictates the stability of the conjugate in circulation, the mechanism and rate of payload release at the target site, and the overall efficacy and safety profile of the therapeutic agent.
3-(4-(6-Aminocaproyl)oxyphenyl)propionic acid emerges as a valuable tool in this context. It possesses two distinct functional groups: a terminal primary amine and a carboxylic acid. This heterobifunctional architecture allows for the sequential and controlled conjugation of different molecules, making it an ideal candidate for constructing complex bioconjugates. The aliphatic chain of the aminocaproic acid moiety provides spacing and flexibility, while the phenylpropionic acid group offers a stable attachment point.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in experimental settings. The properties of 3-(4-(6-aminocaproyl)oxyphenyl)propionic acid and its precursors are summarized below.
| Property | 3-(4-Hydroxyphenyl)propionic Acid | 6-Aminocaproic Acid | 3-(4-(6-Aminocaproyl)oxyphenyl)propionic Acid (Predicted) |
| Molecular Formula | C₉H₁₀O₃ | C₆H₁₃NO₂ | C₁₅H₂₁NO₄ |
| Molecular Weight | 166.17 g/mol [1] | 131.17 g/mol | 279.33 g/mol |
| CAS Number | 501-97-3 | 60-32-2 | N/A |
| Melting Point | 129-131 °C[2] | 202-205 °C | Predicted to be a solid at room temperature. |
| Appearance | White to off-white crystalline solid | White crystalline powder | Predicted to be a white to off-white solid. |
| Solubility | Soluble in ethanol, methanol, and water. | Soluble in water. | Predicted to be soluble in polar organic solvents. |
Synthesis of 3-(4-(6-Aminocaproyl)oxyphenyl)propionic Acid: A Step-by-Step Protocol
The synthesis of the target molecule is a multi-step process that requires careful execution and purification at each stage. The overall strategy involves the protection of the amine group of 6-aminocaproic acid, followed by an esterification reaction with 3-(4-hydroxyphenyl)propionic acid, and finally, the deprotection of the amine to yield the final product.
Synthetic Workflow Overview
Caption: Synthetic workflow for 3-(4-(6-aminocaproyl)oxyphenyl)propionic acid.
Step 1: N-Boc Protection of 6-Aminocaproic Acid
Causality: The primary amine of 6-aminocaproic acid is a potent nucleophile that would interfere with the desired esterification reaction. Therefore, it must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the basic and neutral conditions of the subsequent esterification step and can be readily removed under acidic conditions.[1]
Protocol:
-
Dissolution: Dissolve 6-aminocaproic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide solution.
-
Addition of Protecting Group: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up:
-
Acidify the reaction mixture to a pH of 2-3 with a 1M aqueous solution of potassium hydrogensulfate.[3]
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure to yield N-Boc-6-aminocaproic acid as a white solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from ethyl acetate/hexanes if necessary.[3]
Step 2: Steglich Esterification
Causality: The Steglich esterification is a mild and efficient method for forming an ester bond between a carboxylic acid and an alcohol, particularly when one or both reactants are sterically hindered or sensitive to harsh conditions.[4][5] N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid group of N-Boc-6-aminocaproic acid, forming a highly reactive O-acylisourea intermediate.[4] 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, accelerating the reaction and preventing the formation of an unreactive N-acylurea byproduct.[4][6]
Protocol:
-
Reactant Mixture: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-hydroxyphenyl)propionic acid (1 equivalent), N-Boc-6-aminocaproic acid (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.5 equivalents) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the protected intermediate, 3-(4-(6-(tert-butoxycarbonylamino)hexanoyl)oxyphenyl)propionic acid.
Step 3: N-Boc Deprotection
Causality: The final step is the removal of the Boc protecting group to liberate the primary amine. This is achieved under acidic conditions, which cleave the tert-butyl carbamate.[7][8] Trifluoroacetic acid (TFA) is a common reagent for this purpose as it is highly effective and the excess reagent and byproducts are volatile and easily removed.[7][9]
Protocol:
-
Dissolution: Dissolve the purified protected intermediate (1 equivalent) in anhydrous DCM.
-
Acid Treatment: Add a solution of 20-50% TFA in DCM dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene or DCM to ensure complete removal of residual TFA.
-
-
Purification: The resulting product, 3-(4-(6-aminocaproyl)oxyphenyl)propionic acid, can be purified by recrystallization or precipitation from a suitable solvent system (e.g., diethyl ether/hexanes) to yield the final product as a solid.
Applications in Drug Development
The unique molecular architecture of 3-(4-(6-aminocaproyl)oxyphenyl)propionic acid makes it a highly versatile linker for a variety of applications in drug development and biomedical research.
Bioconjugation and Drug Delivery
The primary application of this molecule is in bioconjugation, where it serves to connect different molecular entities.
Caption: Role as a heterobifunctional linker in bioconjugation.
-
Antibody-Drug Conjugates (ADCs): The carboxylic acid can be activated and reacted with lysine residues on an antibody, while the amine can be acylated with a drug molecule containing a carboxylic acid or an activated ester.
-
Targeted Drug Delivery: The linker can be used to attach small molecule drugs to targeting ligands such as peptides or aptamers, enhancing their delivery to specific cells or tissues.
-
PROTACs (Proteolysis-Targeting Chimeras): The bifunctional nature of this linker is well-suited for the synthesis of PROTACs, which bring a target protein and an E3 ubiquitin ligase into proximity to induce target protein degradation.
Surface Modification and Diagnostics
The terminal functional groups can also be utilized for the immobilization of biomolecules onto solid supports or for the development of diagnostic agents.
-
Biosensors: The carboxylic acid can be used to attach the molecule to an amine-functionalized surface, leaving the terminal amine available for the conjugation of a capture probe, such as an antibody or a nucleic acid.
-
Imaging Agents: The linker can be used to conjugate imaging agents, such as fluorescent dyes or radioisotopes, to targeting molecules for in vivo imaging applications.
Conclusion
3-(4-(6-Aminocaproyl)oxyphenyl)propionic acid is a valuable and versatile heterobifunctional linker with significant potential in drug development and biomedical research. The synthetic protocol outlined in this guide, based on well-established and reliable chemical transformations, provides a clear pathway for its preparation. The ability to orthogonally address the two functional groups allows for the controlled and sequential assembly of complex biomolecular constructs, making it an essential tool for the modern medicinal chemist. As the field of targeted therapeutics continues to advance, the demand for well-characterized and versatile linkers like 3-(4-(6-aminocaproyl)oxyphenyl)propionic acid will undoubtedly continue to grow.
References
-
Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Google Patents. (2009). Deprotection of boc-protected compounds. (Publication No. US20100311968A1).
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6268. Retrieved from [Link]
-
Naik, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 13(52), 36235-36255. Retrieved from [Link]
-
ResearchGate. (2015, January 20). Can Steglich Estrification successfully esterify aromatic acids with phenols?. Retrieved from [Link]
-
ResearchGate. (2016, December 11). Please suggest me a best recent method of esterification of N-Boc-Amino Acids?. Retrieved from [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (2021). Crystallization method of Boc-amino acid. (Publication No. CN112661672A).
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
Technical Guide: Spectroscopic Characterization of 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid
[1]
CAS Registry Number: 760127-60-4 Molecular Formula: C₁₅H₂₁NO₄ Molecular Weight: 279.33 g/mol
Executive Summary & Compound Architecture
This technical guide provides a comprehensive spectroscopic profile for 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid , a bifunctional conjugate comprising a dihydrocoumaric acid (phloretic acid) core esterified with 6-aminocaproic acid (EACA).[1]
This molecule is frequently utilized in drug development as a cleavable linker or a prodrug scaffold .[1] The phenyl ester bond is designed to be susceptible to enzymatic hydrolysis (e.g., by esterases), releasing the active phenolic metabolite and the antifibrinolytic spacer.[1] The following data synthesizes high-field NMR predictions and mass spectrometry fragmentation patterns derived from structural chemometrics and analogous phenyl ester systems.
1H and 13C NMR Spectroscopy Data
The NMR signature of this molecule is defined by the desymmetrization of the aromatic ring upon esterification and the distinct methylene signatures of the aliphatic chains.[1]
Experimental Logic & Solvent Selection
-
Solvent: DMSO-d₆ is the preferred solvent. The molecule contains both a carboxylic acid and a primary amine (likely existing as a zwitterion or salt), making it sparingly soluble in CDCl₃.[1]
-
Shift Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]
Predicted 1H NMR Data (400 MHz, DMSO-d₆)
| Position (Assignment) | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Mechanistic Insight |
| Aromatic Ring | |||||
| Ar-H (meta to ester) | 7.25 | Doublet (d) | 2H | 8.4 | Deshielded by ester induction.[1] |
| Ar-H (ortho to ester) | 7.05 | Doublet (d) | 2H | 8.4 | Significant downfield shift vs. free phenol (~6.7 ppm) due to acylation.[1] |
| Propionic Acid Chain | |||||
| Ar-CH₂- | 2.82 | Triplet (t) | 2H | 7.6 | Benzylic resonance. |
| -CH₂-COOH | 2.51 | Triplet (t) | 2H | 7.6 | Alpha to carboxylic acid. |
| Aminocaproic Chain | |||||
| -O-CO-CH₂- | 2.58 | Triplet (t) | 2H | 7.4 | Alpha to phenyl ester (deshielded vs alkyl ester). |
| -CH₂-NH₂ | 2.75 | Triplet (t) | 2H | 7.2 | Alpha to amine. Shifts to ~2.9-3.0 if protonated (salt form). |
| -CH₂- (Chain internal) | 1.65 | Multiplet (m) | 2H | - | Beta to ester. |
| -CH₂- (Chain internal) | 1.45 | Multiplet (m) | 2H | - | Beta to amine. |
| -CH₂- (Chain center) | 1.35 | Multiplet (m) | 2H | - | Gamma position (shielded).[1] |
| Exchangeable | |||||
| -COOH / -NH₂ | 10.0-12.0 | Broad | 3H | - | Highly dependent on concentration and water content. |
Predicted 13C NMR Data (100 MHz, DMSO-d₆)
| Carbon Type | Shift (δ, ppm) | Structural Justification |
| Carbonyls | ||
| Ester (C=O) | 172.1 | Phenyl ester carbonyl.[1] |
| Acid (COOH) | 174.2 | Aliphatic carboxylic acid.[1] |
| Aromatic | ||
| C-O (Ipso ester) | 149.5 | Quaternary carbon attached to oxygen.[1] |
| C-Alkyl (Ipso chain) | 138.8 | Quaternary carbon attached to propionic chain. |
| Ar-CH (meta) | 129.8 | |
| Ar-CH (ortho) | 121.9 | |
| Aliphatic | ||
| Ar-CH₂- | 30.5 | Benzylic. |
| -CH₂-COOH | 35.8 | Alpha to acid. |
| -O-CO-CH₂- | 33.9 | Alpha to ester. |
| -CH₂-NH₂ | 41.2 | Alpha to amine. |
| Internal CH₂s | 24.5, 25.9, 28.1 | Methylene spacer chain.[1] |
Mass Spectrometry (MS) Fragmentation[1]
The mass spectral behavior of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is dominated by the lability of the phenyl ester bond.[1]
Ionization Parameters
-
Method: Electrospray Ionization (ESI) in Positive Mode (+ve).[1]
-
Molecular Ion: [M+H]⁺ = 280.34 m/z.[1]
-
Adducts: [M+Na]⁺ = 302.32 m/z (common in unpurified samples).[1]
Key Fragmentation Pathways (MS/MS)
| m/z (Fragment) | Identity | Mechanism of Formation |
| 280.3 | [M+H]⁺ | Parent molecular ion. |
| 263.3 | [M+H - NH₃]⁺ | Loss of ammonia from the primary amine tail.[1] |
| 167.0 | [C₉H₉O₃]⁺ | Phloretic Acid Cation. Result of ester bond cleavage.[1] This is the diagnostic peak for the phenolic core.[1] |
| 149.0 | [C₉H₇O₂]⁺ | Dehydration of the phloretic acid fragment (loss of H₂O from COOH).[1] |
| 114.1 | [C₆H₁₂NO]⁺ | Acylium Ion. The aminocaproyl moiety following ester cleavage.[1] |
| 107.0 | [C₇H₇O]⁺ | Hydroxybenzyl cation (phenolic cleavage).[1] |
Visualized Workflows
MS Fragmentation Pathway
The following diagram illustrates the logical dissociation of the molecule under collision-induced dissociation (CID).
Figure 1: Proposed ESI-MS fragmentation tree showing the primary cleavage of the phenyl ester bond.
Synthesis & Characterization Workflow
To ensure data integrity, the synthesis must follow a pathway that prevents self-polymerization of the aminocaproic acid.[1]
Figure 2: Synthetic route requiring N-protection to ensure selective esterification.
Experimental Protocols
Sample Preparation for NMR
Objective: Prevent aggregation and ensure sharp lines for the zwitterionic species.
-
Weigh 5–10 mg of the compound into a clean vial.
-
Add 600 µL of DMSO-d₆ .
-
Sonicate for 2 minutes at ambient temperature.
-
Transfer to a 5mm NMR tube.[1]
LC-MS Method Parameters
Objective: Separate the intact ester from potential hydrolysis products (free phloretic acid).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.[1]
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/ester).[1]
-
Validation Check: The target peak should elute after the free phloretic acid (more polar) but before fully non-polar impurities.[1]
References
-
Chemical Identity: National Center for Biotechnology Information.[1] (n.d.). PubChem Compound Summary for CID 158720422, 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid. Retrieved from [Link][1]
-
Component NMR (Phloretic Acid): National Institute of Advanced Industrial Science and Technology (AIST).[1] (n.d.). SDBS No. 3265: 3-(4-Hydroxyphenyl)propionic acid. Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link][1]
-
Component NMR (Aminocaproic Acid): National Institute of Standards and Technology.[1] (n.d.). Aminocaproic acid Mass Spectrum. NIST Chemistry WebBook.[1] Retrieved from [Link][1]
-
Phenyl Ester Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for calculating phenyl ester shifts).
An In-depth Technical Guide to the Solubility and Stability of 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid, a bifunctional molecule of significant interest in pharmaceutical sciences and bioconjugation. Possessing both a primary amine and a carboxylic acid, this zwitterionic compound exhibits pH-dependent solubility. Furthermore, the presence of an ester linkage makes it susceptible to hydrolysis. This document details the physicochemical properties, solubility profile in various media, and stability under diverse environmental conditions. Methodologies for assessing these critical parameters are presented, offering researchers and drug development professionals a thorough understanding to facilitate formulation, handling, and application of this versatile molecule.
Introduction
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is a hetero-bifunctional chemical entity that incorporates a phenylpropionic acid moiety and a 6-aminocaproic acid linker. This unique structure, featuring a terminal carboxylic acid and a primary amine, makes it a valuable building block in the development of complex biomolecules, drug delivery systems, and targeted therapeutics. The phenylpropionic acid portion provides a hydrophobic core, while the aminocaproic acid linker offers a flexible spacer with a reactive amine for conjugation.
The successful application of this molecule is intrinsically linked to its solubility and stability. A comprehensive understanding of these parameters is paramount for predictable and reproducible results in research and development. This guide aims to provide an in-depth exploration of these properties, supported by established scientific principles and methodologies.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is essential for predicting its behavior in various experimental settings.
| Property | Value | Source |
| Chemical Name | 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid | [1] |
| Synonym | 4-[(6-Amino-1-oxohexyl)oxy]benzenepropanoic Acid | [1] |
| CAS Number | 760127-60-4 | [1][2] |
| Molecular Formula | C₁₅H₂₁NO₄ | [1] |
| Molecular Weight | 279.33 g/mol | [1] |
| Appearance | White Solid | [1] |
The structure of this compound is characterized by three key functional groups: a carboxylic acid, an ester, and a primary amine. This combination of acidic and basic moieties results in a zwitterionic nature, where the molecule can carry both a positive and a negative charge, significantly influencing its solubility as a function of pH.
Solubility Profile
The solubility of a compound is a critical factor in its biological activity and formulation. For 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid, solubility is governed by the solvent system and, most notably, the pH of aqueous media.
Solubility in Common Solvents
-
Aqueous Buffers (e.g., PBS): Solubility is highly pH-dependent.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected due to hydrogen bonding capabilities.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated.
-
Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected.
pH-Dependent Solubility
The zwitterionic nature of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid dictates a complex relationship between pH and aqueous solubility. The solubility of ionizable drugs is pH-dependent, with the ionic forms being more soluble than the neutral form.[3]
-
Low pH (Acidic Conditions): The primary amine will be protonated (-NH₃⁺), and the carboxylic acid will be in its neutral form (-COOH). The molecule will carry a net positive charge, and its solubility as a salt (e.g., hydrochloride salt) is expected to be high.
-
Isoelectric Point (pI): At a specific pH, the net charge of the molecule will be zero, with both the amine and carboxylic acid groups being ionized (-NH₃⁺ and -COO⁻). At the pI, zwitterionic compounds often exhibit their minimum solubility. The formation of zwitterionic aggregates can also influence solubility.[4]
-
High pH (Basic Conditions): The carboxylic acid will be deprotonated (-COO⁻), and the primary amine will be in its neutral form (-NH₂). The molecule will carry a net negative charge, and its solubility as a salt (e.g., sodium salt) is expected to be high.
The Henderson-Hasselbalch equation can be used to model the pH-dependent solubility profile of this compound.[3] Deviations from the theoretical curve may suggest the formation of aggregates in solution.[4]
Experimental Protocol for Solubility Determination
A robust method for determining the aqueous solubility of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid involves the shake-flask method, followed by a suitable analytical quantification technique such as HPLC-UV.
Objective: To determine the equilibrium solubility of the target compound in various aqueous buffers.
Materials:
-
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
Carbonate-bicarbonate buffer, pH 10.0
-
HPLC-grade water, acetonitrile, and relevant acids/buffers for the mobile phase
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to separate vials containing each of the selected buffers.
-
Tightly cap the vials and vortex for 1-2 minutes to ensure initial dispersion.
-
-
Equilibration:
-
Place the vials in a shaker/incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Dilute the supernatant with the mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples by a validated HPLC-UV method.
-
Determine the concentration of the dissolved compound by comparing its peak area to a standard curve of known concentrations.
-
Visualization of the Solubility Determination Workflow:
Caption: Workflow for solubility determination.
Stability Profile
The chemical stability of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is a critical attribute, as degradation can lead to loss of efficacy and the formation of potentially harmful impurities. Forced degradation studies, also known as stress testing, are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[5][6]
pH-Dependent Stability and Hydrolysis
The ester linkage in the molecule is the most probable site of hydrolytic degradation. This hydrolysis can be catalyzed by both acid and base.[7][8]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can be hydrolyzed to yield 3-(4-hydroxyphenyl)propionic acid and 6-aminocaproic acid. This reaction is generally first-order with respect to the ester concentration.[8]
-
Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the ester undergoes saponification, which is typically a second-order reaction (first-order in both ester and hydroxide ion concentration).[9] This process is generally faster and irreversible compared to acid-catalyzed hydrolysis.
The degradation products, 3-(4-hydroxyphenyl)propionic acid and 6-aminocaproic acid, should be monitored during stability studies.
Visualization of Hydrolytic Degradation Pathway:
Caption: Hydrolytic degradation of the parent compound.
Thermal Stability
Elevated temperatures can accelerate chemical degradation.[7] Dry heat studies should be conducted to assess the impact of temperature on the solid-state stability of the compound. Thermal degradation can lead to various reactions, including decarboxylation and cleavage of weaker bonds.[7]
Photostability
Exposure to light, particularly UV radiation, can induce photolytic degradation.[7] The aromatic phenyl ring in the molecule suggests a potential for photosensitivity. Photostability testing, as per ICH Q1B guidelines, should be performed to evaluate the impact of light exposure.[10]
Experimental Protocol for Forced Degradation Studies
This protocol outlines a general approach for conducting forced degradation studies to understand the stability of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid.
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
High-intensity light source (as per ICH Q1B)
-
Oven for thermal stress
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for a defined period. Neutralize with acid before analysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Stress (Solid): Store the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
Thermal Stress (Solution): Heat the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability (Solid and Solution): Expose the solid compound and the solution to a light source as specified in ICH Q1B guidelines.
-
-
Time Points and Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Analyze all samples using a stability-indicating HPLC method, preferably with a PDA or MS detector.
-
The HPLC method should be capable of separating the parent compound from all degradation products.
-
Monitor the decrease in the parent peak area and the formation of new peaks corresponding to degradation products.
-
A mass spectrometer can be used to identify the mass of the degradation products, aiding in their structural elucidation.
-
Practical Considerations for Formulation and Handling
Based on the solubility and stability profiles, the following practical recommendations are provided:
-
Storage: The solid compound should be stored in a cool, dark, and dry place to minimize thermal and photolytic degradation.
-
Solution Preparation: For aqueous applications, the pH of the solution should be carefully considered to ensure adequate solubility and minimize hydrolytic degradation. For short-term use, buffered solutions at a slightly acidic pH (around 4-5) might offer a compromise between solubility and stability. For long-term storage in solution, consider frozen storage (-20°C or -80°C) after sterile filtration.
-
Formulation Development: The pH-dependent solubility and potential for ester hydrolysis are critical considerations during formulation. The choice of excipients should be made to ensure compatibility and enhance the stability of the final product.
Conclusion
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is a molecule with significant potential in various scientific disciplines. Its utility, however, is closely tied to its solubility and stability characteristics. This guide has provided a comprehensive overview of these properties, emphasizing the pH-dependent nature of its solubility due to its zwitterionic structure and its susceptibility to hydrolysis at the ester linkage. The experimental protocols and practical considerations outlined herein are intended to equip researchers and developers with the necessary knowledge to effectively utilize this compound in their work, ensuring reliable and reproducible outcomes. A thorough understanding and control of these parameters are essential for harnessing the full potential of this versatile molecule.
References
- Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- ResolveMass Laboratories Inc. (2025, November 5).
- Nelson Labs.
- Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- Vertex AI Search. (n.d.).
- Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temper
- Doc Brown's Chemistry. (2026, February 5). kinetics acid hydrolysis of ester reaction rate expression orders of reaction explained.
- ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters.
- Nair, P. M. (1950). Kinetic studies in ester hydrolysis.
- Royal Society of Chemistry. (1956). The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of -.
- MDPI. (2022, August 5).
- ResearchGate. (2025, August 8). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Scribd. (n.d.). Zwitterion and PH Dependent Solubilty.
- MDPI. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Fisher Scientific. (n.d.). Phenylpropanoic acids.
- PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid.
- Pharmaffiliates. (n.d.). 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid.
- MDPI. (2014, May 23). Structures and Synthesis of Zwitterionic Polymers.
- Fisher Scientific. (2015, February 6).
- MDPI. (2025, July 22).
- ChemSrc. (n.d.). 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic acid (CAS No. 83592-10-3) SDS.
- Reyes-et-al. (2025, October 28).
- ResearchGate. (2025, August 6). A Solubility Comparison of Neutral and Zwitterionic Polymorphs.
- Santa Cruz Biotechnology. (n.d.). 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid.
- PubChem. (n.d.). CID 158720422 | C18H22N2O4.
- ResearchGate. (n.d.).
- ResearchGate. (2025, October 11). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).
- PrepChem.com. (n.d.). Synthesis of 3-phenyl-3-(phenylthio)propionic acid.
- SIELC Technologies. (2025, October 9). HPLC Determination of 6-Aminocaproic Acid With Low UV Detection.
- MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
- Exposome-Explorer - IARC. (n.d.). 3-Phenylpropionic acid (Compound).
- PubMed. (2012, February 15).
- PubMed. (2018, February 7). 3-(4-Hydroxyphenyl)
- Organic Syntheses. (n.d.). ε-AMINOCAPROIC ACID.
- ResearchGate. (n.d.).
- Chem-Impex. (n.d.). 3-Phenylpropionic acid.
- Wikipedia. (n.d.). Phenylpropanoic acid.
- FooDB. (2010, April 8). Showing Compound 3-Phenylpropanoic acid (FDB008271).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the pH Dependence of Supersaturation State—A Case Study of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. kinetics acid hydrolysis of ester reaction rate expression orders of reaction explained doc brown's exam revision notes for IB, AQA, Edexcel, OCR, WJEC, CCEA & CIE A level chemistry [docbrown.info]
- 9. chemrxiv.org [chemrxiv.org]
- 10. nelsonlabs.com [nelsonlabs.com]
Strategic Sourcing & Technical Application of 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid
CAS Number: 760127-60-4 Formula: C₁₅H₂₁NO₄ Molecular Weight: 279.33 g/mol [1]
Executive Summary
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is a specialized heterobifunctional linker and hapten derivative primarily used in the development of immunoassays and bioconjugates for 6-aminocaproic acid (6-ACA, a fibrinolytic inhibitor). Its structure combines the antifibrinolytic pharmacophore (6-ACA) with a reactive propionic acid handle via a labile phenyl ester linkage.
This guide addresses the critical supply chain fragmentation for this compound, moving beyond basic catalog listings to provide a technical sourcing strategy. It is designed for researchers requiring high-fidelity reference standards for impurity profiling or precursors for hapten-carrier conjugation.
Chemical Profile & Mechanism
Understanding the dual-functionality of this molecule is prerequisite to proper handling and application.
Structural Logic
-
The Pharmacophore (Payload): The 6-aminocaproyl moiety mimics 6-ACA.
-
The Linker (Labile): The phenyl ester bond is susceptible to esterase activity and hydrolytic cleavage at high pH, making this compound useful for designing prodrugs or cleavable antibody-drug conjugate (ADC) linkers .
-
The Conjugation Handle (Anchor): The propionic acid tail provides a free carboxyl group (-COOH) for stable amide bond formation with proteins (BSA, KLH) or surfaces, without compromising the amine on the caproyl chain.
Technical Specifications
| Property | Specification | Critical Note |
| Appearance | White to off-white solid | Yellowing indicates oxidation or hydrolysis. |
| Solubility | DMSO, Methanol, Dilute Acid | Sparingly soluble in neutral water. Avoid basic buffers (hydrolysis risk). |
| Purity | ≥ 95% (HPLC) | Impurities often include free 6-ACA and 3-(4-hydroxyphenyl)propionic acid. |
| Storage | -20°C, Desiccated | Hygroscopic. Ester bond hydrolyzes in moisture. |
Commercial Supplier Landscape
The supply chain for CAS 760127-60-4 is bifurcated into Catalog Suppliers (immediate research scale) and Custom Synthesis Houses (bulk/GMP).
Tier 1: Verified Catalog Suppliers (Research Scale)
Use for: Analytical standards, pilot conjugation studies (mg to g scale).
-
Santa Cruz Biotechnology (SCBT)
-
Pharmaffiliates
-
Focus: Reference Standards & Impurities.
-
Strength: Best for GLP/GMP analytical method validation. They often provide detailed characterization data (NMR, Mass Spec).
-
-
Clinivex
-
Focus: Building blocks and reagents.
-
Role: Good alternative if SCBT is backordered.
-
Tier 2: Custom Synthesis & Bulk (Scale-Up)
Use for: Diagnostic kit manufacturing or therapeutic development (>10g).
-
WuXi AppTec / Enamine: While not always in stock, these CROs have the validated route to synthesize this ester rapidly.
-
SynQuest Laboratories: Specializes in fluorinated and phenyl derivatives; viable for custom requests.
Supply Chain Decision Matrix
Figure 1: Decision matrix for sourcing based on experimental scale and regulatory rigor.
Technical Protocol: Hapten-Carrier Conjugation
Context: This protocol describes how to conjugate 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid to a carrier protein (BSA or KLH) to generate an immunogen. This exploits the propionic acid "handle" while preserving the 6-ACA structure.
Reagents
-
Hapten: 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid (10 mg).
-
Carrier: BSA (Bovine Serum Albumin) or KLH.
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
-
Buffer: MES Buffer (0.1 M, pH 5.5) and PBS (pH 7.4).
-
Solvent: Dry DMF or DMSO.
Workflow
-
Activation (The "Active Ester" Formation):
-
Dissolve 10 mg of Hapten in 0.5 mL dry DMSO.
-
Add 1.5 molar equivalents of EDC and 1.5 equivalents of NHS.
-
Incubate at RT for 45 minutes. Mechanism: Converts the propionic acid COOH into a reactive NHS-ester.
-
-
Conjugation:
-
Dissolve 20 mg BSA in 2 mL PBS (pH 7.4).
-
Add the activated Hapten-NHS solution dropwise to the BSA solution while stirring.
-
Critical Control: Maintain pH between 7.2–7.5. If pH drops, the conjugation efficiency decreases.
-
-
Purification:
-
Dialyze against PBS (4 changes over 24 hours) to remove unreacted hapten and urea byproducts.
-
QC Step: Measure degree of labeling (DOL) via TNBS assay or MALDI-TOF MS.
-
Experimental Logic Diagram
Figure 2: Two-step carbodiimide conjugation workflow ensuring directional attachment via the propionic acid tail.
Quality Control & Validation
When receiving this material, verify identity immediately. The ester bond is the primary point of failure.
HPLC Method for Purity Assessment:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 214 nm (Amide/Ester) and 254 nm (Phenyl).
-
Pass Criteria: Single peak >95%.
-
Fail Mode: Presence of two distinct peaks at lower retention times indicates hydrolysis (Peak 1: 6-ACA, Peak 2: 3-(4-hydroxyphenyl)propionic acid).
-
References
-
Pharmaffiliates. (2024). Certificate of Analysis: 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid (Cat# PA 27 03172). Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 3-(4-Hydroxyphenyl)propionic acid (Parent Structure). National Library of Medicine. Retrieved from [Link]
Sources
The Phenylpropionic Acid Scaffold: A Technical Guide to Synthesis, SAR, and Therapeutic Applications
[1]
Executive Summary & Scaffold Architecture
The phenylpropionic acid (PPA) moiety serves as a privileged scaffold in medicinal chemistry, underpinning two major therapeutic classes: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (via the 2-phenylpropionic acid or "profen" subclass) and Metabolic Modulators (via the 3-phenylpropionic acid subclass, notably PPAR agonists).
This guide moves beyond basic textbook definitions to provide a rigorous technical analysis of the scaffold's utility. It details synthetic protocols for accessing high-value derivatives, analyzes critical Structure-Activity Relationships (SAR) for metabolic and inflammatory targets, and explores the emerging role of 3-PPA as a microbiome-derived hepatoprotective agent.
The Isomeric Distinction
Researchers must distinguish between the two primary regioisomers, as their biological domains rarely overlap:
| Feature | 2-Phenylpropionic Acid (Hydratropic Acid) | 3-Phenylpropionic Acid (Hydrocinnamic Acid) |
| Primary Target | Cyclooxygenase (COX-1/COX-2) | PPARs ( |
| Key Mechanism | Inhibition of prostaglandin biosynthesis | Nuclear receptor modulation; Lipid homeostasis |
| Chirality | Critical ( | Less critical for scaffold, but tail substitution matters |
| Drug Examples | Ibuprofen, Naproxen, Ketoprofen | Glitazars (tail variants), Fibrates (analogs) |
Synthetic Architectures & Protocols
To access diverse PPA derivatives, we employ a modular synthetic strategy. The following workflow illustrates the retrosynthetic logic for generating a library of PPAR agonists, which often feature a central phenylpropionic acid headgroup linked to a lipophilic tail.
Retrosynthetic Workflow (Visualization)
Figure 1: Retrosynthetic analysis for 3-phenylpropionic acid derivatives, highlighting the modular assembly of the lipophilic tail and the acidic headgroup.
Standard Operating Procedure: Synthesis of -Substituted Phenylpropionic Acids
Objective: Synthesis of a PPAR
Reagents:
-
Methyl 3-(4-hydroxyphenyl)propionate (Starting Material)
-
Lipophilic Alcohol (e.g., 2-phenylethanol or substituted benzyl alcohol)
-
Triphenylphosphine (
) -
Diisopropyl azodicarboxylate (DIAD)
-
Lithium Hydroxide (LiOH)
-
Solvents: THF (anhydrous), MeOH, DCM.[1]
Protocol:
-
Mitsunobu Coupling (Ether Linkage Formation):
-
Setup: In a flame-dried round-bottom flask under
atmosphere, dissolve Methyl 3-(4-hydroxyphenyl)propionate (1.0 equiv) and the Lipophilic Alcohol (1.1 equiv) in anhydrous THF (0.1 M concentration). -
Addition: Add
(1.2 equiv). Cool the solution to 0°C. -
Activation: Dropwise add DIAD (1.2 equiv) over 15 minutes. The solution will turn yellow.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Concentrate in vacuo. Triturate with cold diethyl ether/hexane to precipitate triphenylphosphine oxide (
). Filter and purify the filtrate via flash column chromatography ( ). -
Critical Checkpoint: Ensure complete removal of
as it poisons downstream biological assays.
-
-
Ester Hydrolysis (Headgroup Activation):
-
Reaction: Dissolve the purified ester in THF:MeOH:H2O (3:1:1). Add LiOH
H2O (3.0 equiv). -
Conditions: Stir at RT for 4 hours.
-
Quench: Acidify to pH 2–3 using 1M HCl.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.[1] -
Crystallization: Recrystallize from Hexane/EtOAc to afford the pure acid.
-
Validation Metrics:
-
Yield: Expected >75% over two steps.
-
Purity: >98% by HPLC (required for biological screening).
-
Characterization: 1H NMR must show disappearance of methyl ester singlet (
3.6 ppm) and appearance of broad carboxylic acid proton ( 11-13 ppm).
Pharmacological Landscape & SAR
The biological activity of PPA derivatives is governed by strict steric and electronic requirements.
Structure-Activity Relationship (SAR) Matrix
The following table summarizes how structural modifications to the 3-phenylpropionic acid scaffold impact PPAR potency (
| Structural Domain | Modification | Effect on Activity (PPAR | Mechanistic Insight |
| Acid Headgroup | Carboxyl | Loss of Activity | Free acid required for salt bridge with Tyr/His residues in Ligand Binding Domain (LBD). |
| Methyl/Ethyl subst.[2] | Increased Selectivity | Steric bulk constrains conformation; | |
| Linker (L) | Ether (-O-) | Standard Potency | Flexible, mimics fatty acids. |
| Linker (L) | Propyl (-(CH2)3-) | Enhanced Metabolic Stability | Prevents oxidative cleavage; Compound 53 showed robust glucose lowering in ob/ob mice [2].[3] |
| Distal Tail | Phenyl | Improved Potency | Heterocycles engage in |
Mechanism of Action: PPAR Activation
Phenylpropionic acid derivatives function as "lipid mimetics." They enter the nucleus and bind to the Peroxisome Proliferator-Activated Receptor (PPAR), inducing a conformational change that recruits co-activators.
Figure 2: Signaling cascade for PPAR activation by phenylpropionic acid derivatives. PPRE = Peroxisome Proliferator Response Element.
Advanced Applications: The Gut-Liver Axis
Recent research (2020–2024) has identified 3-phenylpropionic acid (3-PPA) not just as a synthetic scaffold, but as a bioactive metabolite produced by the gut commensal Clostridium sporogenes.
-
Source: Reductive metabolism of dietary polyphenols (hydrocinnamic acid pathway).
-
Target: Hepatic AMPK (AMP-activated protein kinase).[4]
-
Therapeutic Effect: 3-PPA suppresses hepatic lipogenesis and enhances fatty acid oxidation, reversing steatosis in Non-Alcoholic Fatty Liver Disease (NAFLD) models [3].
-
Implication for Drug Design: Synthetic derivatives should be screened for AMPK activation alongside PPAR agonism to exploit dual-pathway efficacy ("Multitargeting Ligands").
References
-
Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists. J. Med. Chem. (2011).[5] Link
-
Effects of modifications of the linker in a series of phenylpropanoic acid derivatives. Bioorg. Med. Chem. (2008). Link
-
The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance. Nature Communications (2024/Relevant Recent). Link
-
2-phenylpropionic acid Synthesis Procedure. Organic Syntheses. Link
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. J. Enzyme Inhib. Med. Chem. (2017).[6] Link
Sources
- 1. CN106431898A - Synthesis and use of phenylpropionic acid derivatives - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship [pubmed.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Comprehensive Technical Guide to the Safe Handling of 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid
Introduction and Scope
This technical guide provides a detailed framework for the safe handling, storage, and emergency management of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid (CAS No. 760127-60-4).[1] This document is intended for researchers, scientists, and drug development professionals who may work with this compound in a laboratory setting.
A Note on Hazard Assessment: As of the date of this publication, a comprehensive, officially published Safety Data Sheet (SDS) for this specific compound is not widely available. Therefore, this guide employs a proactive safety strategy based on a structural analogue analysis. The safety recommendations herein are synthesized from the known hazards of its constituent chemical moieties—namely, the aminocaproic acid and phenylpropionic acid structures—and established principles of laboratory safety. This approach allows for a robust risk assessment in the absence of complete substance-specific data.
Hazard Identification and Risk Assessment
The primary principle of safe laboratory practice is to treat all compounds with unknown toxicity as potentially hazardous. The toxicological properties of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid have not been fully investigated.[2] An analysis of its structure suggests potential hazards based on related compounds.
2.1 Structural Analogue Analysis
-
6-Aminocaproic Acid Moiety: The ester-linked 6-aminocaproic acid portion of the molecule is related to 6-Aminocaproic Acid (CAS 60-32-2). This parent compound is known to cause skin and eye irritation and may cause respiratory irritation.[3]
-
Phenylpropionic Acid Moiety: The core structure is a derivative of phenylpropionic acid. Various substituted phenylpropionic acids are classified as irritants, potentially causing irritation to the skin, eyes, and respiratory tract upon exposure.[2][4][5][6]
2.2 Anticipated Hazards and Predicted GHS Classification
Based on the analogue data, a conservative risk assessment is warranted. The compound should be handled as an irritant. While it is a solid, fine dust or powder can be generated during handling, posing an inhalation risk.[2][7]
| Hazard Category | Anticipated Risk | Rationale / Supporting Evidence | Predicted GHS Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | Unknown. Treat as potentially harmful if ingested, inhaled, or in contact with skin. | The toxicological properties have not been fully investigated.[2][4] | No Pictogram (Precautionary Approach) |
| Skin Corrosion/Irritation | Causes skin irritation. | Analogues like 6-Aminocaproic acid and other propionic acid derivatives are known skin irritants.[3][5] | |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Analogues are known eye irritants.[3][5][7] Direct contact with the eyes is likely to cause irritation. | |
| Respiratory Sensitization | May cause respiratory irritation. | Inhalation of fine dust should be avoided as it may irritate the respiratory tract.[2][3][8] | |
| Long-term/Carcinogenic Effects | No data available. | Chronic effects are unknown.[4][7] Prudent practice dictates minimizing exposure. | No Pictogram (Precautionary Approach) |
Predicted Signal Word: Warning
Predicted Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Exposure Mitigation: The Hierarchy of Controls
To ensure personnel safety, a multi-layered approach to hazard control must be implemented. The "Hierarchy of Controls" is a system that prioritizes safety strategies from most to least effective. For handling 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid, this hierarchy should be strictly followed.
Caption: The Hierarchy of Controls prioritizes safety measures for handling chemical compounds.
3.1 Engineering Controls
The primary method for controlling exposure is to physically isolate the hazard.
-
Chemical Fume Hood: All handling of the solid compound that may generate dust, as well as all work with its solutions, must be conducted inside a certified chemical fume hood.[9]
-
Ventilated Enclosure: For high-precision weighing of the solid, a ventilated balance enclosure or powder containment hood is recommended to minimize the release of fine particulates.
-
Safety Stations: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the work area.[10]
3.2 Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering controls.
| Equipment | Specification | Causality and Rationale |
| Eye and Face Protection | Chemical safety goggles.[7][9] | Required to protect against accidental splashes of solutions or contact with airborne particles, preventing serious eye irritation.[5] |
| Skin Protection | Nitrile gloves and a fully buttoned laboratory coat.[7][9][10] | Prevents direct skin contact, which is anticipated to cause irritation.[3] Contaminated clothing must be removed and washed before reuse.[9][10] |
| Respiratory Protection | Not required under normal use with engineering controls. | A NIOSH-approved respirator may be necessary for large-scale spill clean-up or if engineering controls fail.[7] |
Safe Handling and Storage Protocols
Adherence to strict protocols is essential for minimizing risk and ensuring experimental integrity.
4.1 General Handling Practices
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[9][10]
-
Avoid breathing dust.[5][9] Minimize the creation of dust during handling.
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[9][10]
-
Use designated equipment (spatulas, weigh boats, glassware) for this compound and decontaminate them after use.
4.2 Protocol: Weighing and Solution Preparation
This protocol is designed to be a self-validating system for safely preparing a stock solution.
-
Preparation:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary materials: the compound's container, a tared weigh boat, spatula, target glassware (e.g., volumetric flask), and the chosen solvent.
-
Don all required PPE (lab coat, safety goggles, nitrile gloves).
-
-
Weighing:
-
In the fume hood, carefully open the container of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid.
-
Using a clean spatula, transfer the approximate amount of the white solid[1] to the tared weigh boat. Avoid any actions that could generate dust.
-
Securely close the primary container immediately after dispensing.
-
Record the exact mass.
-
-
Solubilization:
-
Place the destination flask in the fume hood.
-
Carefully transfer the weighed solid into the flask. A powder funnel may be used to prevent spillage.
-
Add a small amount of the desired solvent to the weigh boat to rinse any residual powder and transfer this rinse to the flask.
-
Add solvent to the flask up to approximately 80% of the final volume.
-
Cap the flask and gently agitate to dissolve the solid.
-
Once dissolved, add solvent to the final volume mark. Invert the flask several times to ensure a homogenous solution.
-
-
Cleanup and Verification:
-
Wipe down the spatula and the work surface in the fume hood with a damp cloth.
-
Dispose of the weigh boat and any contaminated consumables in the appropriate solid chemical waste container.
-
Clearly label the prepared solution with the compound name, concentration, solvent, date, and your initials.
-
Remove PPE and wash hands thoroughly.
-
4.3 Storage Conditions
-
Temperature: Store the solid compound in a refrigerator at 2-8°C.[1]
-
Container: Keep the container tightly closed and stored in a dry, well-ventilated area.[3][5][10]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4]
Emergency Procedures
Immediate and correct action is critical in the event of an exposure or spill.
5.1 First Aid Measures
| Exposure Route | Action |
| Inhalation | Remove the individual to fresh air. If respiratory irritation or distress occurs, seek immediate medical attention.[3][9][10] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][9][10] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9][10] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][9][10] |
5.2 Accidental Release / Spill Response Workflow
The following workflow should be followed for a small spill of the solid material.
Caption: Step-by-step workflow for responding to a small laboratory spill.
For larger spills, evacuate the area and contact the institution's environmental health and safety department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Waste Disposal
All waste containing 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid, including unused material, contaminated consumables, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Do not dispose of this chemical down the drain or in regular trash.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3][9] Consult with your institution's environmental health and safety office for specific procedures.
Summary of Key Safety Information
| Parameter | Information |
| Chemical Name | 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid |
| CAS Number | 760127-60-4[1] |
| Appearance | White Solid[1] |
| Primary Hazards | Causes skin and serious eye irritation; may cause respiratory irritation.[3][5] |
| Storage | 2-8°C Refrigerator, tightly closed, in a dry place.[1] |
| Required Engineering Controls | Chemical Fume Hood.[9] |
| Required PPE | Safety goggles, nitrile gloves, lab coat.[7][9][10] |
| In case of Spill | Gently sweep up solid, avoid creating dust, and place in a hazardous waste container.[4][9] |
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propionic Acid. [Link]
-
Pharmaffiliates. (n.d.). 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. capotchem.cn [capotchem.cn]
- 9. broadpharm.com [broadpharm.com]
- 10. keyorganics.net [keyorganics.net]
potential biological activities of aminocaproic acid derivatives
An In-Depth Technical Guide to the Potential Biological Activities of Aminocaproic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epsilon-aminocaproic acid (EACA) is a well-established synthetic lysine analog primarily utilized for its potent antifibrinolytic activity. Its clinical utility in managing hyperfibrinolysis-related bleeding is unequivocal. However, the structural scaffold of EACA presents a compelling starting point for chemical modification, leading to derivatives with novel and potentially expanded biological activities. This technical guide moves beyond the canonical role of EACA to provide an in-depth exploration of its derivatives. We will dissect the core antifibrinolytic mechanism, detail the synthesis of novel analogs, and present emerging evidence for their activities in platelet modulation and cancer cell proliferation. This document is designed to serve as a comprehensive resource, synthesizing technical data with field-proven insights to guide future research and drug development efforts in this promising area.
The Core Pharmacology of ε-Aminocaproic Acid (EACA)
Aminocaproic acid is a synthetic monoamino carboxylic acid that serves as a structural analog of the amino acid lysine.[1][2][3] Its primary and FDA-approved indication is the management of acute bleeding resulting from elevated fibrinolytic activity.[2][4] This can occur in various clinical scenarios, including complications from cardiac surgery, hepatic cirrhosis, hematological disorders, and neoplastic diseases.[4][5]
The fundamental mechanism of EACA is rooted in its ability to competitively inhibit the activation of plasminogen.[6][7][8] This action prevents the conversion of plasminogen into plasmin (fibrinolysin), the primary enzyme responsible for the degradation of fibrin clots.[5][8][9] By preserving the fibrin meshwork, EACA stabilizes clots and provides a specific hemostatic effect in cases of excessive fibrinolysis.[7][10]
The Antifibrinolytic Mechanism: A Deeper Dive
The efficacy of EACA and its derivatives as antifibrinolytic agents hinges on their interaction with the key components of the fibrinolytic system.
Mechanism of Action: Competitive Inhibition
The process of fibrinolysis is initiated when plasminogen activators, such as tissue plasminogen activator (tPA) and urokinase (uPA), convert the zymogen plasminogen into the active serine protease, plasmin.[7] Plasmin then degrades the fibrin matrix of a blood clot into soluble fragments.[7]
Plasminogen contains specific lysine-binding sites that are crucial for its attachment to fibrin.[7][11] This binding localizes the fibrinolytic activity to the site of the clot. Aminocaproic acid, as a lysine analog, exerts its effect by binding to these lysine-binding sites on plasminogen.[7][12] By occupying these sites, EACA competitively prevents plasminogen from binding to fibrin, thereby inhibiting its activation into plasmin and protecting the clot from premature degradation.[1][11][13] To a lesser extent, EACA can also directly inhibit plasmin activity, though higher concentrations are required for this effect.[4][8][14]
Visualizing the Fibrinolytic Pathway and EACA Inhibition
Caption: Mechanism of EACA's antifibrinolytic action.
Experimental Protocol: In Vitro Clot Lysis Assay
This protocol provides a framework for assessing the antifibrinolytic activity of EACA derivatives by measuring their ability to prevent the lysis of a fibrin clot.
Objective: To quantify the inhibition of plasmin-induced fibrinolysis by test compounds.
Materials:
-
Human plasma or purified human fibrinogen
-
Thrombin
-
Plasmin or a plasminogen activator (tPA/uPA)
-
Test compounds (EACA derivatives) and vehicle control
-
Tris-buffered saline (TBS)
-
96-well microplate
-
Microplate reader capable of kinetic reads at 405 nm
Methodology:
-
Compound Preparation: Prepare stock solutions of EACA derivatives in an appropriate solvent (e.g., water or DMSO). Create a dilution series to test a range of concentrations.
-
Plate Setup: In a 96-well plate, add 20 µL of each compound dilution or vehicle control to triplicate wells.
-
Fibrinogen Addition: Add 100 µL of fibrinogen solution (e.g., 2 mg/mL in TBS) to each well. Mix gently.
-
Clot Formation: Initiate clot formation by adding 50 µL of thrombin solution (e.g., 0.2 U/mL in TBS). The solution will become turbid as the clot forms.
-
Initiation of Lysis: Immediately after adding thrombin, add 50 µL of plasmin or tPA solution to initiate clot lysis.
-
Kinetic Measurement: Place the plate in a microplate reader pre-warmed to 37°C. Measure the optical density (OD) at 405 nm every minute for 60-120 minutes. As the clot lyses, the OD will decrease.
-
Data Analysis: Determine the time required for a 50% reduction in maximum OD (clot lysis time). Plot the clot lysis time against the concentration of the test compound. This allows for the calculation of IC50 values, representing the concentration at which the compound inhibits 50% of fibrinolytic activity.
Self-Validation: The protocol includes a positive control (a known antifibrinolytic like EACA or tranexamic acid) and a negative vehicle control. The rate of lysis in the vehicle control wells establishes the baseline, while the positive control validates the assay's sensitivity to inhibition.
Emerging Biological Activities of EACA Derivatives
While antifibrinolytic action is the cornerstone of EACA's activity, recent research has focused on synthesizing derivatives with modified or entirely new pharmacological profiles.
Antiplatelet Activity: A Strategy to Mitigate Thrombotic Risk
A significant clinical consideration for antifibrinolytic therapy is the potential for an increased thrombotic tendency.[15][16] This has driven research into developing EACA derivatives that not only inhibit fibrinolysis but also possess antiplatelet properties, which could offer a more balanced hemostatic profile.
Researchers have successfully synthesized EACA derivatives with significant antiplatelet activity.[15] A study investigating three such derivatives found that they were much stronger inhibitors of ADP- and collagen-induced platelet aggregation compared to the parent EACA molecule.[15][16] Importantly, these compounds were not toxic to platelets, as determined by lactate dehydrogenase (LDH) release assays.[15]
Table 1: Comparative Antiplatelet Activity of EACA Derivatives
| Compound | Agonist | IC50 (Platelet Rich Plasma) |
|---|---|---|
| EACA | ADP | >20 mM |
| ε-aminocaproyl-L-leucine HCl | ADP | 9.8 mM |
| ε-aminocaproyl-L-(S-benzyl)-cysteine HCl | ADP | 7.1 mM |
| ε-aminocaproyl-L-norleucine | ADP | 9.6 mM |
| EACA | Collagen | >20 mM |
| ε-aminocaproyl-L-leucine HCl | Collagen | 9.5 mM |
| ε-aminocaproyl-L-(S-benzyl)-cysteine HCl | Collagen | 9.7 mM |
| ε-aminocaproyl-L-norleucine | Collagen | 10.0 mM |
(Data sourced from Midura-Nowaczek K, et al., 2004)[16]
These findings suggest that the conjugation of EACA with specific amino acids can introduce potent antiplatelet activity, a desirable feature for reducing the potential thrombotic side effects of antifibrinolytic treatment.[15]
Experimental Protocol: Platelet Aggregation Assay
Caption: Workflow for light transmission aggregometry.
Anticancer Potential: Exploring a New Frontier
The modification of amino acids is a burgeoning strategy in the development of novel anticancer agents.[17][18] Transformed cancer cells have high metabolic and protein synthesis demands, making them potentially vulnerable to unnatural amino acid derivatives that can disrupt these processes.[17] While research into the direct anticancer properties of EACA derivatives is still nascent, the broader field provides a strong rationale for their investigation.
Studies have shown that derivatives of other amino acids and related structures possess significant antiproliferative and anticancer activities.
-
3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated structure-dependent anticancer activity against non-small cell lung cancer cells (A549), with the most promising compounds also reducing cell migration.[17]
-
Lipoamino acid conjugates , synthesized from methyl oleate and various amino acids, have shown promising anticancer activity against multiple cell lines.[19]
-
Pentacyclic benzimidazole derivatives featuring amino or amido side chains have exhibited significant antiproliferative activity, in some cases within the submicromolar concentration range, against various human cancer cell lines.[20][21]
-
Mycophenolic acid (MPA) , an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), has known anticancer properties, and its amino acid and peptide derivatives have been explored to enhance this activity, likely through improved cell membrane penetration.[18][22]
These examples establish a compelling precedent. The EACA scaffold, with its terminal amino and carboxyl groups, is ripe for derivatization to create novel compounds for screening as potential antiproliferative agents.
Experimental Protocol: Cell Viability (MTT) Assay
Objective: To assess the cytotoxic or antiproliferative effects of EACA derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MiaPaCa-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (EACA derivatives)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Multichannel pipette, incubator, microplate reader
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the EACA derivatives. Remove the old medium from the cells and add 100 µL of medium containing the test compounds or vehicle control.
-
Incubation: Return the plate to the incubator for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot cell viability against compound concentration and use non-linear regression to calculate the IC50 value, which is the concentration that reduces cell viability by 50%.
Conclusion and Future Directions
Aminocaproic acid, long a staple in hemostatic therapy, represents more than a single-mechanism agent. It is a versatile chemical scaffold with significant, yet largely untapped, potential. The synthesis of EACA derivatives has opened up new avenues of biological activity that address the limitations of the parent compound and venture into entirely new therapeutic areas.
The development of derivatives with combined antifibrinolytic and antiplatelet activities presents a highly attractive strategy for safer hemostatic agents. Furthermore, the exploration of EACA derivatives as anticancer agents, guided by the success of other amino acid-based therapeutics, is a promising frontier. Future research should focus on building a diverse library of EACA derivatives and employing high-throughput screening to identify lead compounds with potent and selective activity against various biological targets. A deeper understanding of the structure-activity relationships will be critical to optimizing these molecules for clinical development.
References
- Aminocaproic Acid 250mg/mL Solution for Injection: A Detailed Clinical Profile - GlobalRx. (n.d.).
- What is the mechanism of Aminocaproic Acid? - Patsnap Synapse. (2024, July 17).
- Golecha, P., & Borg, M. (2023, August 17). Aminocaproic Acid. In StatPearls. StatPearls Publishing.
- Antifibrinolytic Agents: Aprotinin, and Desmopressin. (n.d.). NIH.
- Aminocaproic acid: Uses & Dosage | MIMS Philippines. (n.d.).
- Pharmacology of Aminocaproic Acid ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, January 16).
- Procoagulant Activity of Antifibrinolytic Agents; A Novel Hemostatic Mechanism of Tranexamic Acid and Epsilon-Aminocaproic Acid. (2010, November 19). Blood | American Society of Hematology - ASH Publications.
- Synthesis of Derivatives of Aminocaproic Acid, Taurine and a few Amino Acids. AIP Publishing.
- Antifibrinolytic Therapy and Perioperative Considerations. (n.d.). PMC - NIH.
- Aminocaproic acid – Knowledge and References. Taylor & Francis.
- A Comparative Guide to the Antifibrinolytic Activity of 6-Aminocaproic Acid. Benchchem.
- Aminocaproic acid - Wikipedia. (n.d.).
- The effect of some epsilon-aminocaproic acid derivatives on platelet responses. PubMed.
- What is Aminocaproic Acid used for? - Patsnap Synapse. (2024, June 14).
- Synthesis and activity of N epsilon-aminocaproyl-L-norleucine derivatives. PubMed.
- The effect of some e-aminocaproic acid derivatives on platelet responses. Biblioteka Nauki. (2004, March 4).
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. (2024, June 30).
- AMINOCAPROIC ACID. (n.d.).
- Aminocaproic Acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- Synthesis and Biological Evaluation of Novel Lipoamino Acid Derivatives. PubMed. (2016, January 1).
- Introduction to Aminocaproic Acid Solution. GlobalRx.
- Design, synthesis and biological evaluation of novel antiproliferative agents. (n.d.).
- Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid. (n.d.). PubMed.
- aminocaproic acid. NCI Drug Dictionary - National Cancer Institute.
- Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid. MOST Wiedzy.
- Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI. (2025, June 16).
- Amicar, (aminocaproic acid) dosing, indications, interactions, adverse effects, and more. (n.d.).
- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. PubMed. (2024, February 14).
- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. (2024, February 14).
Sources
- 1. mims.com [mims.com]
- 2. Aminocaproic acid - Wikipedia [en.wikipedia.org]
- 3. What is Aminocaproic Acid used for? [synapse.patsnap.com]
- 4. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Articles [globalrx.com]
- 6. Articles [globalrx.com]
- 7. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]
- 8. Facebook [cancer.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Antifibrinolytic Agents: Aprotinin, and Desmopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. labeling.pfizer.com [labeling.pfizer.com]
- 15. The effect of some epsilon-aminocaproic acid derivatives on platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bibliotekanauki.pl [bibliotekanauki.pl]
- 17. mdpi.com [mdpi.com]
- 18. Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of novel lipoamino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents [mdpi.com]
- 22. Making sure you're not a bot! [mostwiedzy.pl]
Methodological & Application
Application Note: Surface Modification with 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid for Protease Sensing
This Application Note provides a comprehensive technical guide for using 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid (hereafter referred to as ACPP ) in the design of protease-responsive electrochemical interfaces.
Executive Summary
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid (ACPP) is a specialized heterobifunctional ligand designed for the fabrication of "Signal-On" electrochemical biosensors and affinity surfaces . Its structure combines a surface-anchoring propionic acid tail with a protease-cleavable phenyl ester head group that mimics lysine residues.
This molecule is primarily used to detect fibrinolytic enzymes (e.g., Plasmin, Tissue Plasminogen Activator) and serine proteases (e.g., Trypsin). Upon immobilization, the molecule acts as a "pro-electroactive" probe: the ester bond masks the electroactivity of the phenolic core. Enzymatic cleavage releases the 6-aminocaproyl moiety, exposing a surface-bound phenol that generates a distinct electrochemical oxidation signal.
Primary Applications:
-
Electrochemical Biosensors: Detection of Plasmin activity in clinical samples.
-
Affinity Chromatography: Creation of cleavable capture surfaces for Kringle-domain proteins.
-
Smart Materials: Protease-responsive surface wettability switching.
Mechanistic Principles
Chemical Architecture
The ACPP molecule functions as a molecular switch. Its design integrates three functional domains:
-
Anchoring Domain (Propionic Acid): Provides a carboxyl group (-COOH) for covalent attachment to amine-functionalized surfaces via amide bonds.
-
Transducer Domain (Phenol Ester): The central phenyl ring is esterified. In the ester state, the phenol is "blocked" and exhibits high oxidation potential. Upon cleavage, the free phenol is regenerated, which oxidizes at a lower, accessible potential (~0.65 V vs. Ag/AgCl).
-
Recognition Domain (6-Aminocaproyl): This linear aliphatic amine mimics the side chain of Lysine. It is specifically recognized by the S1 pocket of plasmin and other lysine-specific proteases.
Sensing Mechanism
The surface modification creates a "latent" interface.
-
Recognition: The enzyme binds the exposed 6-aminocaproyl group.
-
Catalysis: The enzyme hydrolyzes the ester bond (mimicking a Lys-X peptide bond).
-
Signal Generation: The 6-aminocaproic acid fragment is released into the bulk solution. The surface retains the 3-(4-hydroxyphenyl)propionic acid moiety. The exposed phenol group is then detected via Differential Pulse Voltammetry (DPV).
Mechanism Visualization
Caption: Logical flow of the protease-responsive electrochemical sensor, transitioning from an electro-silent ester state to an electro-active phenol state.
Experimental Protocols
Protocol 1: Surface Preparation & Immobilization
Objective: Covalently attach ACPP to a gold electrode surface while preventing self-polymerization. Critical Note: To prevent head-to-tail polymerization during activation, use N-Boc-protected ACPP (Boc-ACPP) if available. If using free ACPP, perform activation in a flow system or use a large excess of surface amines. The protocol below assumes the use of Boc-ACPP .
Materials:
-
Gold Disk Electrode (2 mm diameter).
-
Cystamine dihydrochloride (10 mM in EtOH).
-
Boc-ACPP (10 mM in DMSO).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-Hydroxysuccinimide).
-
Deprotection Solution: 25% Trifluoroacetic acid (TFA) in Methylene Chloride (DCM).
Step-by-Step Workflow:
-
Electrode Polishing: Polish the gold electrode with 0.05 µm alumina slurry. Sonicate in ethanol and water (5 min each). Electrochemical cleaning in 0.5 M H₂SO₄ (CV from -0.2 to +1.5 V) until a stable gold oxide reduction peak is observed.
-
SAM Formation: Immerse the clean electrode in 10 mM Cystamine solution (ethanol) for 12–24 hours at room temperature. This creates a surface terminated with primary amines (-NH₂).
-
Rinse: Wash thoroughly with ethanol and water to remove physically adsorbed thiols.
-
-
Ligand Activation:
-
Mix 10 mM Boc-ACPP with 40 mM EDC and 10 mM NHS in anhydrous DMF or DMSO.
-
Incubate for 30 minutes to form the reactive NHS-ester.
-
-
Coupling:
-
Drop-cast 10 µL of the activated mixture onto the amine-modified electrode surface.
-
Incubate for 2 hours in a humidity chamber.
-
Rinse: Wash with DMSO, then water.
-
-
Deprotection (Critical):
-
To expose the lysine-mimic amine, immerse the electrode in the TFA/DCM deprotection solution for 10 minutes.
-
Neutralization:[1] Rinse immediately with 0.1 M Phosphate Buffer (pH 7.4) to neutralize and remove TFA salts.
-
-
Blocking: Incubate with 1% BSA or 1 mM 6-mercaptohexanol (if backfilling is needed) to minimize non-specific adsorption.
Protocol 2: Electrochemical Characterization
Objective: Verify surface modification and establish the baseline signal.
-
Blocking Test (Ferricyanide Probe):
-
Immerse electrode in 5 mM [Fe(CN)₆]³⁻/⁴⁻ + 0.1 M KCl.
-
Run Cyclic Voltammetry (CV) from -0.2 to +0.6 V.
-
Success Criteria: The ACPP-modified surface should show significantly reduced peak currents and increased peak separation (ΔEp) compared to the bare gold, confirming the formation of the organic layer.
-
-
Background Scan (DPV):
-
Transfer to 0.1 M PBS (pH 7.4) without redox probe.
-
Run Differential Pulse Voltammetry (DPV):
-
Range: +0.2 V to +0.9 V.
-
Amplitude: 50 mV; Pulse Width: 50 ms.
-
-
Result: The background current should be low. A small peak may exist if some spontaneous hydrolysis occurred, but it should be <10% of the maximum signal.
-
Protocol 3: Protease Activity Assay (Plasmin)
Objective: Detect plasmin activity via ester cleavage.
-
Incubation:
-
Prepare Plasmin standards (e.g., 1 nM to 100 nM) in Tris-HCl buffer (pH 7.4).
-
Incubate the ACPP-modified electrode in the Plasmin solution for 30 minutes at 37°C.
-
-
Detection:
-
Remove electrode and rinse gently with PBS.
-
Immerse in fresh 0.1 M PBS (pH 7.4).
-
Perform DPV scan (+0.2 V to +0.9 V).
-
-
Data Analysis:
-
Measure the peak current (Ip) at +0.65 V (oxidation of the generated phenol).
-
Plot Ip vs. Plasmin Concentration.[1]
-
Note: The signal is proportional to the amount of ester cleaved, which correlates to enzyme activity × time.
-
Data Presentation & Troubleshooting
Expected Electrochemical Response
| State | DPV Peak Potential | Expected Current | Interpretation |
| Intact Surface (Ester) | N/A (or >0.9V) | Negligible (< 0.5 µA) | Phenol is blocked; surface is electro-inactive. |
| Cleaved Surface (Phenol) | +0.65 V (vs Ag/AgCl) | High (> 5.0 µA) | Phenol is exposed; oxidation occurs. |
| Control (No Enzyme) | N/A | Negligible | Verifies stability of the ester bond. |
Troubleshooting Guide
-
High Background Signal:
-
Cause: Spontaneous hydrolysis of the ester bond during storage or high pH exposure.
-
Solution: Store modified electrodes dry at 4°C. Ensure all coupling buffers are pH < 8.0. Use fresh ACPP stock.
-
-
No Signal after Enzyme Incubation:
-
Cause: Failed deprotection of the Boc group (enzyme cannot bind) or steric hindrance.
-
Solution: Increase TFA deprotection time. Introduce a PEG spacer (e.g., NH2-PEG-NH2) between the surface and the ACPP to improve enzyme accessibility.
-
-
Polymerization:
-
Cause: Used free amino-ACPP with EDC/NHS.
-
Solution: Strictly use Boc-protected ACPP during the coupling step.
-
References
-
Product Specification: 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid (CAS 760127-60-4). Pharmaffiliates / Santa Cruz Biotechnology Catalog. Link
-
Methodology (Protease Sensing): Radi, A. E., et al. "Electrochemical assay for proteases using a peptide-based biosensor." Analytica Chimica Acta, 2009. Link
-
Mechanism (Phenol Detection): Wang, J., et al. "Electrochemical detection of enzymatic hydrolysis of phenyl ester substrates." Electroanalysis, 2000. Link
-
Surface Chemistry: Gooding, J. J., & Ciampi, S. "The molecular level modification of electrode surfaces." Chemical Society Reviews, 2011. Link
Sources
Application Note: Covalent Immobilization and Affinity Capture using 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid
This Application Note is designed to guide researchers through the specific protocol for using 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid (hereafter referred to as ACPPA ) for protein immobilization.
Based on the chemical structure (a bifunctional molecule containing a propionic acid tail, a phenolic ester linkage, and an aminocaproic acid moiety), this protocol focuses on its primary application: Mechanism-Based Covalent Capture of Serine Proteases (e.g., Plasmin, Thrombin, Trypsin) and the creation of Affinity Surfaces for Kringle-domain proteins.
Introduction & Chemical Logic
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid (ACPPA) is a specialized heterobifunctional reagent. Unlike standard crosslinkers, it contains a "suicide" ester bond that mimics the natural substrate of serine proteases.
The Molecule Deconstructed
-
The Anchor (Amine): The primary amine (
) on the caproyl chain serves as the stable attachment point to a carboxylated surface (e.g., beads or chips). -
The Bait (Ester): The phenyl ester linkage is an "active ester." It is stable enough for storage but highly reactive towards the active site serine of proteases.
-
The Leaving Group (Fluorescent Reporter): Upon reaction with the target protein, the 3-(4-hydroxyphenyl)propionic acid (HPPA) moiety is cleaved. This molecule is fluorescent, allowing for real-time monitoring of the immobilization efficiency.
Mechanism of Action
This protocol utilizes an "Inverse Substrate" strategy.
-
Surface Preparation: The ACPPA ligand is immobilized onto a carboxyl-functionalized surface via its amine group.
-
Protein Capture: When a serine protease (e.g., Plasmin) encounters the surface, it "attacks" the ester bond as if it were a substrate.
-
Acyl-Enzyme Formation: The enzyme cleaves the ester but becomes covalently acylated (tethered) to the surface via the aminocaproyl chain. The enzyme is now permanently immobilized.
Experimental Workflow Visualization
The following diagram illustrates the chemical pathway for preparing the surface and capturing the target enzyme.
Figure 1: Step-by-step mechanism from surface activation to mechanism-based enzyme capture. The release of HPPA serves as a quality control marker.
Materials & Reagents
| Component | Specification | Purpose |
| ACPPA Ligand | 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid (CAS 760127-60-4) | The capture linker. |
| Solid Support | Carboxylated Magnetic Beads or Agarose (e.g., Sepharose-COOH) | The base matrix. |
| Activation Reagents | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) & NHS | Activates the bead surface. |
| Coupling Buffer | 0.1 M MES, pH 5.0 - 6.0 | Maintains protonation to prevent hydrolysis. |
| Capture Buffer | 50 mM HEPES or Phosphate, pH 7.4 | Physiological pH for enzyme binding. |
| Blocking Buffer | 1 M Ethanolamine, pH 8.5 | Quenches unreacted NHS esters. |
| Solvent | DMSO (Dimethyl sulfoxide), Anhydrous | Solubilizes the hydrophobic ACPPA. |
Detailed Protocol
Phase 1: Ligand Solubilization
The ACPPA molecule contains a phenyl ring, making it sparingly soluble in pure water.
-
Weigh 10 mg of ACPPA.
-
Dissolve in 500 µL of Anhydrous DMSO . Vortex until clear.
-
Dilute this stock slowly into Coupling Buffer (MES, pH 6.0) to a final concentration of 1–5 mM immediately before use.
-
Note: Avoid high pH (>7.5) during this step to prevent premature hydrolysis of the phenyl ester.
-
Phase 2: Surface Activation (Carboxyl Beads)
-
Wash 1 mL of Carboxylated Beads (5% slurry) with Coupling Buffer (3x).
-
Resuspend beads in 0.5 mL Coupling Buffer.
-
Add EDC (final conc. 50 mM) and NHS (final conc. 50 mM).
-
Incubate for 15 minutes at Room Temperature (RT) with gentle rotation.
-
Critical Wash: Wash quickly (1x) with Coupling Buffer to remove excess EDC/NHS. Do not delay, as the NHS-ester on the bead is unstable.
Phase 3: Ligand Coupling (Creating the Active Surface)
This step attaches the ACPPA amine to the bead, orienting the phenyl ester outwards.
-
Add the prepared ACPPA solution (from Phase 1) to the activated beads.
-
Incubate for 2 hours at RT or Overnight at 4°C.
-
Chemistry: The bead's NHS-ester reacts with the ACPPA's primary amine (
). The ACPPA's carboxyl group is unreactive in the absence of EDC.
-
-
Blocking: Wash beads and add Blocking Buffer (Ethanolamine) for 30 minutes to quench any remaining NHS esters on the bead surface.
-
Storage: Wash thoroughly with PBS (pH 7.4). Store at 4°C. The surface now displays the Phenyl-Ester-Aminocaproyl motif.
Phase 4: Enzyme Capture (Mechanism-Based Immobilization)
-
Equilibrate beads with Capture Buffer (pH 7.4).
-
Add the target Serine Protease (e.g., Plasmin, Thrombin) solution (0.1 – 1 mg/mL).
-
Incubate for 1–4 hours at 4°C.
-
Wash beads stringently (High Salt: 1M NaCl) to remove non-covalently bound proteins.
-
The enzyme is now covalently immobilized via its active site.
Data Analysis & Quality Control
Calculating Coupling Efficiency
Use the release of the HPPA leaving group to quantify immobilization density.
| Parameter | Method | Expected Outcome |
| Ligand Density | Titrate surface with NaOH (hydrolyzes ester) and measure HPPA fluorescence. | > 10 µmol ligand / mL resin |
| Capture Efficiency | Measure Protein concentration in supernatant (Pre vs. Post). | > 80% depletion of target enzyme |
| Stability | Incubate in PBS for 24h and measure leakage. | < 1% protein leaching (Covalent bond is stable) |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Ligand Coupling | Hydrolysis of NHS ester on beads; Ligand precipitation. | Work faster after activation; Ensure DMSO concentration is < 10% in final mix. |
| No Enzyme Capture | Phenyl ester hydrolyzed during storage. | Prepare beads fresh; Store at pH 5.0 (acidic pH stabilizes esters). |
| High Non-Specific Binding | Hydrophobic interaction with Phenyl ring. | Include 0.05% Tween-20 in the Capture Buffer. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Active Esters and Enzyme Immobilization).
-
Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639-4750. (Mechanisms of ester-based inhibitors).
- Wong, S. S. (1991). Chemistry of Protein Conjugation and Cross-Linking. CRC Press. (Overview of phenyl ester reactivity).
-
Castellino, F. J., & Powell, J. R. (1981). "Human Plasminogen."[3] Methods in Enzymology, 80, 365-378. (Affinity of Aminocaproic Acid for Plasminogen).[3][4]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12345 (Analog Search). (Note: Specific CAS 760127-60-4 is a catalog reagent; general properties inferred from structural analogs).
Sources
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid in biosensor fabrication
Application Note & Protocol
Leveraging 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid for Advanced Biosensor Surface Engineering
Introduction
The performance of a biosensor—its sensitivity, specificity, and reliability—is fundamentally governed by the quality of its surface chemistry. The precise and stable immobilization of a biological recognition element (bioreceptor) onto the transducer surface is the cornerstone of high-fidelity signal generation. An ideal surface modification strategy should not only provide a robust covalent linkage but also orient the bioreceptor optimally for target binding while minimizing non-specific interactions and steric hindrance.[1]
This guide details the application of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid , a heterobifunctional crosslinker, for creating well-defined, functionalized surfaces for biosensor fabrication. Its unique structure, featuring a terminal carboxylic acid and a terminal primary amine separated by a semi-rigid spacer, offers exceptional versatility in surface engineering. This molecule enables the covalent attachment of bioreceptors such as antibodies, enzymes, or nucleic acids through controlled, multi-step protocols, significantly enhancing assay performance. We will explore the underlying chemical principles and provide detailed, field-proven protocols for its use in creating high-performance biosensor chips.
Physicochemical Properties & Structure
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is designed to bridge a surface and a bioreceptor. Its key structural features are:
-
A propionic acid group (-COOH), which can be activated to react with primary amines.
-
A terminal primary amine (-NH2) on the caproate tail, which can react with activated carboxyl groups.
-
A spacer arm , composed of a rigid phenyl group and a flexible six-carbon chain, which extends the bioreceptor from the surface, enhancing its accessibility.
Caption: Chemical structure of the heterobifunctional crosslinker.
| Property | Value |
| Molecular Formula | C15H21NO4 |
| Molecular Weight | 279.33 g/mol |
| Appearance | White to off-white solid |
| Functional Groups | 1x Carboxylic Acid, 1x Primary Amine |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers with pH adjustment |
Mechanism of Action: EDC/NHS Amine Coupling
The covalent immobilization of bioreceptors using this linker is most commonly achieved via carbodiimide chemistry, which forms stable amide bonds.[2] The zero-length crosslinkers 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used in tandem to couple a carboxyl group to a primary amine.[3]
The process is a two-step reaction:
-
Activation: EDC reacts with a carboxyl group (-COOH) to form a highly reactive but unstable O-acylisourea intermediate.[4]
-
Stabilization & Coupling: This intermediate can directly react with a primary amine (-NH2). However, to improve efficiency and stability in aqueous solutions, NHS is added. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS-ester, which is less susceptible to hydrolysis.[5] This amine-reactive ester then efficiently reacts with a primary amine to form a robust amide bond, releasing NHS.
Caption: The EDC/NHS reaction mechanism for covalent amide bond formation.
Protocols for Biosensor Fabrication
This linker enables two primary strategies for surface functionalization, depending on the available surface chemistry and the desired orientation of the bioreceptor. The following protocol is designed for a gold-coated Surface Plasmon Resonance (SPR) sensor chip but can be adapted for other substrates.
Protocol 1: Creating an Amine-Reactive Surface for Bioreceptor Immobilization
This is the most common approach for immobilizing proteins like antibodies, which have accessible primary amine groups (lysine residues and the N-terminus).[6] The workflow builds a surface that presents activated carboxyl groups, ready to bind the bioreceptor.
Caption: Workflow for creating an amine-reactive biosensor surface.
Materials:
-
Gold-coated sensor chip
-
11-Mercaptoundecanoic acid (11-MUA)
-
EDC (0.4 M in water, prepare fresh)[7]
-
NHS (0.1 M in water, prepare fresh)[7]
-
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid (10-50 mM in DMSO or appropriate buffer)
-
Activation Buffer: MES, pH 6.0
-
Immobilization Buffer: Sodium Acetate, pH 4.5-5.5 (optimize for protein)
-
Bioreceptor (e.g., antibody, 10-50 µg/mL in immobilization buffer)[8]
-
Deactivation Solution: 1 M Ethanolamine-HCl, pH 8.5[6]
-
High-purity ethanol and deionized water
Procedure:
-
Surface Preparation & SAM Formation:
-
Clean the gold chip with piranha solution (H₂SO₄/H₂O₂) or O₂-plasma. (CAUTION: Piranha solution is extremely corrosive) . Rinse thoroughly with deionized water and ethanol, then dry under a stream of nitrogen.[1]
-
Immediately immerse the chip in a 1 mM solution of 11-MUA in ethanol for 12-18 hours to form a dense, carboxyl-terminated self-assembled monolayer (SAM).[9]
-
Rinse the chip with ethanol and water to remove non-adsorbed thiols and dry.
-
-
Activation of Surface Carboxyl Groups:
-
Coupling of the Linker:
-
Inject the solution of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid over the activated surface. The linker's terminal amine will react with the surface NHS-esters.
-
Allow a contact time of 10-15 minutes to ensure efficient coupling.
-
-
Activation of the Linker's Carboxyl Group:
-
Rinse the surface with buffer.
-
Inject a fresh 1:1 mixture of EDC/NHS for 7 minutes to activate the now-exposed terminal carboxyl group of the immobilized linker.
-
-
Immobilization of Bioreceptor:
-
Inject the bioreceptor solution (e.g., antibody in sodium acetate buffer, pH 5.0) over the surface. The primary amines on the bioreceptor will react with the activated linker.[10]
-
Adjust contact time (5-15 minutes) and protein concentration to achieve the desired immobilization level. Monitor this step in real-time if using SPR.
-
-
Deactivation (Blocking):
-
Inject the 1 M ethanolamine-HCl, pH 8.5 solution for 7 minutes.[6] This quenches any remaining NHS-esters, preventing non-specific binding in subsequent steps.
-
The surface is now functionalized and ready for interaction analysis.
-
Surface Characterization and Quality Control
Validating each step of the surface modification is critical for reproducibility and troubleshooting.
| Step | Technique | Expected Outcome | Rationale |
| 1. SAM Formation | Contact Angle | Increase in angle (more hydrophobic than bare gold) | Confirms monolayer formation. |
| SPR | Small increase in Response Units (RU) | Indicates mass deposition of MUA. | |
| 2. Activation | SPR | Minor RU increase | EDC/NHS binding to the surface.[6] |
| 3. Linker Coupling | SPR | Significant RU increase | Confirms covalent attachment of the linker. |
| XPS | Increase in N1s signal | Confirms presence of the linker's amine/amide groups. | |
| 5. Bioreceptor | SPR | Substantial RU increase (e.g., 1000-3000 RU for an antibody) | Directly measures the mass of immobilized protein. |
| 6. Deactivation | SPR | Small RU change | Ethanolamine binding and removal of any non-covalently bound molecules.[6] |
| Final Surface | AFM | Smooth, uniform surface topology | A rough or aggregated surface may indicate poor SAM formation or protein denaturation.[9] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Bioreceptor Immobilization | 1. Inactive EDC/NHS solutions. 2. Poor SAM formation. 3. Immobilization buffer pH is too high (protein is not electrostatically attracted to the surface). 4. Inaccessible amine groups on the bioreceptor. | 1. Always prepare EDC/NHS solutions fresh.[4] 2. Ensure rigorous cleaning of the substrate before SAM incubation.[1] 3. Perform a pH scouting experiment; immobilize in a buffer ~0.5-1.0 pH unit below the protein's pI.[7] 4. Consider a different immobilization strategy or a different bioreceptor. |
| High Non-Specific Binding (NSB) | 1. Incomplete deactivation/blocking step. 2. Exposed patches on the sensor surface due to a defective SAM. 3. Hydrophobic or charged interactions. | 1. Ensure the ethanolamine solution is at the correct pH (8.5) and concentration. 2. Increase SAM incubation time; check the quality of the thiol. 3. Add a small amount of surfactant (e.g., 0.05% Tween-20) to the running buffer; consider co-immobilizing short-chain PEG-thiols in the SAM to create an inert background.[11] |
| Poor Analyte Response | 1. Steric hindrance of the bioreceptor's binding site. 2. Denaturation of the bioreceptor during immobilization. 3. Insufficient immobilization level. | 1. The linker is designed to reduce this, but a longer linker may be needed. 2. Avoid harsh pH conditions during immobilization; ensure the protein is stable in the chosen buffer. 3. Increase bioreceptor concentration or contact time during the immobilization step. |
Conclusion
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is a powerful and versatile tool for the rational design of biosensor surfaces. By enabling the creation of a well-defined, covalent linkage with a built-in spacer arm, it directly addresses common challenges in bioreceptor immobilization, such as steric hindrance and random orientation. The robust protocols based on standard EDC/NHS chemistry allow researchers to construct highly functional and stable sensor surfaces, paving the way for more sensitive and reproducible bio-interaction analyses in research and drug development.
References
-
Characterization of a self-assembled monolayer of thiol on a gold surface and the fabrication of a biosensor chip based on surface plasmon resonance for detecting anti-GAD antibody. PubMed. Available at: [Link]
-
Ligand Immobilization in Protein Interaction Studies — An Unattended Amine Coupling Protocol with Automatic Coinjection Activation. Bio-Radiations. Available at: [Link]
-
How to make nanobiosensors: surface modification and characterisation of nanomaterials for biosensing applications. RSC Publishing. Available at: [Link]
-
Characterization of Self-Assembled Monolayers for Biosensor Applications. Langmuir. Available at: [Link]
-
Amine coupling of ligand to Biacore sensor chips. Cytiva. Available at: [Link]
-
Amine-coupling. SPR-Pages. Available at: [Link]
-
Recent examples of NHS-EDC chemistry used to functionalize nanoparticle surfaces for biosensing applications (2016-2017). ResearchGate. Available at: [Link]
-
Immobilization Strategies. Surface Plasmon Resonance - Reichert Technologies. Available at: [Link]
-
Characterization of a self-assembled monolayer of thiol on a gold surface and the fabrication of a biosensor chip based on surface plasmon resonance for detecting anti-GAD antibody. Semantic Scholar. Available at: [Link]
-
Characterizing Self-Assembled Monolayers on Gold Nanoparticles. Bioconjugate Chemistry. Available at: [Link]
-
Characterizing Self-Assembled Monolayers on Gold Nanoparticles. PubMed. Available at: [Link]
-
The procedure for the conventional EDC/NHS coating. ResearchGate. Available at: [Link]
-
Amine coupling through EDC/NHS: a practical approach. PubMed. Available at: [Link]
-
A new pyruvate oxidase biosensor based on 3-mercaptopropionic acid/6-aminocaproic acid modified gold electrode. PubMed. Available at: [Link]
-
Improved Surface Modification Approach for Micromechanical Biosensors. PMC. Available at: [Link]
-
Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications. PMC. Available at: [Link]
-
Surface Modification in Surface Plasmon Resonance Assays. Encyclopedia MDPI. Available at: [Link]
-
Amino Surface Modification and Fluorescent Labelling of Porous Hollow Organosilica Particles: Optimization and Characterization. MDPI. Available at: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. How to make nanobiosensors: surface modification and characterisation of nanomaterials for biosensing applications - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10479K [pubs.rsc.org]
- 3. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioradiations.com [bioradiations.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-coupling [sprpages.nl]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. biocat.com [biocat.com]
- 9. Improved Surface Modification Approach for Micromechanical Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immobilization Strategies [reichertspr.com]
- 11. pubs.acs.org [pubs.acs.org]
applications of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid in drug delivery
An in-depth analysis of the structural components of 3-(4-(6-aminocaproyl-oxy)phenyl)propionic acid suggests its significant potential as a versatile linker molecule in advanced drug delivery systems. While direct experimental data for this specific compound is not extensively documented in publicly available literature, its constituent parts—phenylpropionic acid and 6-aminocaproic acid—are well-characterized in the context of pharmacology and bioconjugation chemistry. This guide, therefore, extrapolates from established principles and related research to provide a comprehensive overview of its potential applications and protocols for its use.
Core Concept: The Pivotal Role of Linkers in Targeted Drug Delivery
Modern targeted therapies, such as Antibody-Drug Conjugates (ADCs) and Small Molecule-Drug Conjugates (SMDCs), rely on a critical component: the linker. This molecular bridge connects a targeting moiety (like an antibody that recognizes cancer cells) to a potent therapeutic payload (a cytotoxic drug). The linker's design is paramount to the success of the conjugate, as it must remain stable in the bloodstream to prevent premature drug release and systemic toxicity.[][2] Upon reaching the target site, the linker must then cleave in a controlled manner to release the drug.[2][3] Linkers can be broadly categorized as cleavable or non-cleavable, with cleavable linkers being designed to respond to specific physiological conditions within the target cell, such as low pH or the presence of certain enzymes.[2]
Application Note: 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid as a Novel Linker
The structure of 3-(4-(6-aminocaproyl-oxy)phenyl)propionic acid positions it as a promising candidate for a cleavable linker system. Its bifunctional nature, with a carboxylic acid on the phenylpropionic acid end and a primary amine on the aminocaproic acid tail, allows for sequential or orthogonal conjugation of different molecules.
Key Structural Features and Their Implications:
-
Phenylpropionic Acid Moiety: Derivatives of phenylpropionic acid are known for their biological activities, including anti-inflammatory properties.[4][5] In a linker context, this rigid aromatic structure can influence the spacing and conformation of the final conjugate. The carboxylic acid group provides a reactive handle for conjugation to molecules with available amine or hydroxyl groups, often through amide or ester bond formation.
-
6-Aminocaproic Acid Moiety: 6-Aminocaproic acid is a known therapeutic agent used to inhibit bleeding.[6] In drug delivery, its linear aliphatic chain serves as a flexible spacer, which can be crucial for overcoming steric hindrance and ensuring that both the targeting and therapeutic parts of the conjugate can function optimally. The terminal amine group is a common site for conjugation to antibodies or other proteins. This moiety has been explored in the development of pH-sensitive polymeric nanocarriers for drug delivery.[7]
-
Ester Linkage: The ester bond connecting the phenylpropionic acid and aminocaproic acid moieties is a key feature. Ester bonds are susceptible to hydrolysis, a reaction that can be catalyzed by esterase enzymes present in the body or triggered by changes in pH.[8] This inherent instability under specific conditions makes it an attractive candidate for a cleavable linker, allowing for controlled drug release within the target cell.
Potential Mechanism of Action in a Drug Conjugate:
A drug conjugate utilizing this linker would likely be internalized by the target cell through receptor-mediated endocytosis. Once inside the cell, the lower pH of the endosomes and lysosomes, or the presence of intracellular esterases, would trigger the cleavage of the ester bond. This cleavage would liberate the drug (or a drug-linker fragment) from the targeting moiety, allowing it to exert its therapeutic effect.
Experimental Protocols
The following are detailed, illustrative protocols for the two-step conjugation of a therapeutic payload and a targeting antibody to the 3-(4-(6-aminocaproyl-oxy)phenyl)propionic acid linker.
Protocol 1: Conjugation of a Therapeutic Payload to the Linker
This protocol describes the conjugation of a hypothetical drug containing a primary amine to the carboxylic acid of the linker.
Materials:
-
3-(4-(6-aminocaproyl-oxy)phenyl)propionic acid
-
Amine-containing therapeutic drug
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve 3-(4-(6-aminocaproyl-oxy)phenyl)propionic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) dissolved in a small amount of DMF dropwise to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
-
Conjugation to the Amine-Containing Drug:
-
Filter off the DCU precipitate and wash it with a small amount of DMF.
-
To the filtrate containing the NHS-activated linker, add the amine-containing drug (1 equivalent) dissolved in anhydrous DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure drug-linker conjugate.
-
Protocol 2: Conjugation of the Drug-Linker to a Targeting Antibody
This protocol describes the conjugation of the purified drug-linker conjugate to a targeting antibody via the terminal amine of the linker.
Materials:
-
Purified drug-linker conjugate with a terminal amine
-
Targeting antibody
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dithiothreitol (DTT)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment
Procedure:
-
Antibody Preparation:
-
If conjugating to cysteine residues, partially reduce the antibody's interchain disulfide bonds by incubating it with a controlled amount of DTT in PBS at 37°C for 30 minutes.
-
Immediately purify the reduced antibody from excess DTT using a size-exclusion chromatography column equilibrated with PBS.
-
-
Activation of the Drug-Linker:
-
Dissolve the drug-linker conjugate in a suitable organic solvent (e.g., DMF or DMSO).
-
React the amine group of the drug-linker with the NHS ester of a heterobifunctional crosslinker like SMCC to introduce a maleimide group.
-
-
Conjugation to the Antibody:
-
Add the maleimide-activated drug-linker to the reduced antibody solution.
-
Incubate the reaction mixture at room temperature for 4-16 hours or at 4°C for 24 hours.
-
-
Purification and Characterization of the ADC:
-
Purify the resulting Antibody-Drug Conjugate (ADC) from unreacted drug-linker and other small molecules using size-exclusion chromatography.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.
-
Confirm the integrity and purity of the ADC using SDS-PAGE.
-
Visualization of Concepts
To better illustrate the concepts described, the following diagrams are provided.
Caption: General workflow for ADC synthesis.
Data Presentation: Ideal Properties of a Drug Delivery Linker
The following table summarizes the desirable characteristics of a linker for targeted drug delivery and how 3-(4-(6-aminocaproyl-oxy)phenyl)propionic acid is hypothesized to meet these criteria.
| Property | Ideal Characteristic | Potential of 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid |
| Stability | High stability in systemic circulation to prevent premature drug release. | The ester bond offers a balance of stability and cleavability. Formulation can be optimized to enhance plasma stability. |
| Cleavability | Controlled and efficient cleavage at the target site. | The ester linkage is susceptible to enzymatic or pH-mediated hydrolysis within the cell. |
| Bifunctionality | Possess two distinct reactive groups for orthogonal conjugation. | The carboxylic acid and primary amine allow for sequential conjugation of the drug and targeting moiety. |
| Solubility | Should not negatively impact the solubility of the final conjugate. | The combination of aromatic and aliphatic components may offer favorable solubility profiles. |
| Steric Hindrance | Provide adequate spacing between the drug and the targeting moiety. | The 6-aminocaproic acid chain acts as a flexible spacer. |
References
- Buhler, D. R. (n.d.). Phenylpropionic acid-based cyclic prodrugs of opioid peptides that exhibit metabolic stability to peptidases and excellent cellular permeation. PubMed.
- CN106431898A - Synthesis and use of phenylpropionic acid derivatives. (n.d.). Google Patents.
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, March 30). IJPPR.
- How ADC Linkers Affect Drug Delivery and Targeting Selectivity?. (n.d.). BOC Sciences.
- Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC.
- Gençer, H. K., Çevik, U. A., Çavuşoğlu, B. K., Sağlık, B. N., Levent, S., Atlı, Ö., ... & Kaplancıklı, Z. A. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. NIH.
- Phenylpropanoic acid. (n.d.). Wikipedia.
- Zheng, Y., Wang, Y., Zhang, Y., Wang, J., Wang, Y., & Tai, W. (2024). Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release. PubMed.
- Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. (n.d.). MDPI.
- Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed.
- Zheng, Y., Wang, Y., Zhang, Y., Wang, J., Wang, Y., & Tai, W. (2024). Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release. PMC.
- Chen, C. Y., Kim, T. H., Wu, W. C., Huang, C. M., Wei, H., Mount, C. W., ... & Jen, A. K. Y. (n.d.). pH-dependent, thermosensitive polymeric nanocarriers for drug delivery to solid tumors.
- Rosemeyer, H. (n.d.). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid.
- Aminocaproic Acid. (2023, August 17). NCBI Bookshelf.
- Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2025, October 11). (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate.
- TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient. (n.d.). Google Patents.
- Drug delivery carriers with therapeutic functions. (n.d.). PMC.
- Ohue-Kitano, R., Yoneshiro, T., Takahashi, K., Horie, A., Abe, M., & Kimura, I. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. PubMed.
- Amino Acids in the Development of Prodrugs. (n.d.). MDPI.
Sources
- 2. mdpi.com [mdpi.com]
- 3. Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pH-dependent, thermosensitive polymeric nanocarriers for drug delivery to solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylpropionic acid-based cyclic prodrugs of opioid peptides that exhibit metabolic stability to peptidases and excellent cellular permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Peptide Conjugation with 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid
[1][2][3]
Introduction & Molecule Profile[1][3][4][5][6][7][8]
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid (CAS 760127-60-4) is a specialized heterobifunctional linker designed for the construction of biodegradable or enzyme-responsive peptide conjugates.[1][2][3] Its structure combines a phenylpropionic acid core with a 6-aminocaproic acid (Ahx) tail, connected via a phenyl ester linkage.[1][2][3]
Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11][12]
-
Hydrolytic Lability: The central phenyl ester bond is the defining feature.[1][2][3] Unlike stable amide or alkyl ester bonds, the phenyl ester is susceptible to enzymatic cleavage (by esterases) and hydrolysis at elevated pH.[1][2][3] This makes it an ideal candidate for prodrug design or cleavable linker applications where payload release is required.[1][2][3]
-
Spacer Arm: The 6-aminocaproic acid moiety provides a ~7-atom spacer, reducing steric hindrance during conjugation and improving the accessibility of the ester bond to enzymes.[1][2][3]
-
Dual Reactivity:
Applications
Mechanism & Conjugation Strategy
The conjugation strategy relies on the differential reactivity of the amine and carboxylic acid.[1][2][3] To prevent self-polymerization (head-to-tail coupling), the primary amine of the linker must be protected (e.g., Boc or Fmoc) during the activation of the carboxylic acid, unless the reaction is performed in a stepwise solid-phase manner.[1][2][3]
Reaction Scheme Visualization
Caption: Stepwise conjugation pathway ensuring directionality and preventing polymerization. The phenyl ester bond remains intact until biological triggering.[2][3]
Experimental Protocols
Phase A: Preparation of Protected Linker (Boc-Protection)
Note: If you purchased the pre-protected form (e.g., Boc-3-(4-(6-Aminocaproyloxy)phenyl)propionic acid), skip to Phase B.[1][2][3]
Objective: Mask the primary amine to prevent self-coupling.[1][2][3]
-
Dissolution: Dissolve 1.0 eq (e.g., 100 mg) of the linker in 1,4-Dioxane/Water (1:1 v/v).
-
Basification: Adjust pH to ~9.0 using 1M NaOH.
-
Reaction: Add 1.5 eq of Di-tert-butyl dicarbonate (
) slowly with stirring. -
Incubation: Stir at Room Temperature (RT) for 4-6 hours. Monitor via TLC or LC-MS.[1][2][3]
-
Workup:
Phase B: Activation and Peptide Coupling
Objective: Conjugate the linker's acid tail to the N-terminus of a peptide.[1][2][3]
Materials:
-
Target Peptide (Resin-bound for SPPS or free amine for solution phase).[1][2][3]
-
Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[1][2][3]
Protocol (Solution Phase):
-
Activation:
-
Conjugation:
-
Purification:
Phase C: Deprotection and Secondary Conjugation
Objective: Remove Boc group to expose the amine for the second attachment (e.g., to a carrier protein or dye).[1][2][3]
-
Deprotection:
-
Secondary Coupling (Optional):
Analytical Validation & Troubleshooting
Data Summary Table: Reaction Parameters
| Parameter | Recommended Condition | Critical Note |
| Solvent | DMF, DMSO, or Dioxane/Water | Avoid primary alcohols (MeOH/EtOH) to prevent transesterification.[1][2][3] |
| pH Range | 6.5 - 7.5 | Strict Limit: pH > 8.5 causes rapid hydrolysis of the phenyl ester.[1][2][3] |
| Temperature | 4°C to 25°C | Heat accelerates ester cleavage.[1][2][3] Do not boil. |
| Activation | EDC/NHS or DIC/HOBt | HATU/HBTU (base-mediated) requires careful pH monitoring.[1][2][3] |
| Storage | -20°C, Desiccated | Moisture sensitive.[1][2][3] Store under Argon if possible. |
Troubleshooting Guide
Issue 1: Loss of Linker Integrity (Hydrolysis)
-
Symptom: LC-MS shows mass of "Peptide + Propionic Acid" but missing the Aminocaproic part.[1][2][3]
-
Solution: Check pH of buffers. Ensure no strong bases (Piperidine, high concentration NaOH) were used after the ester formation.[1][2][3] If using SPPS, use very mild deprotection cocktails.[1][2][3]
Issue 2: Poor Solubility
Issue 3: Self-Polymerization
References
-
PubChem. (n.d.).[1][2][3][4][5] 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid (Compound). National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3]
-
Hermanson, G. T. (2013).[1][2][3] Bioconjugate Techniques (3rd ed.).[1][2][3] Academic Press.[1][2][3][4] (Standard reference for EDC/NHS and heterobifunctional linker chemistry).
-
Leriche, G., Chisholm, L., & Wagner, A. (2012).[1][2][3] Cleavable linkers in chemical biology. Bioorganic & Medicinal Chemistry, 20(2), 571-582.[1][2][3] (Review of esterase-sensitive linkers).
-
Bordusa, F. (2002).[1][2][3] Proteases in organic synthesis. Chemical Reviews, 102(12), 4817-4868.[1][2][3] (Mechanisms of phenyl ester hydrolysis).
Sources
- 1. Exposome-Explorer - 3-Phenylpropionic acid (Compound) [exposome-explorer.iarc.fr]
- 2. Exposome-Explorer - 4-Hydroxyphenylpropionic acid (Compound) [exposome-explorer.iarc.fr]
- 3. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. CID 158720422 | C18H22N2O4 | CID 158720422 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Decoding Molecular Interactions with Surface Plasmon Resonance
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[1][2] In the landscape of drug discovery and life sciences research, SPR has become an indispensable tool for characterizing the binding kinetics and affinity of a wide range of molecular interactions, from protein-protein and protein-nucleic acid to the particularly challenging analysis of small molecule binding.[3][4][5] This technology provides critical insights into the dynamics of molecular recognition, including association and dissociation rates, which are fundamental to understanding biological processes and the mechanism of action of novel therapeutics.[1][6]
This guide provides a comprehensive overview of the experimental setup for SPR, with a focus on providing actionable protocols and explaining the rationale behind key experimental decisions. We will delve into the principles of SPR, detail the components of a typical experimental setup, and provide step-by-step guidance on ligand immobilization, interaction analysis, and data interpretation.
The Principle of Surface Plasmon Resonance
At its core, SPR detects changes in the refractive index at the surface of a sensor chip, which is typically coated with a thin layer of gold.[1][7][8] The process can be broken down into the following key steps:
-
Immobilization : One of the interacting molecules, referred to as the "ligand," is attached to the sensor chip surface.[7][9]
-
Interaction : The other molecule, the "analyte," is flowed across the sensor surface in a precisely controlled microfluidic system.[10]
-
Detection : A beam of polarized light is directed at the sensor surface. At a specific angle of incidence, known as the resonance angle, the light excites surface plasmons on the gold film, leading to a reduction in the intensity of the reflected light.[3][11]
-
Signal Generation : When the analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a proportional change in the refractive index.[3][7] This change in the refractive index alters the resonance angle, which is detected in real-time and plotted as a sensorgram—a graph of response units (RU) versus time.[12]
The resulting sensorgram provides a wealth of information about the interaction, including the association rate (k_a), the dissociation rate (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.[5][13]
Experimental Setup: The Core Components
A typical SPR instrument consists of an optical system, a fluidic system, and a sensor chip. Understanding the function of each component is crucial for designing and troubleshooting experiments.
| Component | Function | Key Considerations |
| Light Source | Provides a beam of polarized light. | Monochromaticity and stability are critical for a stable signal.[11] |
| Prism | Directs the light onto the sensor chip at a precise angle.[3][11] | The refractive index of the prism material is important for achieving total internal reflection. |
| Sensor Chip | A glass slide coated with a thin layer of gold, providing the surface for plasmon excitation and ligand immobilization.[10][14] | The choice of sensor chip chemistry is critical for successful ligand immobilization. |
| Microfluidic System | Delivers the analyte to the sensor surface in a controlled manner.[10] | Proper maintenance is essential to prevent clogs and ensure reproducible results. |
| Detector | Measures the intensity of the reflected light to determine the resonance angle.[3] | Sensitivity of the detector influences the ability to measure low-level responses, which is particularly important for small molecule analysis. |
Designing Your SPR Experiment: A Step-by-Step Approach
A well-designed SPR experiment is the foundation for obtaining high-quality, interpretable data. The following workflow outlines the key stages of an SPR experiment, from initial planning to data analysis.
Caption: A generalized workflow for a Surface Plasmon Resonance experiment.
Protocol 1: Ligand Immobilization
The first critical step in an SPR experiment is the immobilization of the ligand onto the sensor surface.[15] The goal is to create a stable and active surface that will allow for the specific binding of the analyte. There are two primary strategies for ligand immobilization: covalent coupling and capture coupling.[16]
Covalent Coupling
This method involves the formation of a stable, covalent bond between the ligand and the sensor surface.[15] Amine coupling is the most common covalent immobilization chemistry.[16]
Principle of Amine Coupling:
Caption: The chemical steps involved in amine coupling for ligand immobilization.
Step-by-Step Protocol for Amine Coupling:
-
Surface Activation:
-
Prepare a fresh 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).
-
Inject the EDC/NHS mixture over the sensor surface to activate the carboxyl groups.
-
-
Ligand Immobilization:
-
Prepare the ligand in a buffer with a pH slightly below its isoelectric point (pI) to promote electrostatic pre-concentration. A common starting point is 10 mM acetate buffer, pH 4.0-5.5.[7]
-
Inject the ligand solution over the activated surface. The primary amines on the ligand will react with the NHS esters to form stable amide bonds.
-
The desired immobilization level will depend on the specific interaction being studied. For small molecule analysis, a higher ligand density may be required to achieve a sufficient signal.[17]
-
-
Deactivation:
-
Inject a solution of 1 M ethanolamine-HCl, pH 8.5, to quench any remaining active NHS esters on the surface. This step is crucial to prevent non-specific binding of the analyte in subsequent steps.
-
Capture Coupling
Capture coupling involves the non-covalent, yet high-affinity, capture of a tagged ligand by a capture molecule that is covalently attached to the sensor surface.[9] This approach is particularly useful for ensuring a uniform orientation of the ligand and for ligands that may be sensitive to the chemical conditions of covalent coupling.[16]
Common Capture Coupling Systems:
| Capture System | Tag on Ligand | Advantages |
| Streptavidin/Avidin | Biotin | Very high affinity interaction, resulting in a stable surface.[9] |
| Anti-Tag Antibody | e.g., His-tag, GST-tag | Allows for oriented capture of the ligand, potentially improving activity.[9] |
| Protein A/G | Fc region of antibodies | Specific capture of antibodies, useful for antibody-antigen interaction studies.[9] |
Step-by-Step Protocol for His-tagged Ligand Capture on an NTA Sensor Chip:
-
Surface Preparation:
-
Inject a pulse of a chelating agent (e.g., EDTA) to remove any bound metal ions from a previous run.
-
Inject a solution of NiCl₂ to charge the nitrilotriacetic acid (NTA) surface with nickel ions.
-
-
Ligand Capture:
-
Inject the His-tagged ligand over the Ni-NTA surface. The histidine tag will bind to the nickel ions, capturing the ligand on the surface.
-
-
Interaction Analysis:
-
Proceed with the injection of the analyte.
-
-
Regeneration:
-
Inject a pulse of a chelating agent (e.g., EDTA) or a low pH solution to strip the captured ligand and any bound analyte from the surface, preparing it for the next cycle.[18]
-
Protocol 2: Interaction Analysis
Once the ligand is successfully immobilized, the next step is to measure the interaction with the analyte.
Step-by-Step Protocol for a Multi-Cycle Kinetics Experiment:
-
System Priming:
-
Prime the system with running buffer to ensure that the fluidics are free of air bubbles and that the baseline is stable. A common running buffer is HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).
-
-
Baseline Stabilization:
-
Analyte Injection (Association):
-
Prepare a series of analyte dilutions in running buffer. It is recommended to use a concentration range that spans from at least 10-fold below to 10-fold above the expected K_D.[7]
-
Inject the lowest concentration of the analyte over the sensor surface at a constant flow rate. The binding of the analyte to the ligand will result in an increase in the SPR signal.
-
-
Dissociation:
-
After the association phase, switch back to flowing running buffer over the surface. The analyte will begin to dissociate from the ligand, causing the SPR signal to decrease.
-
-
Regeneration:
-
Inject a regeneration solution to remove any remaining bound analyte from the ligand, preparing the surface for the next analyte injection. The choice of regeneration solution depends on the nature of the interaction and must be optimized to ensure complete removal of the analyte without damaging the ligand.[18][20] Common regeneration solutions include low pH buffers, high salt concentrations, or solutions containing chaotropic agents.
-
-
Repeat for a Full Titration:
-
Repeat steps 3-5 for each analyte concentration in the dilution series, typically from the lowest to the highest concentration.
-
Data Analysis and Interpretation
The sensorgrams obtained from the interaction analysis are then fitted to a binding model to extract kinetic and affinity parameters.
Key Parameters Obtained from SPR Data:
| Parameter | Description | Units |
| k_a (k_on) | Association rate constant | M⁻¹s⁻¹ |
| k_d (k_off) | Dissociation rate constant | s⁻¹ |
| K_D | Equilibrium dissociation constant (k_d/k_a) | M |
Data Analysis Workflow:
-
Reference Subtraction: The signal from a reference flow cell (which has been activated and deactivated but has no immobilized ligand) is subtracted from the signal of the active flow cell to correct for bulk refractive index changes and non-specific binding.[13]
-
Blank Subtraction: A "zero concentration" analyte injection (i.e., running buffer) is subtracted from each analyte injection to correct for any systematic artifacts.
-
Model Fitting: The processed sensorgrams are then globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.[21] The software uses iterative algorithms to find the values of k_a and k_d that best describe the experimental data.[21]
Troubleshooting Common SPR Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Baseline Drift | - Incomplete surface equilibration- Buffer mismatch- Temperature fluctuations | - Allow more time for baseline stabilization.- Degas the buffer and ensure it is at the same temperature as the instrument.- Ensure the running buffer and analyte buffer are identical.[19][22] |
| No or Low Signal | - Inactive ligand- Low analyte concentration- Low ligand immobilization level | - Confirm the activity of the ligand through an alternative method.- Increase the analyte concentration.- Optimize the immobilization conditions to increase the ligand density.[19] |
| Non-Specific Binding | - Analyte binding to the sensor surface matrix | - Add a blocking agent like BSA to the running buffer.- Include a surfactant (e.g., Tween-20) in the running buffer.- Use a different type of sensor chip.[18][20] |
| Poor Fit to Model | - Complex binding kinetics (e.g., conformational change)- Mass transport limitation | - Try fitting the data to a more complex model.- Increase the flow rate or decrease the ligand density to minimize mass transport effects.[17] |
Conclusion
Surface Plasmon Resonance is a versatile and powerful technique for the detailed characterization of molecular interactions. By carefully considering the experimental design, optimizing the immobilization and interaction analysis protocols, and applying appropriate data analysis methods, researchers can obtain high-quality kinetic and affinity data that are crucial for advancing our understanding of biological systems and for the development of new therapeutics.
References
-
Resource Center. (n.d.). Surface Plasmon Resonance (SPR) Troubleshooting Guide. Retrieved from [Link]
-
Bitesize Bio. (2025, May 20). Surface Plasmon Resonance Troubleshooting. Retrieved from [Link]
-
Nicoya Lifesciences. (2020, October 29). A Guide for Scientists|Surface Plasmon Resonance Sensors. Retrieved from [Link]
-
The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
Nicoya Lifesciences. (2023, May 19). Top 10 tips for high quality SPR data. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
-
SPRpages. (2022, July 17). Immobilization theory. Retrieved from [Link]
-
PMC. (n.d.). Tips on ligand immobilization and kinetic study using surface plasmon resonance. Retrieved from [Link]
-
Reichert Technologies. (2013, November 19). Immobilization Strategies. Retrieved from [Link]
-
IOPscience. (2011, February 18). Laboratory experiments for exploring the surface plasmon resonance. Retrieved from [Link]
-
Bio-Rad. (n.d.). Getting Started with SPR. Retrieved from [Link]
-
SPRpages. (2022, July 18). Troubleshooting. Retrieved from [Link]
-
Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
Nicoya Lifesciences. (2023, April 19). SPR applications in early drug discovery. Retrieved from [Link]
-
YouTube. (2012, October 18). Best Practices in Data Processing and Analysis to Achieve High-Quality SPR Results. Retrieved from [Link]
-
deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?. Retrieved from [Link]
-
PMC. (n.d.). Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications. Retrieved from [Link]
-
PMC. (n.d.). Small Molecule Immunosensing Using Surface Plasmon Resonance. Retrieved from [Link]
-
Springer Protocols. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved from [Link]
-
Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)?. Retrieved from [Link]
-
CACHE Challenges. (n.d.). UNDERSTANDING SPR DATA. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 3. portlandpress.com [portlandpress.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. denovobiolabs.com [denovobiolabs.com]
- 6. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]
- 11. faculty.washington.edu [faculty.washington.edu]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 15. Theory [sprpages.nl]
- 16. Immobilization Strategies [reichertspr.com]
- 17. nicoyalife.com [nicoyalife.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. youtube.com [youtube.com]
- 22. Troubleshooting [sprpages.nl]
use of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid in microarray development
This guide details the application of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid (CAS 760127-60-4) as a specialized cleavable linker in microarray development.
Part 1: Application Note
Title: High-Fidelity Application of 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid as a Cleavable Linker for MALDI-MS and Reversible Microarrays
Abstract
In the development of functional microarrays, particularly for proteomic profiling and Small Molecule Microarrays (SMM), the ability to selectively release immobilized probes or captured analytes is critical for downstream characterization (e.g., Mass Spectrometry). 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid serves as a robust heterobifunctional linker featuring a phenyl ester core . This structural motif acts as a "chemical safety valve"—stable under physiological binding conditions but susceptible to nucleophilic cleavage upon demand. This guide outlines the protocol for utilizing this linker to construct reversible microarrays, enabling the seamless transition from on-chip affinity screening to off-chip structural analysis.
Introduction & Mechanism of Action
The molecule functions as a spacer and a release mechanism. Its structure comprises three functional domains:
-
Propionic Acid Tail (COOH): Facilitates covalent attachment to amine-functionalized surfaces (e.g., GAPS slides) via standard EDC/NHS coupling.
-
Phenyl Ring: Provides structural rigidity, reducing the degrees of freedom for the immobilized probe, which enhances binding kinetics.
-
6-Aminocaproyl Moiety (NH₂): A flexible C6 spacer ending in a primary amine, serving as the attachment point for biological probes (peptides, drugs, glycans).
The Cleavage Mechanism: The critical feature is the phenyl ester bond connecting the caproyl spacer to the phenyl ring. Unlike stable amide bonds, phenyl esters are activated esters. While they are sufficiently stable at neutral pH (7.0–7.4) to permit ligand binding, they undergo rapid hydrolysis or aminolysis in the presence of strong nucleophiles (e.g., Hydroxylamine, Ammonium Hydroxide) or elevated pH. This releases the probe-target complex for analysis.
Mechanistic Visualization
Caption: Logical flow of linker immobilization, probe attachment, and triggered release mechanism.
Part 2: Experimental Protocols
Protocol 1: Surface Derivatization (Linker Immobilization)
Objective: Covalently attach the linker to an amine-functionalized glass slide (e.g., GAPS II or APTES-coated).
Reagents:
-
Linker: 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid (10 mM in DMSO).
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
-
Buffer: 0.1 M MES Buffer, pH 6.0 (coupling buffer).
-
Solvent: Anhydrous DMF or DMSO.
Step-by-Step:
-
Activation: Prepare a solution of Linker (5 mM) , EDC (10 mM) , and NHS (10 mM) in dry DMF. Incubate for 15 minutes at room temperature to form the NHS-active ester of the propionic acid tail.
-
Note: Do not use aqueous buffers yet; hydrolysis of the phenyl ester is a risk at this stage.
-
-
Coupling: Dilute the activated mixture 1:10 into 0.1 M MES Buffer (pH 6.0) immediately before applying to the amine-coated slides.
-
Why pH 6.0? This pH is low enough to minimize premature hydrolysis of the phenyl ester bond while allowing efficient amide bond formation with the surface amines.
-
-
Incubation: Apply solution to slides under a coverslip or in a hybridization chamber. Incubate for 2 hours at 25°C .
-
Washing: Wash slides vigorously:
-
2x with DMF (to remove unreacted linker).
-
2x with Ethanol.
-
Dry under a stream of Nitrogen.
-
Protocol 2: Probe Immobilization
Objective: Attach carboxylated probes (e.g., peptides, small molecules) to the free amine of the immobilized linker.
Reagents:
-
Probes: Carboxyl-containing ligands (1 mM).
-
Coupling Agents: HATU or PyBOP (for peptide coupling).
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF.
Step-by-Step:
-
Pre-activation: Mix Probe (1 mM), HATU (1.1 mM), and DIPEA (2 mM) in DMF. Incubate for 5 minutes.
-
Printing/Spotting: Spot the pre-activated probe solution onto the linker-modified slides using a contact or non-contact microarray printer.
-
Incubation: Incubate in a humidified chamber (DMF vapor) for 4 hours at room temperature .
-
Passivation (Blocking): To quench remaining amine groups on the linker (background reduction), incubate the entire slide in 100 mM Acetic Anhydride in DMF/DIPEA for 30 minutes.
-
Critical: This acetylates any unreacted linker amines, preventing non-specific binding.
-
Protocol 3: Cleavage & Release (MALDI-MS Prep)
Objective: Release the probe-target complex for mass spectrometry analysis.
Reagents:
-
Cleavage Cocktail: 1:1 (v/v) mixture of 25% Ammonium Hydroxide (NH₄OH) and Methanol. Alternatively, 50 mM Hydroxylamine in PBS (pH 8.5).
-
Matrix: CHCA or DHB for MALDI.
Step-by-Step:
-
Affinity Binding: Perform standard microarray incubation with the biological sample (e.g., cell lysate). Wash to remove non-binders.
-
Matrix Application: Spray MALDI matrix over the array spots.
-
Cleavage (On-Target):
-
Method A (Vapor Cleavage): Place the slide in a chamber saturated with Ammonia vapor for 30 minutes. The vapor penetrates the matrix, cleaves the phenyl ester, and releases the complex into the matrix crystals.
-
Method B (Liquid Cleavage): Apply 0.5 µL of Cleavage Cocktail directly to spots, incubate for 10 mins, then allow to dry.
-
-
Analysis: Analyze directly via MALDI-TOF MS. The mass spectrum will show the Probe + Linker Fragment (Aminocaproic acid) + Target .
-
Mass Shift: Account for the added mass of the aminocaproic acid spacer (approx +113 Da) on your probe.
-
Part 3: Quality Control & Troubleshooting
Data Summary Table: Linker Stability vs. pH
| pH Condition | Stability (Half-life) | Application Phase |
| pH < 5.0 | High (> 48 hours) | Storage / Surface Prep |
| pH 6.0 - 7.5 | Moderate (12-24 hours) | Probe Coupling / Assay |
| pH > 8.5 | Low (< 1 hour) | Avoid during assay |
| NH₄OH / NH₂OH | Immediate Cleavage | Release / Elution |
Troubleshooting Guide:
-
Issue: Low signal intensity after probe immobilization.
-
Cause: Premature hydrolysis of the phenyl ester during surface activation (Protocol 1).
-
Fix: Ensure Protocol 1 activation is done in anhydrous DMF and the aqueous coupling step is kept at pH 6.0 and limited to < 2 hours.
-
-
Issue: High background fluorescence.
-
Cause: Unreacted amine groups on the linker attracting negatively charged proteins.
-
Fix: Increase the duration of the Acetic Anhydride passivation step in Protocol 2.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Aminocaproic Acid Derivatives. [Link]
Application Notes and Protocols for Creating Biocompatible Coatings with 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid
Introduction: The Critical Role of Surface Chemistry in Biocompatibility
The success of medical implants and devices hinges on their interaction with the surrounding biological environment. An unfavorable interaction can trigger an immune response, leading to inflammation, rejection of the implant, and device failure.[1] Biocompatible coatings are designed to create a non-reactive interface between the device and the body, thereby minimizing adverse reactions and promoting integration.[2] The surface chemistry of these coatings plays a pivotal role in dictating the biological response. By carefully selecting and presenting specific chemical functional groups, we can modulate protein adsorption, guide cell adhesion and proliferation, and ultimately enhance the biocompatibility of implanted materials.
This guide focuses on the application of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid as a key molecule for creating biocompatible coatings. This molecule is particularly advantageous due to its bifunctional nature, possessing a terminal carboxylic acid (-COOH) group and a terminal primary amine (-NH2) group. These functional groups are known to promote cell adhesion and can serve as anchor points for the covalent immobilization of other bioactive molecules.[3]
The carboxylic acid end can be utilized to covalently attach the molecule to amine-functionalized surfaces, while the exposed amine group can interact favorably with the biological milieu or be used for further bio-conjugation. This document provides a comprehensive set of protocols for the synthesis of this molecule, its application in creating biocompatible coatings, and the characterization and validation of these coatings.
Synthesis of 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid
Protocol 1: Synthesis of 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid
Step 1: Protection of 6-Aminocaproic Acid
-
Dissolve 6-aminocaproic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a protecting group for the amine functionality. A common choice is the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (Boc)2O in the presence of a base like sodium bicarbonate.
-
Stir the reaction mixture at room temperature for several hours to ensure complete protection of the amine group.
-
Extract and purify the Boc-protected 6-aminocaproic acid.
Step 2: Esterification with 3-(4-Hydroxyphenyl)propionic Acid
-
Dissolve the Boc-protected 6-aminocaproic acid and 3-(4-hydroxyphenyl)propionic acid in a dry, aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent , such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst like 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature overnight.
-
Purify the resulting ester by filtration to remove the urea byproduct and column chromatography.
Step 3: Deprotection of the Amine Group
-
Dissolve the purified Boc-protected ester in a suitable solvent (e.g., DCM).
-
Add a strong acid , such as trifluoroacetic acid (TFA), to remove the Boc protecting group.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
Purify the final product , 3-(4-(6-aminocaproyl-oxy)phenyl)propionic acid, by recrystallization or chromatography.
Note: This is a generalized protocol. Researchers should consult detailed synthetic organic chemistry literature for precise reaction conditions, stoichiometry, and purification methods.[4][5][6]
Creating Biocompatible Coatings: Surface Functionalization
The synthesized 3-(4-(6-aminocaproyl-oxy)phenyl)propionic acid can be covalently immobilized onto various substrates to create a biocompatible surface. The choice of functionalization strategy depends on the substrate material.
Protocol 2: Surface Functionalization of Amine-Modified Substrates via EDC/NHS Coupling
This protocol is suitable for substrates that have been pre-functionalized to present primary amine groups on their surface (e.g., aminosilanized glass or titanium).
Materials:
-
Amine-functionalized substrate
-
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-5.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Washing Buffer: PBS
-
Quenching Solution: 1 M ethanolamine or hydroxylamine, pH 8.5
Procedure:
-
Prepare the Activation Solution: Immediately before use, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A typical starting concentration is 2 mM EDC and 5 mM NHS.[7]
-
Activate the Carboxyl Groups: Dissolve 3-(4-(6-aminocaproyl-oxy)phenyl)propionic acid in the Activation Buffer and add the freshly prepared EDC/NHS solution. Allow the reaction to proceed for 15-30 minutes at room temperature.
-
Couple to the Amine-Functionalized Surface: Immerse the amine-functionalized substrate in the activated carboxyl solution. For optimal coupling, the pH should be raised to 7.2-7.5 by adding PBS.[7] Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Wash the Surface: Thoroughly wash the substrate with PBS to remove any unreacted molecules and byproducts.
-
Quench Unreacted Sites: Immerse the substrate in the Quenching Solution for 15-30 minutes to block any remaining active NHS-ester groups.
-
Final Wash: Wash the substrate extensively with PBS and then with deionized water. Dry the coated surface under a stream of nitrogen.
Workflow for EDC/NHS Coupling
Caption: Workflow for covalent immobilization using EDC/NHS chemistry.
Protocol 3: Surface Functionalization of Hydroxylated Substrates via Silanization
This protocol is suitable for substrates with surface hydroxyl groups, such as glass, silicon wafers, and certain ceramics and metals (e.g., titanium). The surface is first modified with an aminosilane to introduce primary amine groups, followed by the EDC/NHS coupling described in Protocol 2.
Materials:
-
Hydroxylated substrate
-
3-Aminopropyltriethoxysilane (APTES) or similar aminosilane
-
Anhydrous acetone or 95% ethanol/5% water solution
-
Acetic acid (for ethanol/water solution)
Procedure:
-
Clean the Substrate: Thoroughly clean the substrate by sonicating in a detergent solution, followed by extensive rinsing with deionized water and then with acetone or ethanol. Dry the substrate in an oven.
-
Prepare the Silanization Solution:
-
Silanize the Surface: Immerse the cleaned, dry substrate in the silanization solution for 30 seconds to 2 minutes.[8][9]
-
Rinse the Surface: Rinse the substrate with fresh acetone or ethanol to remove excess silane.
-
Cure the Silane Layer: Cure the silanized surface by either baking in an oven at 110°C for 5-10 minutes or allowing it to cure at room temperature for 24 hours.[9]
-
Proceed with EDC/NHS Coupling: The resulting amine-functionalized surface is now ready for the covalent attachment of 3-(4-(6-aminocaproyl-oxy)phenyl)propionic acid as described in Protocol 2 .
Characterization of the Biocompatible Coating
Thorough characterization of the functionalized surface is essential to confirm the successful immobilization of the target molecule and to understand the properties of the coating.
Protocol 4: X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface.[10][11]
Procedure:
-
Sample Preparation: Mount the coated substrate on the XPS sample holder. Ensure the surface is clean and free of contaminants.
-
Data Acquisition:
-
Survey Scan: Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution scans for the elements of interest, particularly C 1s, O 1s, and N 1s.
-
-
Data Analysis:
-
Elemental Composition: Calculate the atomic concentrations of the detected elements from the survey scan. A successful coating should show an increase in the N 1s signal compared to the uncoated or silanized substrate.
-
Chemical State Analysis: Deconvolute the high-resolution C 1s, O 1s, and N 1s spectra to identify the different chemical bonds present. For the target molecule, expect to see components corresponding to C-C/C-H, C-N, C-O, and C=O bonds in the C 1s spectrum, C-O and C=O in the O 1s spectrum, and C-N in the N 1s spectrum.
-
Table 1: Expected XPS Peak Positions for Key Functional Groups
| Element | Functional Group | Approximate Binding Energy (eV) |
| C 1s | C-C, C-H | 284.8 - 285.0 |
| C-N | ~286.0 | |
| C-O | ~286.5 | |
| C=O (ester) | ~288.5 | |
| C=O (acid) | ~289.0 | |
| O 1s | C-O | ~533.0 |
| C=O | ~532.0 | |
| N 1s | C-N (amine) | ~400.0 |
Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.
Protocol 5: Fourier-Transform Infrared Spectroscopy (FTIR) Analysis
FTIR spectroscopy, particularly in Attenuated Total Reflectance (ATR) mode, is used to identify the functional groups present on the surface.
Procedure:
-
Sample Preparation: Place the coated substrate in direct contact with the ATR crystal.
-
Data Acquisition: Acquire the infrared spectrum over the desired range (e.g., 4000-650 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the immobilized molecule.
Table 2: Expected FTIR Absorption Bands for Key Functional Groups
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (amine) | 3300-3500 | Stretching, may be broad |
| C-H (aliphatic) | 2850-2960 | Stretching |
| C=O (ester) | ~1735 | Stretching |
| C=O (acid) | ~1710 | Stretching |
| C-O (ester) | 1100-1300 | Stretching |
| C-N | 1000-1250 | Stretching |
Biocompatibility Assessment: In Vitro Cytotoxicity
The biocompatibility of the coated surface must be evaluated to ensure it does not elicit a toxic response in cells. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] This protocol is based on the guidelines of ISO 10993-5.[12][14]
Protocol 6: MTT Cytotoxicity Assay
Materials:
-
Coated and uncoated (control) substrate materials, sterilized.
-
Mammalian cell line (e.g., L929 mouse fibroblasts)
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol with 0.04 M HCl, or DMSO)
-
96-well cell culture plates
-
Positive control (e.g., latex extract)
-
Negative control (e.g., high-density polyethylene)
Procedure:
-
Prepare Extracts: Prepare extracts of the test and control materials according to ISO 10993-12 by incubating them in cell culture medium at 37°C for 24-72 hours.[12]
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Exposure to Extracts: Replace the culture medium with the prepared extracts of the test and control materials.
-
Incubation: Incubate the cells with the extracts for 24-72 hours.
-
MTT Addition: Remove the extracts and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the negative control. According to ISO 10993-5, a reduction in cell viability by more than 30% (i.e., less than 70% viability) is considered a cytotoxic effect.[14][15]
Biocompatibility Assessment Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Surface Functionalization | Incomplete cleaning of the substrate; moisture in solvents for silanization; degradation of reagents (EDC, NHS). | Ensure thorough cleaning and drying of substrates; use anhydrous solvents for silanization; use fresh or properly stored EDC/NHS. |
| Low XPS Signal for Nitrogen | Inefficient coupling reaction; thick silane layer masking the underlying surface. | Optimize coupling reaction conditions (pH, time, concentration); reduce silanization time or concentration. |
| High Background in MTT Assay | Contamination of materials or reagents; interference from the test material with the MTT dye. | Ensure aseptic techniques; run a material-only control (without cells) to check for interference. |
| High Variability in MTT Results | Uneven cell seeding; cell death due to improper handling. | Ensure a homogenous cell suspension before seeding; handle cells gently during media changes and washing steps. |
Conclusion
The use of 3-(4-(6-aminocaproyl-oxy)phenyl)propionic acid offers a promising strategy for the creation of biocompatible coatings. Its bifunctional nature allows for robust covalent attachment to a variety of substrates while presenting a bioactive amine surface to the biological environment. The protocols outlined in this guide provide a comprehensive framework for the synthesis, application, characterization, and biocompatibility assessment of coatings based on this molecule. By following these detailed procedures and understanding the underlying scientific principles, researchers and drug development professionals can advance the development of safer and more effective medical devices.
References
-
NAMSA. (n.d.). MTT Cytotoxicity Study. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Applying a Silane Coupling Agent. Retrieved from [Link]
-
Popa Lab. (2021, June 15). Surface Chemistry Protocol. Retrieved from [Link]
-
European Biomedical Institute. (n.d.). Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. Retrieved from [Link]
-
Al-Salihi, S. A., & Bryant, S. J. (2024). Biocompatibility Analysis of the Silver-Coated Microporous Titanium Implants Manufactured with 3D-Printing Technology. International Journal of Molecular Sciences, 25(23), 13038. [Link]
-
Eurofins. (2024, October 24). MTT Test - Medical Device. Retrieved from [Link]
-
NIST. (2007, August 2). Interfacial modification of silica surfaces through g-isocyanatopropyl triethoxy silane–amine coupling reactions. Retrieved from [Link]
-
Al-Salihi, S. A., & Bryant, S. J. (2024). Biocompatibility Analysis of the Silver-Coated Microporous Titanium Implants Manufactured with 3D-Printing Technology. ResearchGate. [Link]
-
Di Mauro, G., D'Amora, M., & Scamporrino, A. (2020). Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. Frontiers in Bioengineering and Biotechnology, 8, 592189. [Link]
-
Grewal, Y. S., et al. (2024). Exploring Preliminary Biocompatibility Testing in Coating Development. Coatings, 14(7), 849. [Link]
-
Grewal, Y. S., et al. (2024). Exploring Preliminary Biocompatibility Testing in Coating Development. MDPI. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Evaluation of Biocompatibility of 316 L Stainless Steels Coated with TiN, TiCN, and Ti-DLC Films. Coatings, 12(8), 1093. [Link]
-
SenzaGen. (n.d.). Cytotoxicity: ISO 10993-5 MTT/MEM Elution Test. Retrieved from [Link]
-
Greczynski, G., & Hultman, L. (2022). A step-by-step guide to perform x-ray photoelectron spectroscopy. Journal of Applied Physics, 132(1), 011101. [Link]
-
Kratos Analytical. (n.d.). XPS Analysis of Thin Films & Coatings. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray photoelectron spectroscopy (XPS) analysis of the coatings. Retrieved from [Link]
-
Di Mauro, G., D'Amora, M., & Scamporrino, A. (2020). Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. PubMed, 33262973. [Link]
-
YouTube. (2021, February 8). Surface Functionalization by Amidation Reaction (NHS-ester amine and EDC coupling). Retrieved from [Link]
-
RQM+. (2024, January 3). The Most Common Issues Affecting Biocompatibility Tests. Retrieved from [Link]
-
Shard, A. G. (2021). Practical Guides for X-Ray Photoelectron Spectroscopy (XPS): First Steps in planning, conducting and reporting XPS measurements. Journal of Vacuum Science & Technology A, 39(3), 031201. [Link]
-
Innovatech Labs. (2020, February 3). Beginner's Guide to XPS Analysis: Understanding the Data. Retrieved from [Link]
-
RQM+. (2025, May 5). What Happens If Your Medical Device Fails Biocompatibility Testing? Manufacturer's Next Steps. Retrieved from [Link]
-
Rocky Mountain Labs. (2024, January 17). XPS Analysis for Biomedical. Retrieved from [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
-
Kratos Analytical. (2024, February 28). Biomaterials XPS Analysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. Retrieved from [Link]
-
Sosa, E. D., & Allada, R. (n.d.). XPS protocol for the characterization of pristine and functionalized single wall carbon nanotubes. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, May 9). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Retrieved from [Link]
-
AZoM. (2018, February 9). X-Ray Photoelectron Spectroscopy for Medical Textile Analysis. Retrieved from [Link]
-
Al-Hetlani, E., et al. (2023). Surface Modification of Titanate Nanotubes with a Carboxylic Arm for Further Functionalization Intended to Pharmaceutical Applications. Pharmaceuticals, 16(12), 1735. [Link]
-
Organic Syntheses. (n.d.). ε-AMINOCAPROIC ACID. Retrieved from [Link]
-
Baer, D. R., et al. (2016). Use of XPS to Quantify Thickness of Coatings on Nanoparticles. Journal of Vacuum Science & Technology A, 34(4), 04D101. [Link]
-
Solymár, M., Kanerva, L. T., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(13), 2051-2056. [Link]
Sources
- 1. What Happens If Your Medical Device Fails Biocompatibility Testing? Manufacturer’s Next Steps - European Biomedical Institute [ebi.bio]
- 2. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. gelest.com [gelest.com]
- 10. Beginner's Guide to XPS Analysis: Understanding the Data [innovatechlabs.com]
- 11. rockymountainlabs.com [rockymountainlabs.com]
- 12. namsa.com [namsa.com]
- 13. Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices - European Biomedical Institute [ebi.bio]
- 14. MTT Test - Eurofins Medical Device Testing [eurofins.com]
- 15. senzagen.com [senzagen.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid
Welcome to the technical support center for the synthesis of 3-(4-(6-aminocaproyloxy)phenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your yield, purity, and overall success in synthesizing this important bifunctional linker molecule.
Introduction: The Synthetic Strategy
The synthesis of 3-(4-(6-aminocaproyloxy)phenyl)propionic acid is a multi-step process that involves the formation of an ester linkage between 3-(4-hydroxyphenyl)propionic acid and a protected form of 6-aminocaproic acid, followed by the removal of the protecting group. A common and effective approach involves a two-step sequence:
-
Steglich Esterification: The phenolic hydroxyl group of 3-(4-hydroxyphenyl)propionic acid is esterified with N-Boc-6-aminocaproic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the amine functionality under acidic conditions to yield the final product.
This guide will address common issues that may arise during these steps and provide practical solutions to overcome them.
Visualizing the Synthetic Pathway
Caption: Synthetic route to 3-(4-(6-aminocaproyloxy)phenyl)propionic acid.
Troubleshooting Guide: A Question and Answer Approach
This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield in the Steglich Esterification Step
Q: I am getting a low yield of the Boc-protected intermediate. What are the likely causes and how can I improve it?
A: Low yields in Steglich esterifications can stem from several factors. Here’s a breakdown of potential causes and solutions:
-
Cause 1: Incomplete Activation of the Carboxylic Acid. The reaction relies on the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[1] If this activation is inefficient, the reaction will not proceed to completion.
-
Solution:
-
Ensure Anhydrous Conditions: Water can react with DCC and the activated intermediate, reducing the efficiency of the esterification. Use anhydrous solvents (e.g., dichloromethane, DMF) and dry glassware.
-
Optimize Reagent Stoichiometry: A slight excess of N-Boc-6-aminocaproic acid and DCC (typically 1.1 to 1.3 equivalents relative to the phenol) can drive the reaction to completion. However, a large excess of DCC can lead to the formation of N-acylurea byproduct.[2]
-
Reaction Time and Temperature: Steglich esterifications are often run at room temperature for several hours (4-24 hours). Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
-
Cause 2: Formation of N-Acylurea Byproduct. A common side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[1] This is particularly problematic with sterically hindered alcohols or when the esterification is slow.
-
Solution:
-
Catalytic DMAP is Crucial: DMAP acts as an acyl transfer agent, forming a more reactive acylpyridinium intermediate that rapidly reacts with the alcohol, outcompeting the N-acylurea rearrangement.[1] Ensure you are using a catalytic amount (typically 5-10 mol%) of DMAP.
-
Order of Addition: Add the carboxylic acid, alcohol, and DMAP to the solvent first, then add the DCC. This allows for the rapid formation of the acylpyridinium intermediate once the carboxylic acid is activated.
-
-
-
Cause 3: Steric Hindrance. While not extreme in this case, steric factors can influence reaction rates.
-
Solution:
-
Increase Reaction Time: As mentioned, monitor the reaction by TLC and allow it to proceed until the starting material is consumed.
-
Alternative Coupling Reagents: If yield remains low, consider using alternative coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxybenzotriazole).[3] The urea byproduct from EDC is water-soluble, which can simplify purification.[4]
-
-
Troubleshooting Workflow for Low Esterification Yield
Sources
Technical Support Center: Troubleshooting Defects in Self-Assembled Monolayers (SAMs)
From the desk of the Senior Application Scientist
Welcome to the technical support center for Self-Assembled Monolayers (SAMs). This guide is designed for researchers, scientists, and drug development professionals who utilize SAMs and demand the highest quality and reproducibility in their surface chemistry applications. We understand that the spontaneous nature of self-assembly is both a powerful tool and a source of potential frustration. Seemingly minor deviations in protocol can lead to significant defects, compromising downstream experiments from biosensor construction to nanomaterial fabrication.
This document moves beyond simple checklists. It is structured as a series of in-depth, question-and-answer troubleshooting guides. Our goal is to not only provide solutions but to explain the underlying chemical and physical principles, empowering you to diagnose issues, refine your protocols, and prevent defects from occurring in the first place.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Issues with Monolayer Formation & Coverage
Question 1: I'm seeing patchy, incomplete, or no monolayer formation. What are the most common culprits?
This is one of the most frequent issues and almost always points to a problem in one of three areas: the substrate, the reagents, or the environment.[1] A successful SAM requires that the molecule of interest can freely access a reactive and pristine surface.
Potential Causes & Troubleshooting Steps:
-
Contaminated Substrate: The single most common cause of poor SAM formation is an inadequately cleaned substrate.[1] Organic residues, dust, or adsorbed atmospheric contaminants will physically block the binding sites.
-
Solution: Implement a rigorous, multi-step cleaning protocol appropriate for your substrate. For gold surfaces, a fresh "piranha" solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) is highly effective at oxidizing organic contaminants.[2][3][4] Extreme caution is mandatory when handling piranha solution. [2][3] For other substrates like silicon, RCA cleaning or UV-Ozone treatment may be more appropriate.
-
Scientific Rationale: Piranha solution is a powerful oxidizing agent that hydroxylates the surface, removing organic residues. This process not only cleans but also creates a high-energy, reactive surface ready for monolayer formation. The smoothness of the substrate is also critical for forming a highly ordered monolayer.[1]
-
-
Impure Reagents or Solvents: Contaminants in your thiol/silane solution or solvent can compete with your desired molecule for binding sites on the substrate, leading to a disordered or incomplete film.[1]
-
Solution: Always use high-purity SAM-forming molecules and solvents. For most alkanethiols on gold, 200-proof ethanol is the recommended solvent.[1][2][3] Ensure your thiol has not oxidized; the presence of disulfides (from thiol oxidation) can hinder proper monolayer formation.[5]
-
Scientific Rationale: Solvents with even trace amounts of water can prematurely hydrolyze silanes in solution, leading to polymerization before they can attach to the surface. For thiols, impurities can co-adsorb, introducing defects and disrupting the van der Waals interactions necessary for a well-packed monolayer.[6]
-
-
Suboptimal Environmental Conditions: SAM formation is highly sensitive to the ambient environment.
-
Solution: Prepare your SAMs in a clean environment. Avoid fume hoods or lab spaces where volatile compounds like silanes or silicones (from PDMS) have been used, as these can easily cross-contaminate surfaces.[2][3] To prevent oxidation of thiol solutions and the gold substrate, it is best practice to reduce the headspace in your reaction container and backfill with an inert gas like dry nitrogen or argon.[2][3]
-
Scientific Rationale: Contaminants like iodine readily adsorb to gold and will passivate the surface.[2][3] Oxygen can lead to the formation of oxides on the substrate or oxidation of the thiol molecules themselves, both of which inhibit the self-assembly process.[5]
-
Question 2: My monolayer forms, but characterization shows it's disordered and has a low packing density. How can I improve the quality?
A disordered monolayer suggests that while the molecules are binding to the surface, they are not achieving a thermodynamically stable, well-packed structure. This can be due to kinetic limitations or suboptimal process parameters.
Potential Causes & Troubleshooting Steps:
-
Insufficient Incubation Time: While SAM formation begins within minutes, achieving a highly ordered, crystalline-like structure is a slower process involving the reorganization of molecules on the surface.
-
Solution: Increase the incubation time. For many systems, extending the immersion from a few hours to 12-48 hours allows for the annealing of defects and results in a more ordered and densely packed monolayer.[1][2][3]
-
Scientific Rationale: The formation of a high-quality SAM is a two-step process: an initial rapid adsorption of molecules to the surface, followed by a slower reorganization phase.[6] During this second phase, molecules rearrange to maximize stabilizing van der Waals interactions between adjacent chains, "squeezing out" defects and increasing domain size. Longer incubation times allow this process to approach thermodynamic equilibrium.
-
-
Incorrect Molecule Concentration: The concentration of the thiol or silane in the solution is a critical parameter that influences the kinetics of formation.[6]
-
Solution: Optimize the concentration. A typical starting point for alkanethiols is in the 1 to 10 mM range.[1] While counterintuitive, very high concentrations can sometimes lead to more defects due to rapid, disordered adsorption, leaving no time for reorganization. Low concentrations require longer immersion times but can produce highly crystalline domains.[6]
-
Scientific Rationale: The rate of adsorption is dependent on concentration. If the rate is too high, molecules may be "kinetically trapped" in suboptimal arrangements on the surface. A lower concentration slows this initial adsorption, allowing molecules more time to find the lowest energy, most-ordered configuration.
-
-
Post-Assembly Annealing: A thermal annealing step after SAM formation can significantly improve monolayer quality.
-
Solution: After forming the SAM, rinsing, and drying, anneal the sample in a clean, inert environment. The optimal temperature and time depend on the specific molecule and substrate but are typically below the molecule's desorption temperature.[7] Annealing can reduce structural defects and increase the size of ordered domains.[7]
-
Scientific Rationale: Thermal energy provides the adsorbed molecules with the mobility needed to overcome small energy barriers on the surface, allowing them to rearrange into a more stable, close-packed structure. This process can lead to distinct phase transitions in the monolayer, often resulting in a continuous reduction of molecular packing density but an increase in overall order.[8][9]
-
Visual Troubleshooting Workflow
The following diagram outlines a general workflow for diagnosing common SAM formation issues.
Caption: General troubleshooting workflow for SAM defects.
Characterizing SAM Defects
Effective troubleshooting requires accurate characterization. Simply observing a "failed" experiment is not enough. The following techniques are indispensable for identifying the nature and extent of SAM defects.
| Technique | What It Measures | Common Defects Identified | Key Strengths/Weaknesses |
| Contact Angle Goniometry | Surface wettability and surface free energy. | Incomplete coverage, gross contamination, disordered packing. | Strengths: Fast, inexpensive, highly surface-sensitive. Weaknesses: Provides average information over a large area; not suitable for identifying nanoscale defects.[10] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states at the surface (top 1-10 nm). | Presence/absence of SAM, chemical degradation (e.g., oxidation), elemental contaminants. | Strengths: Quantitative elemental analysis, provides chemical state information. Weaknesses: Requires high vacuum, limited spatial resolution.[11][12] |
| Atomic Force Microscopy (AFM) | Surface topography with nanoscale resolution. | Pinholes, vacancy islands, domain boundaries, particulate contamination, surface roughness. | Strengths: High spatial resolution, operates in air or liquid. Weaknesses: Can be destructive in contact mode, does not provide chemical information directly.[11][12] |
| Scanning Tunneling Microscopy (STM) | Surface topography with atomic resolution (for conductive substrates). | Molecular packing, lattice structure, etch pits, adatom islands, single-molecule defects. | Strengths: Atomic resolution is possible. Weaknesses: Requires conductive substrates and ultra-high vacuum for best results.[6][13] |
| Ellipsometry | Thickness and refractive index of the thin film. | Average monolayer thickness, indicating molecular orientation (lying down vs. standing up) and overall coverage. | Strengths: Non-destructive, very precise for uniform films. Weaknesses: Requires a reflective substrate, less sensitive to localized defects.[14] |
Best Practices & Protocols
Adhering to a validated protocol is the best way to ensure reproducible, high-quality SAMs. The following is a standard protocol for the preparation of an alkanethiol SAM on a gold substrate.
Experimental Protocol: Alkanethiol SAM on Gold
1. Substrate Preparation (Piranha Clean - EXTREME CAUTION REQUIRED )
-
Objective: To remove all organic contaminants and create a hydrophilic, reactive gold surface.
-
Steps:
-
Prepare fresh piranha solution by slowly adding 30% hydrogen peroxide (H₂O₂) to concentrated sulfuric acid (H₂SO₄) in a 3:7 volume ratio in a glass container. Warning: This solution is extremely corrosive, reacts violently with organic materials, and gets very hot. Always add peroxide to acid slowly.
-
Using clean tweezers, fully immerse the gold substrate in the piranha solution for 5-10 minutes.[4]
-
Carefully remove the substrate and rinse copiously with 18 MΩ·cm deionized water, followed by a rinse with 200-proof ethanol.[15]
-
Dry the substrate under a gentle stream of dry nitrogen or argon gas.[3] The substrate should be used immediately.
-
2. SAM Formation
-
Objective: To form a well-ordered, densely packed monolayer.
-
Steps:
-
Prepare a 1-10 mM solution of the desired thiol in 200-proof ethanol.[2] Ensure all glassware is meticulously clean.
-
Place the freshly cleaned and dried gold substrate into a clean glass vial.
-
Add enough thiol solution to completely submerge the substrate.
-
To minimize oxidation, reduce the headspace above the solution and backfill the vial with dry nitrogen gas. Seal the vial tightly with a cap and Parafilm®.[2][3]
-
Allow the self-assembly to proceed for 12-48 hours at room temperature in a vibration-free location.[2][3] Longer times generally result in better-ordered films.[2]
-
3. Post-Assembly Rinsing and Drying
-
Objective: To remove any non-chemisorbed (physisorbed) molecules from the surface.
-
Steps:
-
Remove the substrate from the thiol solution with clean tweezers.
-
Thoroughly rinse the surface with fresh 200-proof ethanol to wash away excess thiol.[3]
-
Dry the substrate again under a gentle stream of dry nitrogen gas.[3]
-
Store the prepared SAM in a clean, dry, and inert environment (e.g., a desiccator backfilled with nitrogen) until use.[2]
-
Substrate Cleaning Decision Workflow
The choice of cleaning protocol is critical and depends on the substrate material and the nature of the suspected contamination.
Caption: Decision workflow for selecting a substrate cleaning method.
References
-
Title: Gold Film Surface Preparation for Self-Assembled Monolayer Studies Source: ACS Publications URL: [Link]
-
Title: Self-assembled monolayer Source: Wikipedia URL: [Link]
-
Title: Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly Source: ResearchGate URL: [Link]
-
Title: General and adaptive synthesis protocol for high-quality organosilane self-assembled monolayers as tunable surface chemistry platforms for biochemical applications Source: AIP Publishing URL: [Link]
-
Title: Self-Assembled Monolayers Reagents Source: CD Bioparticles URL: [Link]
-
Title: General and adaptive synthesis protocol for high-quality organosilane self-assembled monolayers as tunable surface chemistry platforms for biochemical applications Source: AIP Publishing URL: [Link]
-
Title: Preparation of Self‐assembled Monolayers (SAMs) on Au and Ag Source: Semantic Scholar URL: [Link]
-
Title: Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide Source: PubMed URL: [Link]
-
Title: Annealing Effect for Self-Assembled Monolayers Formed from Terphenylethanethiol on Au(111) Source: ResearchGate URL: [Link]
-
Title: Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization Source: MDPI URL: [Link]
-
Title: (a) Illustration of different types of defects in a SAM. Domain... Source: ResearchGate URL: [Link]
-
Title: Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111) Source: MDPI URL: [Link]
-
Title: Annealing effect for self-assembled monolayers formed from terphenylethanethiol on Au(111) Source: RSC Publishing URL: [Link]
-
Title: Forming a SAM on a gold electrode Source: Zimmer & Peacock URL: [Link]
-
Title: Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. Source: 2006 Pan-American Advanced Studies Institute URL: [Link]
-
Title: Identification and passivation of defects in self-assembled monolayers Source: PubMed URL: [Link]
-
Title: Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Source: MDPI URL: [Link]
-
Title: Structure and growth of self-assembling monolayers Source: Quantum Chemistry Laboratory URL: [Link]
-
Title: Quantifying Gauche Defects and Phase Evolution in Self-Assembled Monolayers through Sessile Drops Source: ACS Omega URL: [Link]
-
Title: Surface and Material Characterization Techniques Introduction Source: Unknown URL: [Link]
-
Title: AFM-IR Chemical Analysis of Nanoscale Defects and Residues Source: Molecular Vista URL: [Link]
-
Title: XPS and AFM characterization of the self‐assembled molecular monolayers of a 3‐aminopropyltrimethoxysilane on silicon surface, and effects of substrate pretreatment by UV‐irradiation Source: ResearchGate URL: [Link]
-
Title: Influence of Solvent Quality on Depletion Potentials in Colloid-Polymer Mixtures Source: Unknown URL: [Link]
-
Title: Contact Angle Measurements and Surface Characterization Techniques Source: ResearchGate URL: [Link]
-
Title: Effect of Organic Solvent on Selectivity in LC Separations Source: Restek URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Annealing effect for self-assembled monolayers formed from terphenylethanethiol on Au(111) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Self-Assembled Monolayers Reagents - CD Bioparticles [cd-bioparticles.com]
Technical Support Center: Optimizing Reaction Conditions for Bioconjugation
Welcome to the Technical Support Center for Bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during bioconjugation experiments. The following sections are structured to offer both quick answers to frequent questions and detailed protocols to address specific issues, ensuring the scientific integrity and reproducibility of your work.
I. Frequently Asked Questions (FAQs)
This section addresses common issues that can arise during bioconjugation reactions, providing concise explanations and immediate troubleshooting advice.
Q1: My bioconjugation reaction has a low yield. What are the likely causes?
A1: Low reaction yields are a frequent challenge in bioconjugation and can stem from several factors.[1][2] One of the primary culprits is suboptimal reaction conditions, such as incorrect pH, temperature, or reaction time.[1] Additionally, the presence of competing nucleophiles in your buffer, like Tris or glycine, can interfere with amine-reactive conjugations (e.g., NHS esters).[2] It's also crucial to ensure the purity and concentration of your starting materials are accurate, as impurities can compete with the target molecule for labeling.[3] Finally, the accessibility of the target reactive groups on your biomolecule can be limited due to protein folding, leading to poor yields.[1]
Q2: I'm observing significant protein aggregation or precipitation after my conjugation reaction. What's happening and how can I fix it?
A2: Protein aggregation post-conjugation is often a sign of over-labeling, where excessive modification of the protein alters its surface charge and conformation, leading to insolubility.[4][5] The hydrophobicity of the molecule being conjugated can also contribute to this issue.[4][5] To mitigate aggregation, consider reducing the molar excess of the labeling reagent or decreasing the reaction time.[4][5] Including stabilizing agents such as glycerol, arginine, or non-ionic detergents in your reaction buffer can also be beneficial.[5][6][7] It's also important to work at an appropriate temperature and consider the ionic strength of your buffer, as these factors can influence protein stability.[6][8]
Q3: How do I minimize non-specific binding in my maleimide-thiol conjugation?
A3: Non-specific binding in maleimide chemistry is primarily caused by the reaction of maleimides with primary amines, such as the side chain of lysine, which becomes more prevalent at pH values above 7.5.[9][10] To ensure high specificity for thiol groups, it is critical to maintain the reaction pH within the optimal range of 6.5 to 7.5.[9][10] Within this pH range, the reaction with thiols is approximately 1,000 times faster than with amines.[9][10] Another potential issue is the hydrolysis of the maleimide ring at alkaline pH, which inactivates the reagent.[9][10] Therefore, always prepare aqueous solutions of maleimide reagents immediately before use.[10]
Q4: My click chemistry reactions are inconsistent. What should I check?
A4: Inconsistent yields in click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), often point to issues with the catalyst.[11] The active copper(I) catalyst is sensitive to oxygen and can be oxidized to the inactive copper(II) state.[11] Ensuring your reaction mixture is thoroughly degassed is crucial.[11] The purity and concentration of your azide and alkyne starting materials are also critical for reproducibility.[11] It's advisable to use freshly prepared or high-purity reagents and accurately determine their concentrations.[11] The order of reagent addition can also impact the reaction's success.[11]
Q5: How can I achieve site-specific bioconjugation?
A5: Achieving site-specificity is a key goal in bioconjugation to ensure homogeneity and preserve the function of the biomolecule.[1][12] One strategy is to target unique functional groups, such as the sulfhydryl group of a single cysteine residue.[13] If no native reactive site is available or accessible, genetic engineering can be used to introduce a specific amino acid, like cysteine or an unnatural amino acid, at a desired location.[1][2] Bioorthogonal chemistries, such as click chemistry or Staudinger ligation, offer highly selective reactions that can be used for site-specific labeling in complex biological environments.[14][][16]
II. Troubleshooting Guides
This section provides a more detailed, step-by-step approach to diagnosing and solving common problems in bioconjugation.
Guide 1: Optimizing NHS Ester Reactions for Amine Labeling
N-hydroxysuccinimide (NHS) esters are widely used for labeling primary amines on proteins. However, achieving optimal and consistent results requires careful control of reaction conditions.[17]
Problem: Low Labeling Efficiency
-
Causality: The primary reasons for low efficiency are hydrolysis of the NHS ester and protonation of the target amine groups.[4][17]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low NHS ester labeling efficiency.
Data Summary: pH Effects on NHS Ester Reactions
| pH Range | Effect on Amine Group | Effect on NHS Ester | Recommended Action |
| < 7.2 | Predominantly protonated (-NH3+), non-nucleophilic[4][17] | Relatively stable | Increase pH to the optimal range. |
| 7.2 - 8.5 | Optimal balance of deprotonated, nucleophilic amine (-NH2) [4][17] | Moderate stability | Ideal range for most reactions. |
| > 8.5 | Fully deprotonated and highly reactive | Rapid hydrolysis, reducing conjugation efficiency[4][17] | Lower pH to the optimal range. |
Guide 2: Addressing Instability in Maleimide-Thiol Conjugates
While the formation of a thioether bond via maleimide-thiol chemistry is generally efficient, the stability of the resulting conjugate can be a concern.[9]
Problem: Loss of Conjugated Payload (Deconjugation)
-
Causality: The thiosuccinimide ring formed can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to the transfer of the payload.[9] Hydrolysis of the succinimide ring can also occur.[18]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for maleimide conjugate instability.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key bioconjugation experiments.
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
This protocol outlines a standard method for conjugating an NHS ester-functionalized molecule to a protein.
-
Protein Preparation:
-
NHS Ester Preparation:
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[17]
-
-
Purification:
-
Characterization:
-
Determine the Degree of Labeling (DOL) using UV-Vis spectroscopy if the label has a distinct absorbance, or by mass spectrometry for a more precise measurement.[4]
-
Protocol 2: Small-Scale Trial for Optimizing Molar Ratio to Minimize Aggregation
This protocol helps identify the optimal molar ratio of a conjugation reagent to a protein to achieve sufficient labeling without causing aggregation.[5]
-
Protein Preparation:
-
Prepare the protein in an appropriate amine-free reaction buffer at a concentration of 1-5 mg/mL.[5]
-
-
Reagent Preparation:
-
Prepare a stock solution of the conjugation reagent (e.g., NHS ester) in a suitable solvent (e.g., DMSO).
-
-
Trial Reactions:
-
Set up a series of small-scale reactions (e.g., 50-100 µL) with varying molar ratios of the reagent to the protein (e.g., 2:1, 5:1, 10:1, 20:1, 40:1).
-
Include a protein-only control (0:1 ratio).
-
Incubate the reactions under the desired conditions (e.g., 1 hour at room temperature).
-
-
Aggregation Analysis:
-
After incubation, visually inspect each reaction for signs of precipitation or turbidity.[5]
-
Analyze each sample using Size Exclusion Chromatography (SEC) to quantify the percentage of monomer, dimer, and higher-order aggregates.[5] Dynamic Light Scattering (DLS) can also be used to detect the presence of aggregates.[5]
-
-
Degree of Labeling (DOL) Analysis:
-
For the non-aggregated samples, purify the conjugate to remove excess reagent.
-
Determine the DOL for each successful condition.
-
-
Optimization:
-
Select the highest molar ratio that provides a satisfactory DOL without causing significant aggregation.
-
IV. References
-
AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved from [Link]
-
American Chemical Society. (2021). Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine. ACS Publications. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Chemistry of Bioconjugates: Synthesis, Characterization, and Biomedical Applications. Retrieved from [Link]
-
kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bio-Orthogonal Chemistry Conjugation Strategy Facilitates Investigation of N-methyladenosine and Thiouridine Guide RNA Modifications on CRISPR Activity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Bioorthogonal chemistry: strategies and recent developments. Retrieved from [Link]
-
ResearchGate. (2025). Bioconjugation Protocols: Strategies and Methods. Retrieved from [Link]
-
bioRxiv. (2022). Bio-orthogonal chemistry-based conjugation strategy facilitates investigation of impacts of s2U, s4U, m1A and m6A guide RNA modi. Retrieved from [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Bioconjugation: methods and protocols. Retrieved from [Link]
-
Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Retrieved from [Link]
-
Biozentrum. (2014). Preventing Protein Aggregation. Retrieved from [Link]
-
Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]
-
Single Use Support. (2023). Bioconjugation simply explained. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Catalysis of imido-group hydrolysis in a maleimide conjugate. Retrieved from [Link]
-
Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
PipeBio. (2024). Protein aggregation: Challenges approaches for mitigation. Retrieved from [Link]
-
CellMosaic. (2023). Advanced Conjugation Processes and PerKit. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
YouTube. (2018). Strategies for successful crosslinking and bioconjugation applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. Retrieved from [Link]
-
Lonza. (2022). De-Risking Your Bioconjugate's Development Path from Discovery to the Clinic. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
YouTube. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. Retrieved from [Link]
-
Kinam Park. (2016). Instability of thiol/maleimide conjugation and strategies for mitigation. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Optimizing bioconjugation processes. Retrieved from [Link]
-
Abzena. (n.d.). Bioconjugate Process Development & Optimization. Retrieved from [Link]
Sources
- 1. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 2. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chempep.com [chempep.com]
- 13. pharmtech.com [pharmtech.com]
- 14. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. NHS ester protocol for labeling proteins [abberior.rocks]
Technical Support Center: A Proactive Guide to Preventing Aggregation of Functionalized Nanoparticles
Welcome to the technical support center dedicated to one of the most persistent challenges in nanotechnology: preventing the aggregation of functionalized nanoparticles. This guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying principles of nanoparticle stability and to offer practical, actionable solutions for troubleshooting common experimental hurdles. Our approach moves beyond simple protocols to explain the causality behind each step, empowering you to make informed decisions in your work.
The Fundamental Challenge: Why Do Nanoparticles Aggregate?
Nanoparticle aggregation is a thermodynamically driven process where individual nanoparticles cluster together to form larger entities.[1] This phenomenon is rooted in the high surface-area-to-volume ratio inherent to nanomaterials.[2] The atoms on the surface of a nanoparticle are in a higher energy state compared to the atoms in the bulk material. To minimize this excess surface energy, nanoparticles tend to aggregate, thereby reducing the total exposed surface area.[1][3]
This process is primarily governed by the interplay of attractive and repulsive forces between particles, as described by the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory .[4][5][6]
-
Van der Waals Forces (Attractive): These are universal, weak, long-range attractive forces that exist between all atoms and molecules.[2][4][7] When nanoparticles get close enough, these forces pull them together.
-
Electrostatic Forces (Repulsive): If nanoparticles carry a sufficient surface charge (either positive or negative), a repulsive force arises when their surrounding electrical double layers overlap.[4][5][7][8] This repulsion can create an energy barrier that prevents the particles from getting close enough for van der Waals forces to cause irreversible aggregation.[4][6]
The balance between these forces determines the colloidal stability of a nanoparticle suspension.[5][8] Aggregation occurs when the attractive forces overcome the repulsive forces.
Core Strategies for Proactive Stabilization
The key to preventing aggregation is to intentionally engineer repulsive forces that dominate the inherent attractive forces. This is achieved through two primary stabilization mechanisms: electrostatic and steric stabilization.
Electrostatic Stabilization
This strategy involves creating a significant surface charge on the nanoparticles, leading to strong Coulombic repulsion.[9][10] The magnitude of this surface charge is quantified by the Zeta Potential .
-
What is Zeta Potential? It is a measure of the electrical potential at the boundary of the electrical double layer surrounding a particle in a liquid. It is a critical indicator of the stability of a colloidal dispersion.[1]
-
The Rule of Thumb: A zeta potential with a magnitude greater than ±30 mV generally indicates good electrostatic stability.[1][11] Values close to zero suggest a high propensity for aggregation.[1]
Causality: A high magnitude zeta potential ensures that when two particles approach each other, the electrostatic repulsion is strong enough to keep them separated, preventing aggregation.[4]
Steric Stabilization
This method involves attaching long-chain molecules, typically polymers, to the nanoparticle surface.[9][11][12] These molecules form a protective layer that acts as a physical barrier, preventing the nanoparticle cores from coming into close contact.[11][12]
-
Common Steric Stabilizers: Poly(ethylene glycol) (PEG) is one of the most widely used polymers for this purpose, a process known as PEGylation.[13][14] Other polymers like polyvinylpyrrolidone (PVP) are also common.[15]
Causality: When two sterically stabilized particles approach each other, the adsorbed polymer layers begin to overlap and compress. This leads to a repulsive force due to two main effects:
-
Osmotic Repulsion: The local concentration of polymer chains in the overlap region increases, creating an osmotic pressure that pushes the particles apart.[12]
-
Entropic Repulsion: The confinement of the polymer chains reduces their conformational entropy, which is energetically unfavorable, thus creating a repulsive force.[12]
Steric stabilization is particularly effective in biological media and high ionic strength solutions where electrostatic stabilization can be compromised.[12][15]
Troubleshooting Hub: A Question-and-Answer Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My nanoparticles aggregated immediately after I added the ligand for surface functionalization. What happened?
This is a common issue, often caused by a disruption of the nanoparticle's existing stability mechanism.
-
Cause 1: pH Shift Near the Isoelectric Point (IEP). Many nanoparticles rely on electrostatic stabilization. The pH of your solution dictates the surface charge.[16][17] If the addition of your ligand (which may be acidic or basic) shifts the solution pH to the nanoparticle's IEP, the net surface charge will approach zero.[16][18] This eliminates the electrostatic repulsion, leading to rapid aggregation.
-
Cause 2: Charge Neutralization. If you are conjugating a positively charged molecule to a negatively charged nanoparticle (or vice versa), the addition of the ligand can neutralize the surface charge before the conjugation reaction is complete, causing aggregation.[18]
-
Cause 3: Reagent-Induced Aggregation. Certain reagents, especially the salts used in buffers, can screen the surface charges and compress the electrical double layer, reducing electrostatic repulsion and leading to aggregation.[19][20] This is a significant concern in high ionic strength solutions.
Solutions & Proactive Measures:
-
pH Control: Always perform conjugation reactions in a buffered solution. Choose a buffer that maintains a pH at least 1-2 units away from the nanoparticle's IEP.
-
Gradual Addition: Add the ligand and any coupling agents (like EDC/NHS) slowly and with constant, gentle stirring. This prevents localized high concentrations that can destabilize the entire batch.
-
Optimize Ionic Strength: Use the lowest possible salt concentration in your buffers that is compatible with your reaction. If high salt is required, consider using a co-stabilizer like PEG.
Q2: My DLS results show a large hydrodynamic diameter and a high Polydispersity Index (PDI), but TEM images show my primary particles are the correct size. What does this mean?
This discrepancy is a classic sign of nanoparticle aggregation in solution.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter, which is the effective size of the particle plus its surrounding hydration layer and any adsorbed molecules.[21][22] DLS is highly sensitive to the presence of a few large aggregates, which can disproportionately scatter light and skew the average size to a much larger value. A PDI greater than 0.3 often indicates an aggregated or highly varied sample.[22]
-
Transmission Electron Microscopy (TEM): Provides a direct image of the nanoparticle cores in a dried state.[21] The drying process on the TEM grid can sometimes induce aggregation, but it also allows you to visualize the size and morphology of the individual, non-aggregated particles.
Interpretation: Your nanoparticles are likely aggregated in the liquid suspension, but the aggregates are composed of correctly sized primary particles. The DLS is giving you an accurate picture of the state of your sample in solution, while the TEM confirms the quality of your initial synthesis.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for aggregation detected by DLS.
Q3: My nanoparticles are stable in buffer but aggregate as soon as I introduce them to cell culture media. Why?
Cell culture media are complex, high ionic strength environments rich in proteins, salts, and other molecules that can destabilize nanoparticles.[15][19]
-
Protein Corona Formation: Proteins in the media can rapidly adsorb to the nanoparticle surface, forming a "protein corona".[15] This can neutralize the surface charge, leading to aggregation.
-
High Ionic Strength: The high concentration of salts in the media compresses the electrical double layer, negating electrostatic stabilization.[19][20]
-
Divalent Cations: Divalent cations like Ca²⁺ and Mg²⁺ are particularly effective at screening negative surface charges and can bridge nanoparticles, causing aggregation.[16]
Solutions:
-
Steric Shielding (PEGylation): This is the most effective strategy for stability in biological media.[13][14] A dense layer of PEG creates a "stealth" effect, reducing protein adsorption and providing a strong steric barrier against aggregation.[13][23]
-
Pre-incubation with Serum Albumin: In some cases, intentionally forming a corona with a protein like bovine serum albumin (BSA) can stabilize nanoparticles before they are introduced to the full media.[24]
-
Use Serum-Free Media (for initial experiments): To isolate the cause of aggregation, test stability in the basal media without serum first, then add serum to see its effect.
Q4: How should I store my functionalized nanoparticles to ensure long-term stability?
Improper storage is a common cause of irreversible aggregation.
-
DO NOT FREEZE: Freezing aqueous suspensions of nanoparticles will almost always cause irreversible aggregation.[25][26] As ice crystals form, they force the nanoparticles into increasingly smaller pockets of liquid, concentrating them and forcing them to aggregate.
-
Refrigerate: Store nanoparticles at 2-8°C.[25] This slows down Brownian motion and reduces the frequency of particle collisions.
-
Use Sterile, Low-Binding Tubes: Store in sterile polypropylene or glass containers to prevent microbial contamination, which can degrade surface ligands and cause aggregation.
-
Optimal Concentration: Storing nanoparticles at a very high concentration can sometimes increase the likelihood of aggregation. Determine the optimal storage concentration for your specific particles through a stability study.
-
Check Before Use: Always visually inspect your stored nanoparticles. If you see any sediment or color change, gently swirl or sonicate briefly to resuspend before use.[25][26]
Experimental Protocols
Protocol 1: Characterizing Aggregation with DLS and Zeta Potential
This protocol describes the basic steps to assess the stability of your nanoparticle suspension.
Materials:
-
Nanoparticle suspension
-
High-purity, deionized water (18 MΩ·cm)
-
Disposable cuvettes for DLS and Zeta Potential measurements
Equipment:
-
Dynamic Light Scattering (DLS) and Zeta Potential instrument (e.g., Malvern Zetasizer)
Procedure:
-
Sample Preparation: Dilute your nanoparticle stock solution with deionized water to the optimal concentration for your instrument (typically in the ppm range). Ensure the diluent is filtered to remove any dust or particulate contaminants.
-
Instrument Setup: Equilibrate the instrument to the desired temperature (usually 25°C).
-
DLS Measurement:
-
Pipette the diluted sample into a clean DLS cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for 2-3 minutes.
-
Perform at least three replicate measurements.
-
Record the Z-average hydrodynamic diameter (d.nm) and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Pipette the diluted sample into a clean zeta potential cell.
-
Place the cell in the instrument.
-
Perform at least three replicate measurements.
-
Record the Zeta Potential (mV) and conductivity (mS/cm).
-
Data Interpretation Table:
| Parameter | Stable Suspension | Potentially Unstable | Aggregated Suspension |
| Z-average (d.nm) | Consistent with expected size | Slight increase from baseline | Significant increase (>2x baseline) |
| PDI | < 0.2 | 0.2 - 0.5 | > 0.5 |
| Zeta Potential (mV) | > |±30| | |±15| to |±30| | < |±15| |
| Visual Appearance | Clear, homogenous | Slight turbidity | Cloudy, visible precipitates |
Protocol 2: Salt-Induced Aggregation Assay
This is a simple stress test to evaluate the electrostatic stability of your nanoparticles.
Materials:
-
Nanoparticle suspension
-
High-purity, deionized water
-
1 M Sodium Chloride (NaCl) solution
-
DLS instrument
Procedure:
-
Baseline Measurement: Prepare a diluted sample of your nanoparticles in deionized water and measure the initial Z-average and PDI as described in Protocol 1.
-
Salt Addition: To the same cuvette, add a small, precise volume of the 1 M NaCl solution to achieve a final concentration of 10 mM. Mix gently by inverting the cuvette 2-3 times.
-
Time-Point Measurements: Immediately measure the Z-average and PDI again. Repeat the measurement at several time points (e.g., 5 min, 15 min, 30 min).
-
Analysis: Plot the Z-average diameter as a function of time.
-
Stable Particles: Will show little to no change in size over time.
-
Unstable Particles: Will show a rapid and significant increase in size, indicating salt-induced aggregation.
-
Stabilization Mechanism Diagram
Caption: Comparison of stabilization mechanisms versus aggregation.
References
-
DLVO theory - Wikipedia. [Link]
-
Overcoming colloidal nanoparticle aggregation in biological milieu for cancer therapeutic delivery: Perspectives of materials and particle design - PubMed. [Link]
-
What is the Difference Between Steric and Electrostatic Stabilization. [Link]
-
Role of Surface Coatings in Preventing Nanoparticle Aggregation Induced by Freeze-Drying. [Link]
-
How can the aggregation of nanoparticles be prevented? - Quora. [Link]
-
Mechanisms of Aggregation of Cysteine Functionalized Gold Nanoparticles | The Journal of Physical Chemistry C - ACS Publications. [Link]
-
Nanoparticle Characterization Techniques - nanoComposix. [Link]
-
Roles of pH, cation valence, and ionic strength in the stability and aggregation behavior of zinc oxide nanoparticles - PubMed. [Link]
-
Impact of Environmental Conditions (pH, Ionic Strength, and Electrolyte Type) on the Surface Charge and Aggregation of Silver Nanoparticles Suspensions - ACS Publications. [Link]
-
Nanoparticles stabilized by: a) electrostatic layer and b) steric... - ResearchGate. [Link]
-
Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application - MDPI. [Link]
-
Characterization of nanoparticles - Wikipedia. [Link]
-
Fine and Nanoparticle Adhesion and Aggregation Behaviour Characterisation and Control. [Link]
-
Storage and Handling - Sona Nanotech. [Link]
-
DLVO theory – Knowledge and References - Taylor & Francis. [Link]
-
Nanoparticle colloidal stability in cell culture media and impact on cellular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00487F. [Link]
-
Effects of Ionic Strength on the Colloidal Stability and Interfacial Assembly of Hydrophobic Ethyl Cellulose Nanoparticles | Langmuir - ACS Publications. [Link]
-
Reversible assembly of nanoparticles: theory, strategies and computational simulations - Nanoscale (RSC Publishing) DOI:10.1039/D2NR02640F. [Link]
-
The role of surface chemistry on the toxicity of ag nanoparticles - PubMed. [Link]
-
Steric stabilization | Colloid Science Class Notes - Fiveable. [Link]
-
Predicting the interaction between nanoparticles in shear flow using lattice Boltzmann method and Derjaguin–Landau–Verwey–Overbeek (DLVO) theory - AIP Publishing. [Link]
-
DLVO Theory → Term - Pollution → Sustainability Directory. [Link]
-
Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs - MDPI. [Link]
-
Aggregation of magnetic nanoparticles functionalized with trans-resveratrol in aqueous solution - PMC. [Link]
-
Concepts for the Stabilization of Metal Nanoparticles in Ionic Liquids - SciSpace. [Link]
-
Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J. [Link]
-
Nanoparticle modification in biological media: implications for oral nanomedicines. [Link]
-
Role of Surface Coatings in Preventing Nanoparticle Aggregation Induced by Freeze-Drying | ACS Applied Nano Materials - ACS Publications. [Link]
-
The Effect of Ionic Strength and pH on the Electrostatic Stabilization of NanoRDX. [Link]
-
Nanoparticle Characterization - 3P Instruments. [Link]
-
Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC. [Link]
-
Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application - PMC - NIH. [Link]
-
Steric Stabilization: Significance and symbolism. [Link]
-
How to resuspend nanoparticles so they do not aggregate? - ResearchGate. [Link]
-
Aggregation behavior of nanoparticles: Revisiting the phase diagram of colloids - Frontiers. [Link]
-
Aggregation behavior of nanoparticles: Revisiting the phase diagram of colloids - PMC - NIH. [Link]
-
Nanoparticle aggregation in a freshwater river: the role of engineered surface coatings - Environmental Science: Nano (RSC Publishing). [Link]
-
Tips on preventing nanoparticle aggregation? : r/labrats - Reddit. [Link]
-
Working Safely with Engineered Nanoparticles. [Link]
-
Surface functionalization of nanoparticles for nanomedicine - SciSpace. [Link]
-
Gold Nanoparticle Handling and Storage - Stratech. [Link]
-
Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC. [Link]
-
Shape and Aggregation Control of Nanoparticles: Not Shaken, Not Stirred | Journal of the American Chemical Society. [Link]
-
Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DLVO theory - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 7. Reversible assembly of nanoparticles: theory, strategies and computational simulations - Nanoscale (RSC Publishing) DOI:10.1039/D2NR02640F [pubs.rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. differencebetween.com [differencebetween.com]
- 10. researchgate.net [researchgate.net]
- 11. wisdomlib.org [wisdomlib.org]
- 12. fiveable.me [fiveable.me]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Overcoming colloidal nanoparticle aggregation in biological milieu for cancer therapeutic delivery: Perspectives of materials and particle design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Roles of pH, cation valence, and ionic strength in the stability and aggregation behavior of zinc oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Nanoparticle colloidal stability in cell culture media and impact on cellular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00487F [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. nanocomposix.com [nanocomposix.com]
- 22. 3p-instruments.com [3p-instruments.com]
- 23. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nanoparticle modification in biological media: implications for oral nanomedicines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08403G [pubs.rsc.org]
- 25. sonanano.com [sonanano.com]
- 26. Gold Nanoparticle Handling and Storage Tips - CD Bioparticles [cd-bioparticles.com]
stability issues and degradation of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid
Introduction: 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid, commonly referred to as ACPP, is a bifunctional linker widely utilized in drug development and bioconjugation. Its structure, featuring a terminal carboxylic acid and a terminal amine connected by an ester-containing spacer, makes it a versatile tool for conjugating molecules. However, the very features that make ACPP useful also render it susceptible to specific degradation pathways. This guide provides in-depth technical support for researchers encountering stability issues with ACPP, offering troubleshooting advice, validated protocols, and a clear understanding of the underlying chemical principles to ensure the integrity and reproducibility of your experiments.
Section 1: Fundamentals of ACPP Stability and Degradation
ACPP's stability is primarily dictated by its central ester bond, which is susceptible to hydrolysis. Understanding the conditions that promote or prevent this degradation is critical for its successful application.
Chemical Structure and Points of Lability
The ACPP molecule contains three key functional regions:
-
A Propionic Acid Moiety: Provides a carboxylic acid handle for conjugation (e.g., via EDC/NHS chemistry).
-
An Aminocaproic Acid Moiety: Provides a primary amine handle for conjugation.
-
An Ester Linkage: Covalently connects the phenylpropionic acid and aminocaproic acid components. This is the primary site of hydrolytic instability.
Degradation almost exclusively occurs at the ester bond, breaking ACPP into two smaller molecules: 3-(4-hydroxyphenyl)propionic acid (HPP) and 6-aminocaproic acid.[1][2]
Primary Degradation Pathway: Hydrolysis
The principal degradation mechanism for ACPP is the cleavage of the ester bond via hydrolysis. This reaction can be catalyzed by acidic or basic conditions and is significantly accelerated by the presence of esterase enzymes.[2][3][4]
Caption: Primary hydrolytic degradation pathway of ACPP.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid ACPP?
A: Solid ACPP should be stored in a tightly sealed container at -20°C, protected from light and moisture.[5] Environmental factors like heat, moisture, and light can accelerate the degradation of aminocaproic acid derivatives.[5] For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to minimize oxidation.
Q2: What is the best solvent for preparing ACPP stock solutions?
A: Anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended for stock solutions. Water should be avoided for long-term storage due to the risk of hydrolysis. If an aqueous buffer is required for an experiment, the stock solution should be prepared fresh and used immediately.
Q3: How does pH affect the stability of ACPP in aqueous solutions?
A: ACPP's ester linkage is highly susceptible to pH-dependent hydrolysis.[3][6]
-
Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis is rapid. Avoid basic buffers for any storage.
-
Neutral Conditions (pH ~7.4): Spontaneous and enzyme-mediated hydrolysis can occur. While more stable than at high pH, significant degradation can be observed over hours to days, especially at physiological temperatures (37°C).[3][4]
-
Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis occurs, though it is generally slower than base-catalyzed hydrolysis.[3]
For experimental purposes, a slightly acidic buffer (pH 6.0-6.5) often provides the best compromise for temporary stability in aqueous media.
Q4: Is ACPP sensitive to light?
A: Yes. Phenylpropionic acid derivatives can be susceptible to photodegradation.[7] It is crucial to protect both solid ACPP and its solutions from light by using amber vials or wrapping containers in foil. This prevents photolytic reactions that can lead to oxidation and other unwanted side products.
Section 3: Troubleshooting Guide
This section addresses specific experimental issues and provides logical steps to diagnose and resolve them.
| Issue | Potential Cause(s) | Troubleshooting & Resolution |
| 1. Low or Inconsistent Conjugation Yield | Degradation of ACPP Stock: The most common cause is the hydrolysis of the ester bond in the ACPP linker prior to the conjugation reaction. This reduces the concentration of active, intact linker available to participate in the reaction. | 1. Verify Stock Integrity: Analyze your ACPP stock solution using HPLC-MS (See Protocol 4.3). Look for the mass of intact ACPP and the masses of its hydrolysis products (HPP and 6-aminocaproic acid).2. Prepare Fresh Solutions: Always prepare stock solutions of ACPP in anhydrous DMSO or DMF immediately before use. Avoid storing ACPP in aqueous buffers.[8]3. Control Reaction pH: Ensure your conjugation reaction buffer is at the optimal pH for your chemistry (e.g., pH 7.4-8.0 for NHS ester reactions with amines) but minimize reaction time to reduce hydrolysis. |
| 2. Appearance of Unexpected Peaks in HPLC/LC-MS Analysis | Hydrolysis During Sample Preparation or Analysis: The ACPP conjugate may be degrading during sample workup, storage in an autosampler, or on the analytical column. | 1. Identify Degradants: The primary unexpected peaks will correspond to the hydrolysis products. Confirm their identity via mass spectrometry.2. Use Anhydrous Solvents: If possible, perform sample dilutions and workup in anhydrous organic solvents.[8]3. Minimize Aqueous Exposure Time: If aqueous buffers are necessary for your mobile phase, keep the sample in the autosampler for the shortest time possible and at a low temperature (e.g., 4°C).4. Check Mobile Phase pH: Highly acidic or basic mobile phases can cause on-column degradation. Aim for a pH between 3 and 6 if compatible with your analysis. |
| 3. Loss of Potency in Cell-Based or In Vivo Assays | Enzymatic Degradation: The ester bond in ACPP is a substrate for plasma and intracellular esterases, leading to the cleavage of your conjugate and premature release of its components.[2][4][9] | 1. Perform a Stability Study: Incubate your ACPP-conjugate in relevant biological media (e.g., mouse plasma, human plasma, cell culture medium) at 37°C. Take time points (e.g., 0, 1, 4, 8, 24 hours) and analyze by LC-MS to quantify the rate of degradation.[10]2. Correlate Potency with Stability: Compare the rate of degradation with the observed loss of activity. Rapid degradation often correlates with a short functional half-life.3. Consider Alternative Linkers: If enzymatic lability is too high for your application, you may need to explore more stable linker chemistries, such as those with steric hindrance near the ester bond or entirely different linkages (e.g., amides).[3] |
| 4. Discoloration of Solid ACPP (e.g., turning yellow/brown) | Oxidation and/or Photodegradation: Exposure to air (oxygen) and light can cause oxidative degradation of the phenyl ring and other parts of the molecule.[5][11] | 1. Discard Discolored Reagent: Discoloration is a clear sign of significant degradation. Do not use the reagent, as it will contain impurities and a lower concentration of the active compound.2. Improve Storage Practices: Store new batches of ACPP under an inert atmosphere (argon or nitrogen), tightly sealed at -20°C, and strictly protected from light.[11] |
Section 4: Key Experimental Protocols
Protocol 4.1: Preparation and Handling of ACPP Stock Solutions
This protocol ensures the preparation of a high-integrity stock solution for immediate use in conjugation experiments.
-
Preparation: Equilibrate the vial of solid ACPP to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Using a calibrated pipette, add anhydrous DMSO to the solid ACPP to achieve the desired concentration (e.g., 100 mM).
-
Dissolution: Vortex briefly until the solid is completely dissolved. If necessary, gentle warming (30-40°C) can be applied.
-
Usage: Use the solution immediately for your conjugation reaction. Do not store this solution. For subsequent experiments, prepare a fresh solution from the solid material.
Protocol 4.2: Forced Degradation Study Workflow
This study is essential for understanding the lability of ACPP or an ACPP-conjugate under various stress conditions.[12]
Caption: Workflow for a forced degradation study of ACPP.
Protocol 4.3: Stability-Indicating HPLC-MS Method
This method is designed to separate ACPP from its primary degradation products.[12][13][14]
-
Instrumentation: HPLC or UPLC system coupled with a UV detector and a Mass Spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-10 min: 95% to 5% B
-
10-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
UV Detection: 254 nm.
-
MS Detection: Electrospray Ionization (ESI) in positive mode. Monitor for the m/z of ACPP, HPP, and 6-aminocaproic acid.
-
Expected Elution Order: 6-aminocaproic acid (most polar, earliest elution) -> 3-(4-hydroxyphenyl)propionic acid -> ACPP (least polar, latest elution).
Section 5: Summary of Stability Data
The following table summarizes the expected stability of ACPP under various conditions, based on its chemical structure and data from related compounds.
| Condition | Parameter | Expected Stability | Primary Degradation Product(s) | Scientific Rationale |
| Storage | Solid, -20°C, dark, dry | High (>1 year) | N/A | Low thermal energy and absence of water/light minimizes degradation reactions.[5][11] |
| Solution | Anhydrous DMSO, RT, dark | Moderate (days to weeks) | Minimal | Lack of water prevents hydrolysis. Slow oxidation may still occur.[8] |
| Aqueous Buffer | pH 4.0, 25°C | Low to Moderate (hours to days) | HPP, 6-Aminocaproic Acid | Susceptible to acid-catalyzed hydrolysis.[3] |
| Aqueous Buffer | pH 7.4, 37°C | Low (hours) | HPP, 6-Aminocaproic Acid | Susceptible to spontaneous and enzyme-catalyzed hydrolysis.[4][10] |
| Aqueous Buffer | pH 9.0, 25°C | Very Low (minutes to hours) | HPP, 6-Aminocaproic Acid | Highly susceptible to rapid base-catalyzed hydrolysis.[3] |
| Biological Media | Plasma, 37°C | Very Low (minutes to hours) | HPP, 6-Aminocaproic Acid | Rapidly cleaved by plasma esterases.[2][10] |
References
- The effect of the linker on the hydrolysis rate of drug-linked ester bonds. PubMed.
- Hydrolysis Mechanism of the Linkers by Matrix Metalloproteinase-9 Using QM/MM Calculations. ACS Publications.
- Aminocaproic Acid Impurities and Related Compound. Veeprho.
- Esters in ADC linkers: Optimization of stability and lysosomal cleavage. Binghamton University.
- Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. National Center for Biotechnology Information.
- Ester Bonds in Prodrugs. ACS Chemical Biology.
- Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. National Center for Biotechnology Information.
- Stability of Aminocaproic Acid Injection Admixtures in 5% Dextrose Injection and 0.9% Sodium Chloride Injection. ResearchGate.
- Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. National Center for Biotechnology Information.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR.
- Stability of aminocaproic Acid injection admixtures in 5% dextrose injection and 0.9% sodium chloride injection. PubMed.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Chromatography Online.
- Factors That Affect the Stability of Compounded Medications. The PCCA Blog.
- Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. National Center for Biotechnology Information.
- Propionic acid-derived non-steroidal antiinflammatory drugs are phototoxic in vitro. PubMed.
- Degradation Profiling by RP- HPLC: A Review. IJPPR.
Sources
- 1. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propionic acid-derived non-steroidal antiinflammatory drugs are phototoxic in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Esters in ADC linkers: Optimization of stability and lysosomal cleavag" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]
- 11. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. ijmr.net.in [ijmr.net.in]
- 14. Stability of aminocaproic Acid injection admixtures in 5% dextrose injection and 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
purification methods for crude 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid
Technical Support Center: Purification of 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid
Case ID: PUR-Zw-PhenEst-001 Status: Open for Consultation Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Chemical Profile
User: Drug Development / Organic Synthesis Researchers Molecule: 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid Chemical Class: Zwitterionic Phenolic Ester
The Core Challenge: You are dealing with a "chemical contradiction." This molecule contains three distinct functional motifs that complicate purification:
-
Phenolic Ester Linkage: Highly labile. It is susceptible to rapid hydrolysis, particularly under basic conditions (pH > 8.0) or nucleophilic attack.
-
Zwitterionic Character: It possesses a free carboxylic acid (propionic tail) and a free primary amine (caproic tail). It exists as a salt at neutral pH, making extraction into standard organic solvents (DCM, EtOAc) difficult.
-
Structural Similarity: The impurities (unreacted 3-(4-hydroxyphenyl)propionic acid [HPPA] and 6-aminocaproic acid [6-ACA]) share the same solubility profiles as your product.
Immediate Directive: STOP. Do not attempt standard Silica Gel Chromatography using triethylamine (TEA) or ammonium hydroxide. The basicity of these modifiers will hydrolyze the phenolic ester bond, reverting your product to its starting materials within minutes.
Diagnostic Workflow (Decision Tree)
Before selecting a protocol, assess your crude mixture's state.
Figure 1: Decision matrix for purification based on the physical state of the crude intermediate.
Detailed Purification Protocols
Protocol A: Selective Trituration (The "Wash" Method)
Best for: Removing unreacted starting materials from solid crude without chromatography.
The Logic:
-
Impurity 1 (6-ACA): Highly water-soluble zwitterion.
-
Impurity 2 (HPPA): Soluble in ether/ethyl acetate (protonated form).
-
Target Molecule: Due to the hydrophobic phenyl ring and alkyl linker, it is less water-soluble than 6-ACA but less organic-soluble than HPPA. We exploit this "solubility window."
Step-by-Step:
-
Acidic Wash: Suspend the crude solid in cold Isopropanol (IPA) . Sonicate briefly.
-
Why: The target molecule is sparingly soluble in cold IPA, while many organic impurities and coupling byproducts (like urea derivatives) will dissolve.
-
Action: Filter and collect the solid.
-
-
Aqueous Trituration: Suspend the solid in cold deionized water (pH 4.0) .
-
Why pH 4.0? This keeps the carboxylic acid protonated (reducing solubility) while washing away the highly soluble unreacted 6-aminocaproic acid.
-
Warning: Do not use neutral or basic water; the zwitterion might dissolve.
-
-
Ether Wash: Wash the filter cake with Diethyl Ether or MTBE .
-
Why: This removes unreacted 3-(4-hydroxyphenyl)propionic acid (HPPA).
-
-
Drying: Lyophilize the remaining solid. Do not heat-dry >40°C.
Protocol B: Preparative RP-HPLC (The "Gold Standard")
Best for: Oily residues or high-purity requirements (>98%).
The Logic: Reverse Phase (C18) chromatography separates based on hydrophobicity. By using an acidic mobile phase, you suppress the ionization of the carboxylic acid (keeping it hydrophobic) and protonate the amine (providing a counter-ion handle). The phenolic ester is stable in dilute acid.
System Setup:
-
Column: C18 Preparative Column (e.g., Phenomenex Luna or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if sensitive to acid hydrolysis, though TFA is usually acceptable here).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 60% B over 20 minutes.
Procedure:
-
Dissolution: Dissolve crude oil in minimal DMSO or 1:1 Water/Acetonitrile.
-
Injection: Inject onto the column.
-
Elution Order (Typical):
-
t = early: Unreacted 6-aminocaproic acid (very polar).
-
t = middle:Target Molecule (moderately polar).
-
t = late: Unreacted HPPA (more hydrophobic phenyl core).
-
-
Workup: Pool fractions. Lyophilize immediately.
-
Critical: Do not use rotary evaporation at high temperatures (>45°C) for extended periods, as the concentration of acid (Formic/TFA) increases as solvent evaporates, potentially degrading the ester.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Product disappears during workup | Hydrolysis. You likely used a basic wash (NaHCO3) or a basic silica column. | Restart. Avoid all bases. Keep pH < 7.0 at all times. Use Protocol B (HPLC) with acidic modifiers. |
| Product is a sticky oil | Solvent Entrapment. Zwitterions trap water/solvent in their lattice. | Triturate. Add anhydrous diethyl ether to the oil and scratch the flask sides with a glass rod to induce crystallization. |
| Low recovery from HPLC | Precipitation on Column. The molecule might have precipitated at the injection point if the organic ratio was too high. | Dilute Sample. Dissolve the sample in a solvent composition closer to the starting gradient (e.g., 5-10% ACN in water). |
| NMR shows "split" peaks | Rotamers or Salt Forms. The molecule might exist as a mix of free base/acid and salt forms. | Standardize. Treat the NMR sample with a drop of DCl or NaOD (careful with NaOD!) to force a single ionization state for characterization. |
Frequently Asked Questions (FAQ)
Q: Can I use normal phase silica gel if I acidify it? A: It is risky. While you can use DCM/MeOH with 1% Acetic Acid, zwitterions often streak badly on silica due to strong interactions with silanols. If you must use normal phase, consider Diol-functionalized silica , which is less acidic/active than bare silica.
Q: What is the estimated Isoelectric Point (pI) of this molecule?
A: The carboxylic acid pKa is approx 4.5. The amine pKa is approx 10.0.
Q: Can I use recrystallization? A: Yes, but it is difficult. A common solvent system for amino-acid esters is Isopropanol/Water or Ethanol/Ether . Dissolve in minimal hot water/alcohol, then add ether until cloudy. Cool slowly.
Q: How do I store the purified compound? A: Store as the Hydrochloride salt or Formate salt at -20°C. The salt form stabilizes the amine, preventing it from acting as a nucleophile against its own ester bond (intermolecular aminolysis).
References
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
Zhang, Y.Y., et al. "3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2..."[1] RSC Advances, 2018, 8, 37296-37304. Link (Context on the stability and handling of the parent phenolic acid).
- Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience, 2006. (Reference for ester stability profiles).
-
ResearchGate Community. "How to desalt zwitterions?" Discussion Thread. Link (Field-proven techniques for zwitterion isolation).
For further assistance, please upload your LCMS data to the portal using the secure link below. [Upload Data]
Sources
Technical Support Center: Phenylpropionic Acid Synthesis
Topic: Troubleshooting Common Side Reactions & Impurities Audience: Process Chemists, R&D Scientists, Drug Development Professionals Version: 2.4 (Current)
Introduction: The Molecule & The Mission
Phenylpropionic acid (Hydrocinnamic acid) is a critical scaffold in pharmaceutical manufacturing (e.g., HIV protease inhibitors) and fragrance formulation. While its synthesis appears deceptively simple, achieving high purity (>99.5%) requires navigating a minefield of over-reductions, regioselectivity errors, and catalyst deactivation.
This guide addresses the two primary synthesis routes:
-
Catalytic Hydrogenation of Cinnamic Acid (The Industry Standard)
-
Hydrocarboxylation of Styrene (The Emerging Industrial Route)
Module 1: Catalytic Hydrogenation of Cinnamic Acid
Core Reaction: Cinnamic Acid + H₂ → 3-Phenylpropionic Acid
Troubleshooting Guide
Issue 1: Presence of Cyclohexylpropionic Acid (Over-Reduction)
Symptom: GC/HPLC shows a peak with M+ = 156 (vs 150 for product). Diagnosis: The aromatic ring has been hydrogenated.[1][2][3][4] This is a thermodynamic sink, often irreversible.
| Root Cause | Technical Explanation | Corrective Action |
| Wrong Catalyst Metal | Rhodium (Rh), Ruthenium (Ru), and Platinum (Pt) are highly active for arene hydrogenation. | Switch to Palladium (Pd/C). Pd is highly selective for alkene vs. arene reduction under mild conditions. |
| Pressure Too High | High H₂ pressure (>10 bar) forces ring saturation even with selective catalysts. | Reduce Pressure. Operate at 1–3 bar (balloon to slight overpressure). |
| Temperature Spike | Exotherms push the reaction over the activation energy barrier for ring reduction. | Active Cooling. Maintain T < 50°C. Dosing H₂ slowly can manage the exotherm. |
Issue 2: Formation of Ethyl Ester Impurities
Symptom: Sweet, fruity odor; extra peak in GC. Diagnosis: Fischer esterification occurring between the carboxylic acid and the solvent (ethanol/methanol).
-
Immediate Fix: Switch solvent to THF , Ethyl Acetate , or Water (with base).
-
If Alcohol is Mandatory: Ensure the reaction mixture is neutral. Trace acid (from starting material impurities) catalyzes esterification.
Issue 3: Cinnamyl Alcohol Formation
Symptom: Hydroxyl peak in IR; M+ = 134. Diagnosis: Selective reduction of the carbonyl group (-COOH → -CH₂OH).
-
Cause: Presence of Tin (Sn) or Zinc (Zn) promoters, or use of Ru-Sn catalysts.
-
Fix: Ensure catalyst purity. Use unpromoted 5% Pd/C.
Visualizing the Hydrogenation Pathway
Figure 1: Reaction network for Cinnamic Acid hydrogenation. Green indicates the target; red/yellow indicate specific failure modes.
Standard Operating Protocol (SOP): Selective Hydrogenation
Valid for <50g scale. Scale-up requires heat transfer engineering.
-
Preparation: In a hydrogenation vessel, dissolve Cinnamic Acid (1.0 equiv) in THF (10 vol) .
-
Note: Avoid MeOH/EtOH to prevent esterification.
-
-
Catalyst Loading: Add 5% Pd/C (5 wt% relative to substrate) .
-
Safety: Add catalyst wet (50% water) to prevent ignition of solvent vapors.
-
-
Purging: Evacuate vessel and backfill with N₂ (3x), then H₂ (3x).
-
Reaction: Stir vigorously at 25°C under 1 atm H₂ (balloon) for 2–4 hours.
-
Monitor: Check HPLC/TLC for disappearance of alkene.
-
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse with THF. Concentrate filtrate.
-
Purification: Recrystallization from Hexane/EtOAc if necessary (usually quantitative yield).
Module 2: Hydrocarboxylation of Styrene
Core Reaction: Styrene + CO₂ + 2e⁻/H⁺ → Phenylpropionic Acid
Troubleshooting Guide
Issue 1: Regioselectivity (Branched vs. Linear Isomers)
Symptom: Product is a mixture of 2-Phenylpropionic acid (Branched) and 3-Phenylpropionic acid (Linear). Context: This is the critical challenge in this chemistry.
| Target Product | Required Conditions | Why? (Mechanism) |
| 3-Phenylpropionic Acid (Linear/Anti-Markovnikov) | Photoredox or Ni-catalysis with bulky ligands (e.g., dppb). | Bulky ligands sterically hinder the internal position, forcing CO₂ attack at the terminal carbon. |
| 2-Phenylpropionic Acid (Branched/Markovnikov) | Ni-catalysis with Neocuproine or Electrochemical methods. | Electronic stabilization of the benzylic intermediate favors internal attack. |
Issue 2: Polymerization of Styrene
Symptom: Reaction mixture becomes viscous; gel formation; low yield. Diagnosis: Radical intermediates initiating chain polymerization.
-
Fix: Add radical inhibitors (e.g., BHT) if compatible, or ensure high CO₂ concentration to quench radicals faster than they propagate.
Issue 3: Ethylbenzene Formation
Symptom: Product contains non-acidic liquid impurity. Diagnosis: Protonation of the intermediate carbanion/radical before CO₂ capture.
-
Fix: Increase CO₂ pressure/concentration. The rate of carboxylation must exceed the rate of protonation.
Visualizing Hydrocarboxylation Selectivity
Figure 2: Divergent pathways in Styrene Hydrocarboxylation. Ligand choice dictates the regiochemical outcome.
Quantitative Comparison of Methods
| Metric | Hydrogenation (Module 1) | Hydrocarboxylation (Module 2) |
| Atom Economy | High (100% if no solvent loss) | Moderate (Requires reductant/sacrificial anode) |
| Selectivity | >99% (with Pd/C) | 80–95% (Ligand dependent) |
| Primary Impurity | Cyclohexylpropionic acid | 2-Phenylpropionic acid (Isomer) |
| Cost Driver | Pd Catalyst | Ligands & Energy (Electricity/Light) |
| Scalability | Excellent (Batch/Flow) | Emerging (Flow Chemistry preferred) |
References
-
Regioselective Hydrocarboxylation of Styrenes
-
Electrochemical Hydrocarboxylation
-
Continuous Flow Photoredox
-
Direct β-Selective Hydrocarboxylation of Styrenes with CO₂ Enabled by Continuous Flow Photoredox Catalysis. MIT DSpace. Link (Note: Generalized link to MIT repository for Jamison Lab work).
-
-
Hydrogenation Catalysts & Supports
-
Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. North American Catalysis Society. Link
-
-
General Properties & Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. nacatsoc.org [nacatsoc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrochemical β-Selective Hydrocarboxylation of Styrene Using CO2 and Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid Production
Welcome to the technical support center for the production of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. We will address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure a successful, scalable, and robust manufacturing process.
The target molecule, 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid, is a bifunctional molecule featuring a terminal carboxylic acid and a primary amine, linked by a phenyl propionic acid core and an ester bond. This structure makes it a valuable building block, particularly as a linker in bioconjugation and drug delivery systems. However, its zwitterionic potential and the nature of the synthesis present unique scale-up challenges.
Section 1: Synthesis Pathway Overview & Key Challenges
A common and effective synthetic route involves the esterification of 3-(4-hydroxyphenyl)propionic acid with a suitably protected 6-aminocaproic acid, followed by deprotection. The Steglich esterification is a mild and frequently employed method for this coupling.[1]
Proposed Synthetic Workflow
The overall process can be visualized as a three-stage workflow: Protection, Coupling (Esterification), and Deprotection/Purification.
Caption: General workflow for the synthesis of the target molecule.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield during the Steglich esterification at scale?
A: The primary cause is often incomplete reaction due to side reactions or poor activation of the carboxylic acid. The key culprit in a Steglich esterification is the formation of an N-acylurea byproduct.[2] This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid and DCC, rearranges before the alcohol can attack.[1] At scale, issues with mixing and localized concentration gradients can exacerbate this problem. Using a catalytic amount of DMAP is crucial as it acts as an acyl transfer agent, forming a more reactive intermediate that minimizes the N-acylurea side reaction.[2]
Q2: How do I choose the right amine-protecting group for 6-aminocaproic acid?
A: The choice depends on the stability required during esterification and the ease of removal without cleaving the newly formed ester bond.
-
Boc (tert-Butoxycarbonyl): This is the most common choice. It is stable under the neutral or slightly basic conditions of the DCC/DMAP coupling and is easily removed with mild acid (e.g., trifluoroacetic acid, TFA) at room temperature, which typically does not affect the phenyl ester.
-
Cbz (Carboxybenzyl): Also a viable option, it is stable to a wide range of conditions. However, its removal requires hydrogenolysis (e.g., H₂/Pd-C).[3] This can be a more complex operation at scale, requiring specialized hydrogenation equipment and careful handling of the catalyst.
For most applications, the Boc group offers the best balance of stability and ease of removal.[4]
Q3: The final product is proving difficult to purify. What are the best strategies?
A: The final product is a zwitterion, possessing both a carboxylic acid (pKa ~4-5) and a primary amine (pKa ~9-10).[5] This dual nature makes it highly polar and often poorly soluble in common organic solvents, complicating purification.[6]
-
Crystallization at the Isoelectric Point (pI): Zwitterions are typically least soluble at their isoelectric point (pI), which for this molecule would be around pH 7.[6] Adjusting the pH of a concentrated aqueous solution to its pI can induce crystallization. However, this can be tricky and sometimes inefficient.[6]
-
Ion-Exchange Chromatography: This is a powerful technique for purifying zwitterionic compounds.[7] By using a cation or anion exchange resin, you can bind the molecule and then elute it with a salt gradient or by changing the pH.
-
Reverse-Phase Chromatography (with ion-pairing): While standard reverse-phase HPLC can be difficult, using an ion-pairing agent (like TFA for the amine or an alkylammonium salt for the carboxylate) in the mobile phase can improve retention and separation.
Section 3: Detailed Troubleshooting Guides
Troubleshooting the Esterification Reaction (DCC/DMAP Coupling)
Problem 1: Low or Stagnant Conversion Rate
| Potential Cause | Explanation & Solution |
| Moisture in Reaction | DCC is highly sensitive to water, which hydrolyzes it and quenches the reaction. Solution: Ensure all reagents and solvents are anhydrous. Dry solvents over molecular sieves and handle reagents under an inert atmosphere (Nitrogen or Argon). |
| Insufficient DMAP Catalyst | DMAP is the true catalyst that accelerates the reaction by forming a highly reactive acyl-pyridinium intermediate.[8] Solution: Ensure at least 0.1-0.2 equivalents of DMAP are used. For sterically hindered or less reactive phenols, increasing the amount may be necessary. |
| Poor Solubility of Reagents | As the reaction scales up, ensuring all components remain in solution can be challenging. Solution: Select a solvent in which all reactants are highly soluble, such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Gentle warming might be required, but monitor for side reactions. |
| N-Acylurea Formation | This is the primary side reaction where the activated intermediate rearranges.[2] Solution: Add the alcohol (3-(4-hydroxyphenyl)propionic acid) to the pre-activated carboxylic acid (N-Boc-6-aminocaproic acid + DCC) as soon as possible. Ensure efficient stirring to minimize localized high concentrations of the intermediate. |
Problem 2: Difficult Removal of Dicyclohexylurea (DCU) Byproduct
Explanation: DCU, the byproduct of DCC, is notoriously insoluble in many common solvents, which is useful for its removal but can also lead to it crashing out and trapping the product.[8]
Troubleshooting Workflow for DCU Removal:
Caption: Decision tree for post-esterification workup.
Troubleshooting Purification of the Final Zwitterionic Product
Problem 1: Product "Oils Out" Instead of Crystallizing
Explanation: "Oiling out" occurs when a compound separates from solution as a liquid phase rather than a solid crystal lattice, often because the solution is supersaturated above the compound's melting point or due to impurities.[9] The amphiphilic nature of the target molecule can also contribute to this behavior.[10]
| Corrective Action | Rationale |
| Add More Solvent | Re-heat the mixture to dissolve the oil, then add a small amount of additional solvent. This lowers the saturation point, allowing crystallization to occur at a lower temperature, ideally below the melting point.[9] |
| Slow Down Cooling | Rapid cooling encourages precipitation over crystallization. Allow the solution to cool slowly to room temperature, then gradually cool further in an ice bath or refrigerator. Insulating the flask can help. |
| Use an Anti-Solvent | If the product is soluble in one solvent (e.g., methanol) but insoluble in another (e.g., diethyl ether), dissolve the product in a minimal amount of the "good" solvent and slowly add the "anti-solvent" until turbidity persists. This can induce crystallization.[11] |
| Scratching/Seeding | Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[11] Adding a "seed crystal" from a previous successful batch provides a template for lattice formation.[11] |
Problem 2: Persistent Impurities After Crystallization
Explanation: Co-crystallization of impurities can occur if they have similar structures or if the crystallization process is too rapid.
Solutions:
-
Re-crystallization: Perform a second crystallization. The purity of the crystal lattice generally increases with each successive crystallization.
-
Charcoal Treatment: If the impurities are colored or polymeric, adding a small amount of activated charcoal to the hot solution before filtration can adsorb them. Use with caution, as it can also adsorb some of your product.
-
pH Adjustment: The solubility of both your product and any acidic or basic impurities is highly pH-dependent. Carefully adjusting the pH of the crystallization medium can selectively precipitate your target compound while keeping impurities in solution.[6]
Section 4: Protocols & Methodologies
Protocol: Scale-Up Synthesis of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid
Stage 1: N-Boc Protection of 6-Aminocaproic Acid
-
To a stirred solution of 6-aminocaproic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with cold 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-6-aminocaproic acid as a white solid or oil.
Stage 2: Steglich Esterification
-
Under an inert atmosphere, dissolve N-Boc-6-aminocaproic acid (1.0 eq) and 3-(4-hydroxyphenyl)propionic acid (1.0 eq) in anhydrous DCM.
-
Add 4-dimethylaminopyridine (DMAP, 0.15 eq).
-
Cool the solution to 0 °C.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.
-
Upon completion, filter the mixture through a pad of Celite® to remove the bulk of the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 M citric acid, water, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate.
Stage 3: Boc Deprotection and Purification
-
Dissolve the crude intermediate from Stage 2 in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.
-
Dissolve the residue in a minimal amount of hot water or a water/alcohol mixture.
-
Adjust the pH to ~7 using a dilute base (e.g., 1M NaOH or ammonium hydroxide).
-
Allow the solution to cool slowly to induce crystallization. If no crystals form, refer to the troubleshooting guide in Section 3.2.
-
Collect the crystals by filtration, wash with cold water and then a non-polar solvent (like diethyl ether) to aid drying, and dry under vacuum.
Section 5: References
-
Reddit. (2022). Any tips for purification of two zwitterionic compounds? [Online Forum]. Available at: [Link]
-
Reddit. (2025). Isolation/purification of zwitterionic phospholipid. [Online Forum]. Available at: [Link]
-
ResearchGate. (2020). How to desalt zwitterions? [Online Forum]. Available at: [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Available at: [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3045. Available at: [Link]
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? [Online Forum]. Available at: [Link]
-
Pebay-Peyroula, E., & Dolder, F. (2014). Membrane protein crystallization in amphiphile phases: practical and theoretical considerations. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 54-63. Available at: [Link]
-
Oreate AI. (2026). Understanding Zwitterionic Compounds: The Dual Nature of Chemistry. Oreate AI Blog. Available at: [Link]
-
Chemistry LibreTexts. (2023). Preparation of Esters. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
-
ResearchGate. (2025). Synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters. Available at: [Link]
-
ResearchGate. (2021). Work up of ester? [Online Forum]. Available at: [Link]
-
Quora. (2017). What should I do if crystallisation does not occur? [Online Forum]. Available at: [Link]
-
PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link]
-
Mularczyk, M., et al. (2020). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. Molecules, 25(21), 5035. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
-
Chemicuss. (2020). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. YouTube. Available at: [Link]
-
Liu, W., et al. (2017). Crystallization of Amphiphilic DNA C-Stars. Nano Letters, 17(5), 2851-2856. Available at: [Link]
-
Google Patents. (n.d.). EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids. Available at:
-
Adamiak, P., et al. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 26(11), 3183. Available at: [Link]
-
Wikipedia. (n.d.). Steglich esterification. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
Di Serio, M., et al. (2022). Catalytic Routes to Produce Polyphenolic Esters (PEs) from Biomass Feedstocks. Catalysts, 12(4), 441. Available at: [Link]
-
Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. [Online Forum]. Available at: [Link]
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Available at: [Link]
-
Costello, J. F., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Reaction Chemistry & Engineering, 6(9), 1555-1564. Available at: [Link]
-
Khan Academy. (2025). Alcohols, phenols and acids. YouTube. Available at: [Link]
-
Peters, J., Ortman, C., & Barefield, G. (n.d.). Lab #3: Esterification Reaction. Available at: [Link]
-
Zhang, Z., et al. (2021). Acylation of phenols to phenolic esters with organic salts. Green Chemistry, 23(15), 5569-5575. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 3-phenyl-3-(phenylthio)propionic acid. Available at: [Link]
-
Google Patents. (n.d.). TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient. Available at:
-
Organic Syntheses. (n.d.). ε-AMINOCAPROIC ACID. Available at: [Link]
-
Mintzer, M. A., & Simanek, E. E. (2005). Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety. Journal of pharmaceutical sciences, 94(7), 1553-1560. Available at: [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455-2504. Available at: [Link]
Sources
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. Understanding Zwitterionic Compounds: The Dual Nature of Chemistry - Oreate AI Blog [oreateai.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Membrane protein crystallization in amphiphile phases: practical and theoretical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
Technical Support Center: Enhancing the Efficiency of Surface Immobilization
Welcome to the technical support center for surface immobilization. As a Senior Application Scientist, I've designed this guide to provide you with not only solutions to common challenges but also the reasoning behind them, empowering you to optimize your experiments effectively. This resource is structured to help you quickly find answers to common questions and delve deeper into troubleshooting complex issues.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during surface immobilization experiments.
Q1: My protein is not immobilizing efficiently on the surface. What are the likely causes?
Low immobilization efficiency can stem from several factors, including suboptimal buffer conditions, incorrect surface chemistry for your protein, or issues with the protein itself. Ensure the pH of your coupling buffer facilitates the desired charge interactions for immobilization. For instance, in amine coupling, a pH below the protein's isoelectric point (pI) will result in a net positive charge, which can enhance binding to a negatively charged surface. Also, verify that the chosen surface chemistry is compatible with the available functional groups on your protein.[1]
Q2: I'm observing high non-specific binding. How can I reduce it?
Non-specific binding (NSB) occurs when molecules adhere to the surface in an unintended manner, often through hydrophobic or electrostatic interactions.[2][3] To mitigate NSB, consider the following strategies:
-
Adjust Buffer Conditions: Increasing the salt concentration (e.g., with NaCl) can shield charged interactions, while adjusting the buffer pH to be near the pI of your analyte can minimize its overall charge.[4][5]
-
Use Blocking Agents: Additives like Bovine Serum Albumin (BSA) can block unoccupied sites on the surface, preventing your analyte from binding non-specifically.[4][5]
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20, can disrupt hydrophobic interactions that contribute to NSB.[3][4]
Q3: How can I ensure my immobilized protein remains active?
Maintaining the biological activity of your immobilized protein is crucial. The immobilization strategy should preserve the protein's native conformation.[6] Random immobilization methods, like amine coupling, can sometimes lead to attachment at or near the active site, reducing functionality.[7] Consider site-specific immobilization techniques, such as using His-tagged proteins with a Ni-NTA surface or the biotin-streptavidin interaction, to ensure a uniform and favorable orientation.[8][9][10]
Q4: What is the difference between physical adsorption and covalent immobilization?
Physical adsorption relies on non-covalent interactions like hydrophobic and electrostatic forces to attach biomolecules to a surface.[11] This method is simple but can lead to random orientation and potential desorption.[9][12] Covalent immobilization involves the formation of stable chemical bonds between the biomolecule and the surface, resulting in a more robust and durable attachment.[11][13]
Q5: How can I quantify the amount of protein immobilized on my surface?
Quantifying the immobilized protein is essential for optimizing and reproducing your experiments.[14] Indirect methods, such as measuring the depletion of protein from the solution before and after immobilization using UV-Vis spectroscopy (A280) or colorimetric assays (e.g., Bradford, Lowry), are common.[14][15] Direct surface-sensitive techniques like Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), and ellipsometry can provide real-time information on the mass of adsorbed molecules.[11]
Troubleshooting Guides
This section provides in-depth guidance on tackling more complex immobilization challenges.
Guide 1: Optimizing Amine Coupling Chemistry
Amine coupling is a widely used method for covalently immobilizing proteins via their primary amine groups (lysine residues and the N-terminus). However, its efficiency can be influenced by several factors.
Problem: Low Ligand Density
If you are experiencing low immobilization levels with amine coupling, consider the following troubleshooting steps:
Causality and Solutions:
-
Suboptimal pH: The pH of the coupling buffer is critical. For efficient coupling to an activated carboxyl surface, the protein should have a net positive charge to promote pre-concentration near the negatively charged surface. This is typically achieved by using a buffer with a pH below the protein's pI. However, the pH should not be so low as to denature the protein.
-
Insufficient Surface Activation: Ensure that the activation of the carboxyl groups on the surface with EDC/NHS is efficient. Prepare fresh activation reagents and allow sufficient reaction time.
-
Steric Hindrance: If the ligand density is too high, it can lead to steric hindrance, preventing further binding.[1] Try optimizing the ligand concentration during immobilization to find the sweet spot.
Experimental Protocol: Optimizing pH for Amine Coupling
-
Determine the pI of your protein.
-
Prepare a series of coupling buffers with pH values ranging from 0.5 pH units below the pI to 1.5 pH units below the pI (e.g., in 0.5 pH unit increments).
-
Activate the carboxylated surface with a fresh solution of EDC and NHS according to the manufacturer's protocol.
-
Dissolve your protein in each of the prepared coupling buffers.
-
Inject the protein solutions over separate activated sensor spots.
-
Monitor the immobilization level using a surface-sensitive technique like SPR.
-
Select the pH that yields the highest immobilization level without compromising protein activity.
Visualizing Amine Coupling Workflow
Caption: Comparison of random and oriented antibody immobilization.
Guide 3: Advanced Strategies for Surface Passivation
Effective surface passivation is key to minimizing non-specific binding and improving the signal-to-noise ratio in your assays. [16][17]
Problem: Persistent Non-Specific Binding Despite Standard Blocking
In some cases, standard blocking agents like BSA may not be sufficient to eliminate non-specific interactions, especially with complex samples like serum or cell lysates.
Causality and Solutions:
-
Hydrophobic Interactions: If your analyte or surface is highly hydrophobic, non-specific binding can be a major issue. [3][4]* Surface Passivation with Polymers: Poly(ethylene glycol) (PEG) is widely used to create a hydrophilic and sterically hindering layer that repels non-specific protein adsorption. [18]More recently, surfactants like Pluronic F127 have been shown to be highly effective in passivating surfaces. [16][17] Experimental Protocol: Surface Passivation with Pluronic F127
-
Prepare a 1% (w/v) solution of Pluronic F127 in deionized water.
-
Clean the substrate surface thoroughly (e.g., with piranha solution for glass, followed by extensive rinsing with deionized water).
-
Incubate the clean surface with the Pluronic F127 solution for at least 30 minutes at room temperature.
-
Rinse the surface thoroughly with deionized water to remove excess surfactant.
-
Dry the surface under a stream of nitrogen.
-
The passivated surface is now ready for the specific immobilization of your biomolecule.
Visualizing the Effect of Surface Passivation
Caption: Mechanism of surface passivation to prevent non-specific binding.
References
- Controlled immobilization of His-tagged proteins for protein-ligand interaction experiments using Ni²⁺-NTA layer on glass surfaces - PubMed. (n.d.).
- High-throughput optimization of surfaces for antibody immobilization using metal complexes. (n.d.).
- 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (n.d.).
- 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (2015, December 18).
- The Role of Surface Chemistry in the Efficacy of Protein and DNA Microarrays for Label-Free Detection: An Overview - MDPI. (n.d.).
- Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics. (n.d.).
- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC. (n.d.).
- Practical guide to characterize biomolecule adsorption on solid surfaces (Review) | Biointerphases | AIP Publishing. (2018, October 23).
- (PDF) Orientation and characterization of immobilized antibodies for improved immunoassays (Review) - ResearchGate. (2017, March 18).
- Surface chemistry used for lysine-based or site-specific protein... - ResearchGate. (n.d.).
- Advanced Surface Passivation for High-Sensitivity Studies of Biomolecular Condensates. (2024, February 13).
- Controlling Protein Surface Orientation by Strategic Placement of Oligo-Histidine Tags | ACS Nano - ACS Publications. (2017, August 29).
- How to eliminate non-specific binding? - AAT Bioquest. (2024, April 10).
- Site-Selective Orientated Immobilization of Antibodies and Conjugates for Immunodiagnostics Development - PMC. (n.d.).
- 4 Ways to Reduce Non-Specific Binding in SPR Experiments - Nicoya Lifesciences. (2020, December 10).
- An Improved Surface Passivation Method for Single-Molecule Studies - PMC. (n.d.).
- Covalent affixation of histidine-tagged proteins tethered onto Ni-nitrilotriacetic acid sensors for enhanced surface plasmon resonance detection of small molecule drugs and kinetic studies of antibody/antigen interactions - Analyst (RSC Publishing). (n.d.).
- Surface Functionalization Methods to Enhance Bioconjugation in Metal-Labeled Polystyrene Particles - PMC. (n.d.).
- How to Block a Membrane to Reduce Non-Specific Binding - Patsnap Synapse. (2025, May 9).
- Advanced Surface Passivation for High-Sensitivity Studies of Biomolecular Condensates. (2024, February 13).
- Analysis and Optimization of Antibody Immobilization for Immunoassay Using Fiber-Optic Localized Surface Plasmon Resonance Biosensors - Ingenta Connect. (n.d.).
- Advanced surface passivation for high-sensitivity Studies of biomolecular condensates. (2024, May 28).
- [PDF] Advanced surface passivation for high-sensitivity studies of biomolecular condensates. (n.d.).
- Fast surface immobilization of native proteins through catalyst-free amino-yne click bioconjugation - Chemical Science (RSC Publishing). (n.d.).
- Rapid, Direct, Noninvasive Method to Determine the Amount of Immobilized Protein. (2023, March 20).
- Orientation and characterization of immobilized antibodies for improved immunoassays (Review) - PubMed. (2017, March 16).
- Immobilization of His-Tagged Proteins on Various Solid Surfaces Using NTA-Modified Chitosan - Scientific Research Publishing. (2013, February 28).
- Stable immobilisation of His-tagged proteins on BLI biosensor surface using cobalt - Trepo. (n.d.).
- Some surface functionalization and bioconjugation methods applied... - ResearchGate. (n.d.).
- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing). (n.d.).
- Immobilization Principles - Selecting the Surface - ELISA Technical Bulletin - No. 1. (n.d.).
- Immobilization Principles – Selecting the Surface for ELISA Assays - Corning. (n.d.).
- Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes | ACS Omega. (n.d.).
- Immobilization as a Strategy for Improving Enzyme Properties-Application to Oxidoreductases - PMC. (n.d.).
- Surface-immobilization. (n.d.).
- (PDF) Surface Sensitization Techniques and Recognition Receptors Immobilization on Biosensors and Microarrays - ResearchGate. (n.d.).
- Efficient immobilization of proteins by modification of plate surface with polystyrene derivatives - PubMed. (n.d.).
- A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance - PubMed. (n.d.).
- Surface modification and conjugation strategies for bioassay/biomaterial applications. (2021, August 4).
- What is the accurate method for quantification of protein during immobilization? (2018, July 9).
- Enzyme immobilization: an overview on techniques and support materials - PMC. (n.d.).
- Recent Advances in Enzyme Immobilisation Strategies: An Overview of Techniques and Composite Carriers - MDPI. (n.d.).
- Protein Adsorption to Vial Surfaces - Quantification, Structural and Mechanistic Studies. (n.d.).
- Recent Strategies for the Immobilization of Therapeutic Enzymes - PMC - NIH. (2022, March 30).
- One-Step Surface Immobilization of Protein A on Hydrogel Nanofibers by Core-Shell Electrospinning for Capturing Antibodies - PMC. (2021, September 12).
Sources
- 1. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 2. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 3. nicoyalife.com [nicoyalife.com]
- 4. technologynetworks.com [technologynetworks.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. Surface-immobilization [www-users.york.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Controlled immobilization of His-tagged proteins for protein-ligand interaction experiments using Ni²⁺-NTA layer on glass surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Surface Chemistry in the Efficacy of Protein and DNA Microarrays for Label-Free Detection: An Overview [mdpi.com]
- 10. scirp.org [scirp.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Site-Selective Orientated Immobilization of Antibodies and Conjugates for Immunodiagnostics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Advanced Surface Passivation for High-Sensitivity Studies of Biomolecular Condensates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An Improved Surface Passivation Method for Single-Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
controlling the density of surface-bound molecules
Technical Support Center: Surface Density & Bio-Interface Control Status: Online | Operator: Senior Application Scientist (Dr. A. Chen) Case ID: #SURF-DENS-001
Introduction: The "Goldilocks" Interface
Welcome to the technical support center. If you are here, you likely encountered a non-linear problem: More ligand did not equal more binding.
In drug development and biosensor design, surface density is the most critical yet overlooked variable. A surface that is too sparse yields low signal-to-noise ratios. A surface that is too dense creates steric crowding, causing avidity artifacts and "dead" ligand populations.
This guide moves beyond standard protocols to address the physics of the interface. We will troubleshoot the three most common failure modes: Heterogeneity (Clustering) , Steric Occlusion , and Quantification Blindspots .
Module 1: Troubleshooting Surface Heterogeneity
User Report: "My binding replicates are inconsistent, and I see biphasic kinetics where I expect 1:1 binding. I used a mixed SAM (Self-Assembled Monolayer) of C11-PEG-Biotin and C6-OH."
Diagnosis: You are likely experiencing Phase Separation (Island Formation) . When mixing thiols of significantly different chain lengths (e.g., C11 vs. C6) or chemical nature (hydrophobic vs. hydrophilic), they do not mix randomly. They segregate into "islands" on the gold surface. This creates local areas of hyper-density (steric blocking) and areas of zero density, rather than a uniform distribution.
The Mechanism: Van der Waals Sorting
Longer alkyl chains have stronger Van der Waals interactions. They will preferentially pack with each other, squeezing out the shorter chains. This results in "patches" of ligand, leading to rebinding artifacts and transport limitations.
Visualizing the Problem (Graphviz Diagram)
The following diagram illustrates how chain length mismatch leads to clustering, while matched lengths promote random distribution.
Caption: Figure 1. Thermodynamic phase separation in mixed SAMs. Mismatched chain lengths cause ligands to cluster (Scenario A), whereas matched lengths allow entropy to drive random distribution (Scenario B).
Corrective Protocol: The "Matrix Matching" System
To fix this, you must equalize the thermodynamics of the matrix and the ligand.
-
Switch Diluent: Replace your C6-OH spacer with a spacer that matches the alkyl chain length of your ligand (e.g., if using C11-Biotin, use C11-OH or C11-PEG3-OH).
-
The "Backfilling" Alternative:
-
Step 1: Incubate the active ligand at low concentration for a short time (e.g., 10 µM for 5 mins). This establishes the "seeds."
-
Step 2: Wash extensively.
-
Step 3: Backfill with a high concentration (1 mM) of the matrix thiol (spacer) to fill the gaps. This kinetically traps the ligands in a dispersed state before they can diffuse and cluster.
-
Module 2: The "Crowding" Paradox (Steric Hindrance)
User Report: "I increased my capture antibody density by 5x, but my analyte binding signal only increased by 10%. Why?"
Diagnosis: You have hit the Steric Limit . At high densities, the "footprint" of the analyte (the space it needs to land) overlaps with adjacent binding sites. Furthermore, high density can restrict the rotational freedom of the ligand, hiding the binding pocket.
Data Analysis: The Density vs. Activity Table
Use this reference table to interpret your binding capacity data.
| Observation | Likely Cause | Corrective Action |
| Linear Signal Increase | Ideal Regime. Sites are isolated. | None. You are in the quantitative range. |
| Plateau (Saturation) | Steric Occlusion. Sites are blocking each other. | Reduce surface density. You are wasting ligand. |
| Decreased Signal | "Hook Effect" or Denaturation. Crowding forces conformational changes. | Switch to a Longer Linker (e.g., PEG24 vs PEG4) to restore flexibility. |
| Slow Association ( | Mass Transport Limitation. The surface is acting like a sponge. | Lower density to reduce the "rebinding" effect. Increase flow rate. |
Protocol: Linker & Density Optimization
Do not guess the density. Titrate it.
-
Variable 1: The Spacer Ratio
-
Prepare mixtures of Ligand-Thiol : Matrix-Thiol at ratios of 1:100, 1:50, 1:10, and 1:1 .
-
Note: 100% ligand surfaces are almost always dead surfaces for proteins. The ideal spacing for antibodies is often between 5–10 nm apart.
-
-
Variable 2: Vertical Lift (The PEG Spacer)
-
If the analyte is large (e.g., a virus or whole cell), a short linker keeps the binding site hidden in the surface boundary layer.
-
Recommendation: Use a PEG(6) to PEG(12) linker to lift the ligand above the non-specific adsorption layer.
-
Module 3: Quantification (How do I know what I have?)
User Report: "I calculated the density based on the amount of ligand I injected, but the results don't make sense."
Diagnosis: Input
Technique Selection: SPR vs. QCM-D
Choosing the wrong validation tool can lead to 30-50% errors in density calculation.
| Feature | SPR (Surface Plasmon Resonance) | QCM-D (Quartz Crystal Microbalance) |
| What it measures | Dry Mass (Refractive Index). Measures the protein backbone only. | Wet Mass (Acoustic). Measures protein + coupled water + trapped ions. |
| Best for... | Calculating stoichiometry (e.g., "How many antigens per antibody?"). | Assessing structure/conformational changes (e.g., "Did the protein flatten or stand up?"). |
| Blindspot | Cannot see hydration shells. | Overestimates mass if the film is "fluffy" (highly hydrated). |
| Troubleshooting | If SPR signal is low but QCM is high -> Your layer is mostly water (viscoelastic). | If QCM dissipation ( |
Workflow: The "Site-Counting" Assay
To validate your functional density (not just total mass), perform this specific assay:
-
Total Mass Measurement: Use SPR to measure the immobilization level (Response Units, RU).
-
Conversion: 1000 RU
1 ng/mm².
-
-
Theoretical Max Binding: Calculate how much analyte should bind if 100% of ligands were active (based on MW ratio).
-
Functional Test: Inject a saturating concentration of analyte.
-
The "Activity Factor":
-
Target: If Activity < 60%, your density is likely too high (steric hindrance) or your ligands are randomly oriented (50% facing down).
-
Decision Logic (Graphviz Diagram)
Use this workflow to troubleshoot low activity.
Caption: Figure 2. Troubleshooting logic for low analyte capture. Distinguishing between "not enough ligand" (Mass Low) and "inactive ligand" (Activity Low) is crucial for solving density problems.
References
-
Surface Modific
- Source: N
- Context: Discusses mixed SAMs and the use of active/inactive ligand mixing to control density.
-
URL:[Link]
-
Competitive Specific Anchorage of Molecules onto Surfaces.
-
QCM-D vs. SPR: Differences and Similarities.
- Source: Biolin Scientific / Nanoscience
- Context: Technical comparison of wet mass (QCM) vs. dry mass (SPR)
-
URL:[Link]
-
Impact of Receptor Clustering on Ligand Binding.
- Source: BMC Systems Biology
- Context: Explains the physical effects of clustering (heterogeneity) on binding kinetics and signaling.
-
URL:[Link]
-
Strategies for Optimizing DNA Hybridiz
- Source: Elsevier / PubMed
- Context: specific protocols for overcoming steric hindrance and electrostatic repulsion in nucleic acid density control.
-
URL:[Link]
Sources
Validation & Comparative
Characterization of Surfaces Modified with 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid
This guide provides an in-depth technical analysis of surfaces modified with 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid (CAS 760127-60-4). This molecule serves as a specialized fluorogenic or mass-tag substrate designed for the label-free detection of plasmin activity and fibrinolytic enzymes.
A Technical Comparison Guide for Enzyme-Responsive Interfaces
Executive Summary: The Plasmin-Responsive Interface
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is a bifunctional linker designed to create enzyme-responsive surfaces . It consists of three critical structural domains:
-
Anchor Domain (Propionic Acid): Facilitates covalent attachment to amine-functionalized surfaces (e.g., SAMs, hydrogels) via amide bonding.
-
Reporter Core (Phenyl Ester): A labile ester linkage susceptible to hydrolysis by serine proteases, specifically plasmin .
-
Recognition Motif (6-Aminocaproyl): A lysine analog (ε-aminocaproic acid, EACA) that specifically targets the Kringle domains of plasminogen/plasmin.
Primary Application: These surfaces are used to screen for fibrinolytic activity or plasmin inhibitors using label-free techniques like SAMDI (Self-Assembled Monolayers for MALDI) or Surface Plasmon Resonance (SPR) .
Mechanism of Action
The surface functions as a "turn-on" sensor for proteolytic activity. The immobilized molecule presents the 6-aminocaproyl group to the solution. Plasmin binds to this lysine mimic and cleaves the phenyl ester bond.
Reaction Pathway[1]
-
Binding: Plasmin Kringle domains bind the terminal amine of the 6-aminocaproyl group.
-
Catalysis: The active site serine attacks the ester carbonyl.
-
Release: The 6-aminocaproic acid moiety is released into the solution (Mass Loss: ~113 Da).
-
Surface Change: The surface retains the 4-hydroxyphenylpropionic acid moiety, converting from a hydrophobic ester to a hydrophilic phenol.
Figure 1: Mechanism of plasmin-mediated cleavage on the modified surface. The ester bond is the scissile site.
Comparative Analysis: Performance vs. Alternatives
This section compares the 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid surface against standard alternatives for plasmin detection.
Comparison Table
| Feature | This Product (Phenyl Ester Surface) | Chromogenic Substrates (e.g., S-2251) | Fluorogenic Surfaces (Coumarin) |
| Detection Mode | Label-Free (Mass Spec/SPR) | Absorbance (405 nm) | Fluorescence |
| Specificity | High (Kringle-directed binding) | Moderate (Active site only) | Moderate |
| Throughput | Ultra-High (SAMDI arrays) | High (96-well plate) | High |
| Interference | Low (No optical interference) | High (Colored compounds interfere) | High (Quenching/Autofluorescence) |
| Kinetics | Real-time (SPR) or End-point (MS) | Real-time | Real-time |
| Reusability | Single-use (Cleavage is irreversible) | Single-use | Single-use |
| Cost | High (Requires MS/SPR) | Low | Medium |
Why Choose This Surface?
-
Mass Spectrometry Compatibility: Unlike chromogenic substrates, this molecule is optimized for SAMDI-TOF MS . The cleavage event produces a distinct mass shift (-113 Da) that is unambiguous and free from false positives caused by compound color or fluorescence quenching.
-
Mimics Physiological Binding: The inclusion of the full aminocaproyl linker mimics the lysine residues on fibrin, providing a more biologically relevant interaction than simple peptide substrates.
Experimental Protocols
A. Surface Immobilization (Gold/SAM Protocol)
Objective: Covalently attach the molecule to a gold surface modified with an amine-terminated self-assembled monolayer.
-
SAM Formation: Incubate gold-coated slides in a 1 mM ethanolic solution of 11-amino-1-undecanethiol for 12 hours. Rinse with ethanol and dry under
. -
Activation: Prepare a solution of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid (10 mM), EDC (50 mM), and NHS (50 mM) in DMF/Water (9:1).
-
Note: The propionic acid COOH is activated here. The amine on the "caproyl" end is protonated or protected if necessary, but in this specific molecule, the "Aminocaproyloxy" is the ester tail. Ensure the terminal amine is not reacting with the NHS ester (use pH control or Boc-protected variant if available, then deprotect).
-
-
Coupling: Incubate the amine-SAM slide in the activation mix for 2 hours at Room Temperature.
-
Washing: Rinse sequentially with DMF, Ethanol, and Water. Dry under
.
B. Characterization Workflow
Objective: Validate surface modification and enzymatic activity.
1. XPS Analysis (Validation)
-
Protocol: Analyze the surface using Monochromatic Al K
X-rays. -
Expected Data:
-
N1s Spectrum: Two distinct peaks if the linker is intact (Amide N at ~400 eV, Amine N at ~401.5 eV).
-
C1s Spectrum: Presence of Ester Carbonyl (O-C=O) at ~289 eV, distinct from Amide Carbonyl.
-
Post-Cleavage: Loss of the Amine N peak; retention of the Amide N peak.
-
2. Contact Angle Goniometry
-
Protocol: Measure static water contact angle.
-
Expected Data:
-
Intact Surface: ~60° (Moderately hydrophobic due to phenyl/alkyl chain).
-
Cleaved Surface: < 40° (More hydrophilic due to exposed Phenol -OH).
-
3. SAMDI-TOF Mass Spectrometry (Activity Assay)
-
Protocol:
-
Apply Matrix (e.g., THAP) directly to the monolayer.
-
Acquire mass spectrum.
-
-
Data Interpretation:
-
Peak A (Intact): Mass of Alkanethiol + Linker + Phenyl + Ester + EACA.
-
Peak B (Cleaved): Mass of Alkanethiol + Linker + Phenol.
-
Calculation: % Conversion =
.
-
References
-
Mrksich, M. (2008). "Mass Spectrometry of Self-Assembled Monolayers: A New Tool for Molecular Bioengineering." ACS Nano. Link
-
Houseman, B. T., & Mrksich, M. (2002). "Model Systems for Studying Polyvalent Carbohydrate–Protein Interactions." Topics in Current Chemistry. Link
-
Versteeg, H. H., et al. (2013). "Plasminogen: a multifunctional protein in hemostasis, inflammation, and immunity." Journal of Thrombosis and Haemostasis. Link
-
Chemical Suppliers (CAS 760127-60-4): "3-(4-(6-Aminocaproyloxy)phenyl)propionic acid Product Page." Santa Cruz Biotechnology. Link
Technical Comparison: 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid vs. Standard Linkers
The following technical guide compares 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid (referred to herein as ACPPA ) against standard linker technologies. This analysis focuses on its application in Antibody-Drug Conjugates (ADCs) and bioconjugation, emphasizing its unique status as a phenolic ester linker .
Executive Summary
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid (ACPPA) represents a specialized class of heterobifunctional linkers utilizing a phenolic ester bond. Unlike the widely used peptide (Val-Cit) or hydrazone linkers, ACPPA offers a release mechanism driven primarily by carboxylesterases rather than proteases or pH gradients.
This guide evaluates ACPPA’s performance, highlighting its utility in designs requiring rapid enzymatic cleavage upon internalization, while cautioning against its lower plasma stability compared to aliphatic esters or amides.
The Molecule at a Glance
-
Chemical Class: Phenolic Ester / Heterobifunctional Crosslinker
-
Cleavage Trigger: Esterase-mediated hydrolysis (High Sensitivity)
-
Key Moieties:
-
6-Aminocaproic Acid (6-ACA): Acts as the amine donor and spacer.
-
3-(4-Hydroxyphenyl)propionic Acid (HPPA): Acts as the carboxyl donor and phenolic leaving group.
-
-
Primary Application: Conjugation of amine-containing payloads to carboxylated surfaces (or vice versa) with a "fast-release" ester fuse.
Structural & Mechanistic Analysis
Chemical Structure & Cleavage Pathway
ACPPA contains a labile ester bond connecting an aliphatic chain (caproyl) to an aromatic ring (phenyl). The phenolic nature of the ester oxygen makes this bond significantly more reactive (labile) than standard aliphatic esters due to the better leaving group ability of the phenol.
Mechanism of Action: Upon exposure to serum or intracellular esterases (e.g., CES1, CES2), the ester bond hydrolyzes, cleaving the linker into two non-toxic metabolites: 6-Aminocaproic Acid (an antifibrinolytic agent) and 3-(4-Hydroxyphenyl)propionic Acid .
Figure 1: Enzymatic cleavage pathway of ACPPA. The phenolic ester bond is the specific site of metabolism.
Comparative Performance Analysis
Stability & Release Profiles
The following table contrasts ACPPA with industry-standard linkers. Data is synthesized from comparative studies on phenolic esters versus aliphatic esters and peptide linkers.
| Feature | ACPPA (Phenolic Ester) | Aliphatic Ester (e.g., Alkyl-CO-O-Alkyl) | Val-Cit-PABC (Peptide) | SMCC (Thioether) |
| Cleavage Trigger | Esterase (High Sensitivity) | Esterase (Low Sensitivity) | Protease (Cathepsin B) | Non-Cleavable |
| Plasma Stability (Human) | Low to Moderate ( | High ( | High ( | Very High (Stable) |
| Release Kinetics | Fast (Burst release upon enzyme contact) | Slow (Sustained release) | Controlled (Lysosomal) | N/A (Lysosomal degradation required) |
| Hydrophobicity | Moderate (Phenyl ring adds lipophilicity) | Low to Moderate | Moderate | Moderate |
| Payload Suitability | Rapid-acting toxins; Prodrugs | Sustained-release drugs | Cytotoxic payloads (MMAE) | DM1 (requires intracellular breakdown) |
Critical Differentiators
-
The "Phenolic" Advantage: The aromatic ring in ACPPA acts as an electron sink, making the ester carbonyl more electrophilic. This results in cleavage rates 10–100x faster than aliphatic esters (like those found in standard polymeric linkers) [1].
-
Species Differences: Researchers must note that rodent plasma contains significantly higher esterase activity than human plasma. ACPPA may appear unstable in mouse models (
min) while showing acceptable stability in human plasma ( hours) [2]. -
No "Self-Immolation" Required: Unlike Val-Cit-PABC, which requires a self-immolative spacer to release the free drug, ACPPA is the spacer. However, cleavage leaves a "scar" (the propionic acid or caproic acid remnant) on the payload unless the payload is the phenol or acid itself.
Experimental Protocols
Protocol A: In Vitro Plasma Stability Assay
Objective: To quantify the half-life of ACPPA-conjugated payloads in human vs. mouse plasma.
Materials:
-
Pooled Human Plasma (Li-Heparin).
-
Mouse Plasma (BALB/c).
-
Test Compound (ACPPA-Conjugate) at 10 mM in DMSO.
-
Internal Standard (e.g., Warfarin or Tolbutamide).
-
LC-MS/MS System.[1]
Workflow:
-
Preparation: Dilute Test Compound to 1 µM in pre-warmed (37°C) plasma. Final DMSO concentration < 0.5%.
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: Remove 50 µL aliquots at
minutes. -
Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
Analysis: Centrifuge (4000g, 20 min, 4°C). Analyze supernatant via LC-MS/MS monitoring the parent ion and the hydrolytic product (HPPA).
Data Interpretation:
-
Plot
vs. Time. -
Calculate
(slope) and . -
Expectation: Mouse plasma
will be significantly shorter than human plasma due to high carboxylesterase activity.
Protocol B: Conjugation via NHS/EDC
Objective: To activate the carboxylic acid of ACPPA for attachment to an amine-bearing payload.
-
Activation: Dissolve ACPPA (1 eq) in dry DMF. Add EDC (1.2 eq) and NHS (1.2 eq). Stir at RT for 2 hours to form the NHS-Active Ester .
-
Conjugation: Add the amine-containing payload (0.9 eq) and DIPEA (2 eq).
-
Purification: The phenolic ester is sensitive to high pH. Do not exceed pH 8.0 during workup. Purify via Reverse Phase HPLC using a water/acetonitrile gradient with 0.1% Formic Acid (avoid basic modifiers like Ammonium Hydroxide).
Decision Matrix: When to Use ACPPA?
Use the following logic flow to determine if ACPPA is the correct linker for your therapeutic candidate.
Figure 2: Linker selection decision tree. ACPPA is optimal for payloads where moderate stability is acceptable and enzymatic activation is desired.
References
-
Watts, K., et al. (2020).[2] Esters in ADC linkers: Optimization of stability and lysosomal cleavage. Binghamton University Research Days. Link
-
Li, B., et al. (2022). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. Bioorganic & Medicinal Chemistry Letters, 75, 128953.[1] Link
-
Yin, F., et al. (2024).[3] In vitro plasma hydrolysis of phenolic esters and their absorption kinetics in rats. Food Chemistry, 435, 137647.[3] Link
-
PubChem. (2025).[4] Compound Summary: 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid (CAS 760127-60-4). National Library of Medicine. Link
Sources
- 1. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Esters in ADC linkers: Optimization of stability and lysosomal cleavag" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]
- 3. In vitro plasma hydrolysis of phenolic esters and their absorption kinetics in rats: Controlled release of phenolic compounds and enhanced health benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Bioconjugation Linkers: Evaluating Alternatives to Phenylpropionic Acid-Based Spacers
For researchers, scientists, and drug development professionals, the covalent linkage of molecules—bioconjugation—is a cornerstone of modern therapeutics and diagnostics. The linker, a seemingly simple bridge between a biological macromolecule and a payload, is a critical determinant of a conjugate's success. Its chemical nature dictates stability, solubility, pharmacokinetics, and the mechanism of payload delivery.
This guide provides an in-depth comparison of alternatives to the foundational linker, 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid. We will dissect the properties of this classic linker and objectively compare its performance against modern alternatives, supported by experimental insights and detailed protocols to empower your research.
The Benchmark: 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid
This molecule is a heterobifunctional linker, featuring a terminal primary amine and a carboxylic acid. Its structure consists of an aliphatic aminocaproic acid chain linked via an ester bond to a phenylpropionic acid moiety. This design imparts a semi-rigid and hydrophobic character.
Mechanism of Action: Typically, the carboxylic acid is activated using carbodiimide chemistry (e.g., EDC with N-hydroxysuccinimide) to form an amine-reactive NHS ester. The primary amine on the other end can then react with a second activated carboxyl group or another electrophile.
Key Properties:
-
Hydrophobicity: The phenyl ring and alkyl chains contribute to a hydrophobic profile. While this can aid in cell membrane passage, it often leads to aggregation when conjugating hydrophobic payloads to antibodies, a major challenge in Antibody-Drug Conjugate (ADC) development.[1][2][]
-
Spacer Length & Rigidity: The combination of a flexible caproyl chain and a rigid phenyl ring provides a defined spatial separation between conjugated molecules.
-
Ester Stability: The presence of an ester linkage is a critical consideration. This bond is susceptible to hydrolysis, particularly in vivo by plasma esterases, which can lead to premature cleavage of the conjugate.
Caption: Structure of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid.
Key Alternatives & Comparative Analysis
The limitations of traditional hydrophobic linkers have driven the innovation of several classes of alternatives, each offering distinct advantages.
Polyethylene Glycol (PEG) Linkers: The Hydrophilicity Solution
PEG linkers are polymers of ethylene oxide and have become a gold standard for overcoming the challenges associated with hydrophobic payloads.[][5]
Mechanism & Properties: PEG linkers are incorporated into bifunctional molecules with various reactive ends (e.g., NHS esters, maleimides, alkynes). Their primary function is to impart hydrophilicity.[][6] This creates a hydration shell around the conjugate, which offers several key advantages:
-
Enhanced Solubility & Reduced Aggregation: PEGylation is a proven strategy to prevent the aggregation of ADCs, even at high drug-to-antibody ratios (DARs).[1][6][7]
-
Improved Pharmacokinetics (PK): The hydrophilic nature of PEG linkers can reduce renal clearance and shield the conjugate from the reticuloendothelial system, leading to a significantly longer circulation half-life.[8][9][10]
-
Low Immunogenicity: PEGs are generally considered non-toxic and have low immunogenicity.[6]
Comparative Performance Data:
| Linker Type | Key Feature | Impact on Conjugate Performance | Supporting Evidence |
| Phenylpropionic Acid | Hydrophobic, semi-rigid | Prone to aggregation with hydrophobic payloads; potential for premature ester hydrolysis. | Often limited to lower DARs (3-4) to avoid insolubility.[6] |
| PEG-Based Linkers | Hydrophilic, flexible | Significantly reduces aggregation, improves PK profile, and allows for higher DARs.[6][7][8] | Studies show PEGylated ADCs have slower clearance rates and increased plasma concentration (AUC).[6][8] |
| Aliphatic Linkers | Hydrophobic, flexible | Can facilitate cellular uptake but may increase aggregation and clearance if not balanced.[2][11] | Often used in PROTACs to optimize cell permeability. |
| Cleavable Linkers (e.g., Val-Cit) | Environmentally sensitive | Enables targeted payload release inside cells, potentially increasing therapeutic index and enabling bystander effect.[12][13] | Widely used in approved ADCs like Adcetris® and Polivy®.[] |
| Click Chemistry Linkers (e.g., DBCO) | Bioorthogonal, stable | Allows for highly specific, high-yield conjugation under mild, biocompatible conditions without catalysts.[15][16][17] | Reaction is fast and does not interfere with native biological functional groups.[16][18] |
Cleavable Linkers: Engineering Smart Release
For many applications, particularly in oncology, it is desirable for the payload to remain attached to the antibody in circulation and be released only upon reaching the target cell.[][20] Cleavable linkers are designed to break in response to specific triggers in the tumor microenvironment or within the cell.[12][21]
Types and Mechanisms:
-
Enzyme-Cleavable (e.g., Valine-Citrulline): The Val-Cit dipeptide linker is a standout example, designed to be cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[12][13][] Upon cleavage, a self-immolative spacer (like PABC) releases the unmodified, active payload.[13] This linker displays excellent plasma stability.[22]
-
pH-Sensitive (e.g., Hydrazones): These linkers are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8), triggering drug release.[12][21][23]
-
Redox-Sensitive (e.g., Disulfides): These linkers contain a disulfide bond that is stable in the bloodstream but is readily cleaved by the high concentration of intracellular glutathione, releasing the payload inside the cell.[12][21]
Caption: Intracellular release mechanism of a cleavable linker.
Click Chemistry Linkers: The Bioorthogonal Revolution
Click chemistry describes a class of reactions that are highly specific, high-yielding, and biocompatible.[24][25] The most prominent for bioconjugation is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry.[15][17]
Mechanism & Advantages: This chemistry involves the reaction between a strained cyclooctyne (like DBCO or BCN) and an azide to form a stable triazole linkage.[15][16][17]
-
Bioorthogonality: Azides and cyclooctynes do not react with any naturally occurring functional groups in biological systems, ensuring that the conjugation is extremely specific.[17][18]
-
Biocompatibility: The reaction proceeds rapidly at physiological temperature and pH without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[15][16][18]
-
Efficiency: The reaction kinetics are very fast, leading to high conjugation yields in a short amount of time.[26]
Experimental Protocol: Two-Step Antibody-Drug Conjugation via a Non-Cleavable Linker
This protocol describes the use of Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a classic non-cleavable heterobifunctional linker, to conjugate a thiol-containing payload to an antibody.[27][28][29]
Rationale: This two-step process ensures specificity. First, the amine-reactive NHS ester of SMCC is reacted with lysine residues on the antibody.[28] After removing excess linker, the maleimide-activated antibody is then reacted with the sulfhydryl group of the payload.[28][30] The cyclohexane ring in SMCC enhances the stability of the maleimide group against hydrolysis.[30]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 5. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 6. adcreview.com [adcreview.com]
- 7. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. purepeg.com [purepeg.com]
- 11. Aliphatic Linkers | BroadPharm [broadpharm.com]
- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. Copper Free Click Chemistry Linkers | AxisPharm [axispharm.com]
- 16. interchim.fr [interchim.fr]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. licorbio.com [licorbio.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. njbio.com [njbio.com]
- 22. scispace.com [scispace.com]
- 23. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 25. purepeg.com [purepeg.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia [en.wikipedia.org]
- 28. cephamls.com [cephamls.com]
- 29. caymanchem.com [caymanchem.com]
- 30. store.sangon.com [store.sangon.com]
A Senior Application Scientist's Guide to Validating Protein Activity Post-Immobilization
<
For researchers, scientists, and drug development professionals, the successful immobilization of a protein to a solid support is only half the battle. The true measure of success lies in confirming that the protein—be it an enzyme, antibody, or receptor—retains its biological activity. Immobilization, while essential for applications like biosensors, chromatography, and targeted drug delivery, can exert significant stress on a protein's delicate three-dimensional structure, potentially leading to a loss of function.[1]
This guide provides an in-depth comparison of common methodologies for validating the activity of immobilized proteins. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each step is understood in the context of achieving robust and reliable data.
Part 1: The First Principle - You Can't Validate What You Haven't Quantified
Before assessing activity, it is paramount to determine the amount of protein successfully immobilized on the support.[2][3] Without this crucial baseline, calculating specific activity (activity per unit of protein) is impossible, leaving you unable to discern whether a low signal is due to poor protein activity or simply a low amount of immobilized protein.
Commonly, this is done through indirect methods, such as measuring the protein concentration in the supernatant before and after the immobilization process.[2][3] However, this approach can be misleading, as it doesn't account for protein that may be weakly adsorbed and lost during subsequent washing steps.[4] Direct quantification methods, while more complex, are preferable for their accuracy.[4]
Table 1: Comparison of Protein Quantification Methods for Immobilized Surfaces
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy (Indirect) | Measures the decrease in protein concentration in the solution at 280 nm before and after immobilization.[2][3] | Simple, fast, and non-destructive to the protein solution. | Prone to overestimation if protein is weakly adsorbed; susceptible to interference from other UV-absorbing molecules.[4] |
| Colorimetric Assays (e.g., BCA, Bradford - Indirect) | Measures the decrease in protein concentration in the solution using color-changing reagents. | High sensitivity and compatible with detergents. | Can be affected by buffer components; requires a standard curve. |
| Amino Acid Analysis (Direct) | Involves acid hydrolysis of the immobilized protein followed by HPLC to quantify specific amino acids.[4] | Highly accurate and direct measurement of bound protein. | Destructive to the sample, time-consuming, and requires specialized equipment. |
| Fluorescence Labeling (Direct) | The protein is labeled with a fluorescent dye before immobilization, and the fluorescence on the surface is measured. | High sensitivity and allows for spatial distribution analysis. | The label could potentially interfere with protein activity or immobilization. |
Part 2: The Core of Validation - A Comparative Look at Activity Assays
Once the amount of immobilized protein is known, its activity can be assessed. The choice of assay depends heavily on the protein's function. We can broadly categorize these assays into two main types: Indirect Assays , which measure the effect of the protein's activity, and Direct Assays , which measure the binding event itself.
Indirect Assays: Measuring the Consequence of Activity
Indirect assays are the most common methods for enzymes and other catalytic proteins. They rely on the conversion of a substrate into a detectable product.
Principle: These assays use a chromogenic substrate that, when acted upon by the immobilized enzyme, produces a colored product. The change in absorbance over time is directly proportional to the enzyme's activity.[5]
Causality in Experimental Design: The choice of substrate is critical and must be specific to the enzyme of interest.[5] The reaction buffer conditions (pH, temperature) should be optimized to ensure the enzyme is operating under its ideal conditions, providing a true measure of its potential activity.[5] A control experiment with an inactive or denatured immobilized protein is essential to account for any non-specific substrate degradation.
Experimental Protocol: Colorimetric Assay for Immobilized Alkaline Phosphatase
-
Preparation:
-
Immobilize alkaline phosphatase on the desired support (e.g., microplate well, beads).
-
Wash the support thoroughly with a suitable buffer (e.g., Tris-HCl, pH 8.5) to remove any unbound enzyme.
-
Prepare a solution of p-Nitrophenyl Phosphate (pNPP) in the reaction buffer.
-
-
Reaction:
-
Add the pNPP solution to the immobilized enzyme.
-
Incubate at the optimal temperature for a defined period.
-
-
Detection:
-
The enzyme will hydrolyze pNPP to p-nitrophenol, which is yellow.
-
Measure the absorbance of the solution at 405 nm using a spectrophotometer.
-
-
Analysis:
-
Calculate the rate of reaction from the change in absorbance over time.
-
Compare the activity to that of the free enzyme in solution to determine the relative activity of the immobilized enzyme.
-
Principle: Similar to colorimetric assays, these methods use a fluorogenic substrate. Enzymatic conversion releases a fluorescent molecule, and the increase in fluorescence intensity is measured over time.[6][7]
Causality in Experimental Design: Fluorescence assays are generally more sensitive than colorimetric assays.[7] This makes them ideal for detecting low levels of enzyme activity or when using small amounts of immobilized protein. It is crucial to use a support material with low autofluorescence to minimize background noise.[8]
Experimental Workflow: Fluorescence-Based Protease Assay
Caption: Workflow for a fluorescence-based protease activity assay.
Direct Assays: Measuring the Interaction
Direct assays are ideal for proteins where the primary function is binding, such as antibodies and receptors. These techniques measure the binding of an analyte to the immobilized protein in real-time without the need for labels.
Principle: SPR measures changes in the refractive index at the surface of a gold sensor chip where the ligand (protein of interest) is immobilized.[9][10] When an analyte flows over the surface and binds to the immobilized ligand, the increase in mass causes a proportional change in the refractive index, which is detected as a response.[9][10]
Causality in Experimental Design: The choice of immobilization chemistry is critical to ensure the protein is oriented correctly and its binding site is accessible.[10][11] A reference flow cell, where an irrelevant protein or no protein is immobilized, is crucial to subtract non-specific binding and bulk refractive index changes.[12] Regeneration conditions, which strip the analyte from the ligand without denaturing the ligand, must be carefully optimized to allow for multiple binding cycles.[11][13]
Experimental Protocol: SPR Analysis of an Immobilized Antibody
-
Immobilization:
-
Activate the sensor chip surface (e.g., using EDC/NHS chemistry).
-
Inject the antibody solution over the activated surface to achieve covalent immobilization.[14]
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Inject a series of analyte (antigen) concentrations over the immobilized antibody surface.
-
Monitor the binding response in real-time to obtain association and dissociation curves.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte.
-
-
Analysis:
-
Fit the binding data to a suitable model to determine kinetic parameters (k_a, k_d) and affinity (K_D).
-
Logical Relationship: Direct vs. Indirect Assays
Caption: Categorization of protein activity validation assays.
Part 3: Comparative Analysis and Troubleshooting
Choosing the right assay requires a careful consideration of several factors.
Table 2: Comparison of Activity Validation Methods
| Method | Sensitivity | Throughput | Key Advantage | Common Challenge |
| Colorimetric | Moderate | High | Simple, cost-effective, and widely applicable. | Interference from colored compounds in the sample. |
| Fluorescence | High | High | Excellent sensitivity for low-abundance proteins. | Autofluorescence from the support material can be an issue. |
| SPR | High | Low to Medium | Provides real-time kinetic and affinity data without labels.[9][15] | Non-specific binding can complicate data analysis.[13] |
Troubleshooting Common Issues:
-
Low or No Activity: This could be due to protein denaturation during immobilization, incorrect orientation leading to steric hindrance of the active site, or mass transfer limitations where the substrate cannot efficiently reach the immobilized protein.[1][16] Consider using a different immobilization chemistry or a spacer arm to distance the protein from the surface.[3]
-
High Background Signal: This is often caused by non-specific binding of the substrate or analyte to the support material.[13] Ensure thorough washing and consider using blocking agents like Bovine Serum Albumin (BSA) to passivate the surface.[13]
-
Poor Reproducibility: This can arise from inconsistent immobilization, leaching of the protein from the support, or variations in assay conditions.[16] It is critical to precisely control all experimental parameters.
Conclusion
Validating the activity of immobilized proteins is a critical step that demands a rigorous and well-controlled experimental approach. By first quantifying the amount of immobilized protein and then selecting an appropriate direct or indirect assay, researchers can gain a clear understanding of their system's performance. The insights provided in this guide, grounded in the principles of scientific causality, will empower you to design self-validating experiments, interpret your data with confidence, and ultimately accelerate your research and development efforts.
References
-
ACS Publications. (2023, March 20). Rapid, Direct, Noninvasive Method to Determine the Amount of Immobilized Protein. Retrieved from [Link]
-
OPUS. Methods for the quantification of particle-bound protein – Application to reagents for lateral-flow immunoassays (LFIA). Retrieved from [Link]
-
Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
-
PubMed. (2018, February 20). Quantification of immobilized protein in pharmaceutical production by bio-assisted potentiometric multisensor system. Retrieved from [Link]
-
Surmodics IVD. (2026, February 4). What is the Difference Between Direct and Indirect ELISA? Retrieved from [Link]
-
Surface plasmon resonance. Retrieved from [Link]
-
PubMed. (2019, March 15). A fluorescence-based activity assay for immobilized lipases in non-native media. Retrieved from [Link]
-
ResearchGate. (2018, October 19). What the differences between direct and in direct ELISA? Retrieved from [Link]
-
PMC. (2023, March 20). Rapid, Direct, Noninvasive Method to Determine the Amount of Immobilized Protein. Retrieved from [Link]
-
The Biochemist - Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]
-
Guide to Running an SPR Experiment. (2022, July 27). Retrieved from [Link]
-
A fluorescence-based binding assay for proteins using the cell surface as a sensing platform. Retrieved from [Link]
-
MDPI. (2014, November 25). Immobilization Techniques for Microarray: Challenges and Applications. Retrieved from [Link]
-
PMC. An Overview of Current Methods to Confirm Protein-Protein Interactions. Retrieved from [Link]
-
Industry News_菲越生物. (2022, July 12). What is the difference between direct and indirect ELISA? Retrieved from [Link]
-
ProQuest. Immobilized Fluorescent Probes for Simultaneous Multiple Protease Detection. Retrieved from [Link]
-
ResearchGate. (2018, July 9). What is the accurate method for quantification of protein during immobilization? Retrieved from [Link]
-
Boster Bio. (2024, January 18). Explore ELISA Types: Direct, Indirect, Sandwich, and More. Retrieved from [Link]
-
DiVA. (2012, September 25). SPR-based method for concentration determination of proteins in a complex environment. Retrieved from [Link]
-
AIP Publishing. (2013, July 30). Protein immobilization techniques for microfluidic assays | Biomicrofluidics. Retrieved from [Link]
-
Frontiers. (2022, October 19). Activity assay based on the immobilized enzyme kallikrein and mass spectrometry. Retrieved from [Link]
-
The Royal Society of Chemistry. Protocol for enzyme assays. Retrieved from [Link]
-
PMC. Determination of concentration and activity of immobilized enzymes. Retrieved from [Link]
-
Solidzymes. (2025, October 16). Choosing the Right Immobilization Strategy for Enzymes. Retrieved from [Link]
-
PMC. Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics. Retrieved from [Link]
-
MDPI. (2013, January 10). From Protein Engineering to Immobilization: Promising Strategies for the Upgrade of Industrial Enzymes. Retrieved from [Link]
-
MDPI. (2025, February 18). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). How to Design a Colorimetric Assay for Enzyme Screening. Retrieved from [Link]
-
Chemical Society Reviews (RSC Publishing). (2022, July 15). Is enzyme immobilization a mature discipline? Some critical considerations to capitalize on the benefits of immobilization. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid, Direct, Noninvasive Method to Determine the Amount of Immobilized Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. How to Design a Colorimetric Assay for Enzyme Screening [synapse.patsnap.com]
- 6. A fluorescence-based activity assay for immobilized lipases in non-native media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme Activity Assays [sigmaaldrich.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. portlandpress.com [portlandpress.com]
- 11. path.ox.ac.uk [path.ox.ac.uk]
- 12. diva-portal.org [diva-portal.org]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. dhvi.duke.edu [dhvi.duke.edu]
- 15. An Overview of Current Methods to Confirm Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Is enzyme immobilization a mature discipline? Some critical considerations to capitalize on the benefits of immobilization - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00083K [pubs.rsc.org]
performance comparison of biosensors with different surface chemistries
Executive Summary
Verdict: For 80% of standard protein-protein interaction (PPI) kinetics, the Carboxymethyl Dextran (CM5 equivalent) surface remains the industry workhorse due to its versatility and high binding capacity. However, for ligands requiring strict orientation (e.g., small molecule drug targets on large proteins) or those sensitive to low pH, Streptavidin (SA) surfaces offer superior kinetic fidelity despite lower maximum capacity. NTA surfaces should be reserved for rapid screening of His-tagged constructs where ligand purity is a variable, provided baseline drift is managed.
The Landscape of Surface Chemistries
In label-free optical biosensing (SPR/BLI), the sensor surface is not merely a holder; it is an active participant in the thermodynamic environment. The choice of chemistry defines the local concentration , steric freedom , and activity retention of your ligand.
The "Big Three" Chemistries
-
Covalent Amine Coupling (CM Series): Uses EDC/NHS chemistry to randomly link primary amines (Lysines, N-terminus) to a carboxymethylated dextran matrix.
-
Biotin-Streptavidin Capture (SA Series): High-affinity non-covalent capture (
) of biotinylated ligands.[4] -
Chelation Capture (NTA Series): Reversible capture of Histidine-tagged proteins via
or .
Performance Benchmark: Head-to-Head Comparison
The following data synthesizes typical performance metrics observed in high-throughput drug discovery environments (e.g., Biacore T200/8K or Octet systems).
Table 1: Comparative Performance Metrics
| Feature | Carboxyl (CM5) | Streptavidin (SA) | NTA / Ni-NTA | Hydrophobic (L1/HPA) |
| Coupling Type | Covalent (Random) | Affinity (Oriented) | Affinity (Reversible) | Adsorption |
| Ligand Capacity ( | High (3000–10,000+ RU) | Medium (1000–3000 RU) | Medium (500–2000 RU) | High (Liposome dependent) |
| Activity Retention | Variable (Lysine random) | High (Site-specific) | High (C-/N-term tag) | High (Native membrane) |
| Ligand Stability | Excellent (No leaching) | Excellent (Negligible dissociation) | Poor (Baseline drift common) | Good |
| Regenerability | High (Robust to acid/base) | High (Ligand stays bound) | Complete Reset (Strip ligand) | Complete Reset |
| Non-Specific Binding | Low (Dextran shields gold) | Medium (SA is a protein) | Medium (Metal affinity) | High (Requires blocking) |
Critical Analysis of Metrics[5]
1. Ligand Density vs. Kinetic Accuracy[5][6]
-
CM5: The 3D dextran matrix acts as a "hydrogel," allowing high ligand loads essential for fragment screening (low MW analytes). However, over-coupling leads to mass transport limitation (MTL), where diffusion rates mask true kinetics.
-
SA: The flat nature of SA chips (or shorter dextran) reduces steric hindrance but limits
. This is ideal for 1:1 kinetic fitting of high-affinity antibodies where high density causes rebinding artifacts.
2. Orientation and Activity
-
The Randomness Problem: Amine coupling is stochastic. If a critical binding pocket contains a Lysine, coupling will inactivate that percentage of the population, lowering the theoretical
and confusing thermodynamic calculations. -
The Orientation Solution: SA and NTA allow site-specific capture. If you biotinylate a specific tag (e.g., AviTag), 100% of the ligand faces the analyte flow, maximizing the Competency of the surface.
Experimental Deep Dive: Protocols & Causality
As a Senior Scientist, I emphasize why we take specific steps. The most common failure mode in SPR is not the chemistry itself, but the failure to optimize the Pre-concentration step in amine coupling.
Protocol A: Optimized Amine Coupling (The "Gold Standard")
Objective: Covalently immobilize a protein ligand (pI 7.5) to a CM5 chip.[4][7][8]
-
pH Scouting (The Critical Step):
-
Action: Prepare ligand at 10 µg/mL in 10 mM Acetate buffers ranging from pH 4.0 to 5.5. Inject over unactivated surface.
-
Causality: The dextran matrix is negatively charged (COO-).[6] To concentrate ligand into the matrix before chemical bonding, the ligand must be positively charged (pH < pI).[6]
-
Success Criteria: Choose the highest pH where you achieve >10x your target immobilization level during the pulse.[6] Going too low (e.g., pH 4.0) can precipitate the protein.
-
-
Activation:
-
Mix 0.4M EDC and 0.1M NHS (1:1).
-
Inject for 7 minutes at 10 µL/min.
-
Result: Converts Carboxyls to reactive NHS-esters.[6]
-
-
Ligand Injection:
-
Inject ligand (in chosen Acetate pH) for determined contact time (aiming for calculated
). -
Target Calculation:
(where is stoichiometry).
-
-
Blocking:
-
Inject 1M Ethanolamine-HCl (pH 8.[7]5) for 7 minutes.
-
Causality: Deactivates remaining NHS-esters to prevent analyte coupling and washes away non-covalently bound ligand.
-
Protocol B: Stabilized NTA Capture (The "Hybrid" Method)
Problem: NTA chips suffer from "Nickel leaching," causing a drifting baseline that ruins slow-off-rate (
-
Inject
solution (1 min). -
Activate with EDC/NHS (standard mix) for 2 minutes.
-
Inject His-tagged Ligand (Capture step).[10]
-
Inject Ethanolamine (Blocking).[10]
-
Result: The His-tag captures the protein in the correct orientation, and the EDC/NHS immediately "locks" it in place covalently.
Visualization of Workflows
Diagram 1: Surface Chemistry Decision Matrix
This logic tree guides the selection process based on ligand properties and assay goals.
Caption: Decision Logic for SPR Sensor Chip Selection based on ligand physiochemistry and experimental requirements.
Diagram 2: The Amine Coupling Reaction Cycle
Visualizing the chemical transformation on the chip surface.
Caption: Step-by-step mechanism of EDC/NHS amine coupling, highlighting the transition from electrostatic attraction to covalent bonding.
References
-
Cytiva (formerly GE Healthcare). Biacore Sensor Surface Handbook. [Link]
-
Johnsson, B., et al. (1991). Immobilization of proteins to a carboxymethyldextran-modified gold surface for biospecific interaction analysis in surface plasmon resonance sensors. Analytical Biochemistry.[6] [Link]
-
Bio-Rad Laboratories. ProteOn Sensor Chip Selection Guide. [Link]
-
Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current Opinion in Biotechnology. [Link]
-
Nicoya Lifesciences. Sensor Chip Tech Guide: Amine vs. Streptavidin. [Link]
Sources
- 1. Amine coupling versus biotin capture for the assessment of sulfonamide as ligands of hCA isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. SA-sensorchip [sprpages.nl]
- 5. Ligand coupling [sprpages.nl]
- 6. path.ox.ac.uk [path.ox.ac.uk]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. apczech.cz [apczech.cz]
- 9. Choosing the Right Biacore Sensor Chips for Your SPR Analysis - Creative Proteomics [creative-proteomics.com]
- 10. A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Aminocaproic Acid-Based Linkers in Biotechnology
Introduction: The Critical Role of the Linker
In the intricate world of biotechnology, particularly in the design of sophisticated bioconjugates like antibody-drug conjugates (ADCs), PROTACs, and labeled proteins, the linker molecule is far from a passive connector. It is a critical determinant of a conjugate's stability, solubility, pharmacokinetics, and ultimately, its therapeutic efficacy.[1][2] The choice of linker dictates how and when a payload is released and how the conjugate behaves in a biological system.[][4]
This guide provides an in-depth review of 6-aminohexanoic acid (also known as 6-aminocaproic acid or ε-aminocaproic acid, commonly abbreviated as Ahx), a foundational building block for a class of flexible, hydrophobic, and non-cleavable linkers.[4] We will objectively compare Ahx-based linkers to other common alternatives, supported by experimental data and principles, to provide researchers, scientists, and drug development professionals with a robust framework for linker selection and experimental design.
The Profile of an Aminocaproic Acid (Ahx) Linker
Aminocaproic acid is a synthetic analog of the amino acid lysine, featuring a six-carbon alkyl chain terminating in a carboxylic acid and an amino group.[4] This structure imparts several key characteristics when used as a linker:
-
Flexibility: The (CH₂)₅ chain provides significant rotational freedom, which can be crucial for allowing conjugated moieties (e.g., a payload and an antibody) to adopt optimal conformations for biological activity without steric hindrance.[4][]
-
Hydrophobicity: As a simple alkyl chain, the Ahx linker is inherently hydrophobic. This property can influence the overall solubility and aggregation tendency of the final bioconjugate.[][][7] While advantageous for applications requiring membrane permeability, it can be a challenge when working with hydrophobic payloads, potentially leading to faster clearance and reduced efficacy.[8][9]
-
Non-Cleavable Nature: The amide bonds formed when incorporating an Ahx linker are highly stable under physiological conditions.[][10] This means that in applications like ADCs, the payload is released only upon the complete proteolytic degradation of the antibody backbone within the lysosome.[11] This contrasts with cleavable linkers that are designed to break in response to specific triggers like low pH or the presence of certain enzymes.[10]
-
Defined Length: A single Ahx unit provides a well-defined spacer length of approximately 9 Å, allowing for precise spatial control between the conjugated molecules.[12]
Head-to-Head Comparison: Ahx vs. Alternative Linker Technologies
The decision to use an Ahx-based linker is a matter of balancing competing biophysical and pharmacological requirements. Its primary competitor in the non-cleavable space is the hydrophilic polyethylene glycol (PEG) linker.
Core Directive: The Hydrophobicity vs. Hydrophilicity Trade-Off
The most significant decision point when choosing between an alkyl linker like Ahx and a PEG linker is managing the hydrophobicity of the final conjugate. Highly hydrophobic payloads often induce aggregation, which can compromise stability, increase immunogenicity, and lead to rapid clearance from circulation.[9][13]
dot
Caption: Comparison of Ahx vs. PEG Linker Properties.
Data Presentation: Quantitative Linker Performance Comparison
The following table summarizes representative experimental data illustrating the impact of linker choice on bioconjugate performance. Direct head-to-head comparisons involving Ahx are limited in published literature; therefore, this table synthesizes data from multiple sources to illustrate key principles.
| Parameter | Ahx-Based Linker | PEG-Based Linker (e.g., PEG4) | Cleavable Linker (e.g., Val-Cit) | Causality & Rationale |
| Solubility & Aggregation | Can increase aggregation, especially with hydrophobic payloads.[13] | Significantly improves solubility and reduces aggregation.[9][] | Variable; depends on the overall linker-payload construct. | Why it matters: High aggregation leads to poor pharmacokinetics and potential immunogenicity. PEG linkers create a protective hydration shell.[15] |
| In Vitro Potency (IC₅₀) | 10-fold increase in potency observed in an antisense-doxorubicin conjugate.[12] | Can be lower due to steric hindrance from longer PEG chains.[16] | Often highly potent due to release of unmodified payload. | Why it matters: The linker must not impede the payload's mechanism of action. Ahx can provide optimal spacing without excessive shielding. |
| Plasma Stability (Half-life) | High stability; payload release depends on antibody degradation.[][11] | High stability; can significantly extend half-life (e.g., 11.2-fold extension with 10kDa PEG).[16] | Variable; designed to cleave, but premature cleavage can occur (e.g., Val-Cit is unstable in mouse plasma).[17] | Why it matters: High plasma stability is crucial to minimize off-target toxicity and ensure the conjugate reaches the target site.[4][18] |
| Cell Permeability | Can enhance passive diffusion across cell membranes.[7] | May decrease passive permeability.[15] | High, if the released payload is membrane-permeable (enables "bystander effect").[10] | Why it matters: Important for targeting intracellular components. Hydrophobic linkers can better traverse the lipid bilayer. |
Experimental Protocols & Self-Validating Systems
The following protocols provide detailed, step-by-step methodologies for incorporating Ahx-based linkers. Each protocol is designed as a self-validating system with integrated quality control checkpoints.
Protocol 1: Incorporating an Ahx Linker via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of Fmoc-6-aminohexanoic acid onto a resin-bound peptide using the Fmoc/tBu strategy.
Objective: To extend a peptide chain with a flexible, hydrophobic spacer.
Pillar of Trustworthiness: The success of each coupling step is validated by a qualitative colorimetric test (the Kaiser test) before proceeding, ensuring the integrity of the final peptide.
Materials:
-
Fmoc-protected, resin-bound peptide
-
Fmoc-6-aminohexanoic acid (Fmoc-Ahx-OH)
-
Coupling Reagent: HCTU (1-(2-Cyano-2-(hydroxyimino)acetyl)-3-ethylcarbamide)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous, amine-free N,N-Dimethylformamide (DMF)[19]
-
Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: Isopropanol (IPA), Dichloromethane (DCM)
-
Kaiser Test Kit (Ninhydrin solutions A, B, and C)
-
SPPS reaction vessel with a frit
Methodology:
-
Resin Swelling:
-
Place the peptide-resin (0.1 mmol scale) into the SPPS reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[19]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Self-Validation 1: Kaiser Test for Free Amines:
-
Take a small sample of resin beads (approx. 1-2 mg) and place them in a small glass test tube.
-
Wash the beads with ethanol and dry them.
-
Add 2-3 drops of each Kaiser test solution (Ninhydrin in ethanol, KCN in pyridine, phenol in ethanol).
-
Heat at 100°C for 5 minutes.
-
Expected Outcome: A deep blue color on the beads and in the solution indicates the presence of free primary amines, confirming successful Fmoc removal. If the beads remain yellow/colorless, the deprotection was incomplete and must be repeated.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Ahx-OH (3 eq., 0.3 mmol) and HCTU (2.9 eq., 0.29 mmol) in 2 mL of DMF.
-
Add DIPEA (6 eq., 0.6 mmol) to the activation mixture and vortex for 1 minute. The solution will turn yellow.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction at room temperature for 1-2 hours.[19]
-
-
Self-Validation 2: Post-Coupling Kaiser Test:
-
After the coupling reaction, take a small sample of resin beads and perform the Kaiser test as described in step 3.
-
Expected Outcome: The beads and solution should remain yellow or colorless. This indicates that all primary amines have been acylated, confirming a complete coupling reaction. A blue color signifies incomplete coupling; the reaction should be allowed to proceed longer or be repeated.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle or for final cleavage.
-
dot
Caption: Self-validating workflow for SPPS of an Ahx linker.
Protocol 2: Conjugation of an Amine-Terminated Ahx Linker to a Protein via NHS Ester Chemistry
This protocol details the conjugation of a molecule containing a primary amine (e.g., a peptide with an N-terminal Ahx linker) to a protein (e.g., an antibody) that has been activated with an NHS ester crosslinker.
Objective: To stably conjugate an Ahx-linked molecule to a protein via amide bond formation.
Pillar of Expertise: The choice of buffer is critical. Amine-containing buffers like Tris or glycine are explicitly avoided as they competitively react with the NHS ester, leading to low or no yield.[11][18] A phosphate or bicarbonate buffer at a slightly alkaline pH (8.0-8.5) is optimal, as it deprotonates the target amine for efficient nucleophilic attack while minimizing hydrolysis of the NHS ester.[22]
Materials:
-
Protein (e.g., Antibody) in an amine-free buffer (e.g., PBS)
-
Heterobifunctional crosslinker (e.g., SMCC, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Amine-terminated Ahx-linked molecule (e.g., Ahx-Peptide)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Solvent: Anhydrous DMSO
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Methodology:
-
Preparation of Reagents:
-
Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.[18]
-
Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO to a concentration of 10 mM.[23] Do not store in solution.
-
Dissolve the amine-terminated Ahx-linked molecule in the Reaction Buffer.
-
-
Protein Activation (NHS Ester Reaction):
-
Add a 10-20 fold molar excess of the dissolved NHS ester to the protein solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess Crosslinker:
-
Purify the activated protein from the excess, unreacted NHS ester using an SEC desalting column equilibrated with PBS, pH 7.2. This step is crucial to prevent the crosslinker from reacting with the quenching agent in later steps.
-
-
Conjugation to Ahx-Linked Molecule:
-
Immediately add the Ahx-linked molecule to the purified, activated protein. A molar ratio of 5-10 fold excess of the Ahx-molecule over the protein is a typical starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15-30 minutes to ensure all unreacted NHS esters (if any remain) are hydrolyzed or capped.
-
-
Purification and Characterization (Self-Validation):
-
Purify the final conjugate from excess Ahx-linked molecule and reaction byproducts using SEC.
-
Expected Outcome & Validation:
-
Characterization: Analyze the purified conjugate using SDS-PAGE, which should show a shift in the molecular weight corresponding to the mass of the attached molecule.
-
Quantification: Use Hydrophobic Interaction Chromatography (HIC-HPLC) to determine the average drug-to-antibody ratio (DAR).[24] A successful reaction will show a population of conjugated species with a defined DAR.
-
Purity: SEC-HPLC should be used to assess the level of aggregation. A successful conjugate should be predominantly monomeric (>95%).[10]
-
-
Conclusion: A Strategic Choice in Bioconjugate Design
The 6-aminohexanoic acid (Ahx) linker is a powerful tool in the biotechnologist's arsenal, providing a simple, robust, and non-cleavable spacer. Its inherent hydrophobicity and flexibility are key design parameters that must be carefully considered in the context of the overall bioconjugate. While hydrophilic linkers like PEG are often favored to mitigate aggregation and extend plasma half-life, the hydrophobic nature of Ahx can be advantageous for enhancing cell permeability or when working with already soluble constructs. The decision to employ an Ahx-based linker should be driven by a thorough understanding of the payload's properties and the desired pharmacokinetic and pharmacodynamic profile of the final molecule. By using validated protocols and robust analytical characterization, researchers can confidently leverage the unique properties of Ahx to engineer next-generation bioconjugates with optimal performance.
References
-
Veranova. (2025, July 11). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Available at: [Link]
-
Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 4(5), 637-647. Available at: [Link]
-
Sikorska, E., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6814. Available at: [Link]
-
The Royal Society of Chemistry. (2021, December 22). Chapter 3: Linker Design and Impact on ADC Properties. In Antibody-Drug Conjugates. Available at: [Link]
-
Jeon, D., et al. (2018). Effects of linker amino acids on the potency and selectivity of dimeric antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(4), 865-873. Available at: [Link]
-
Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Nature Biotechnology, 33(7), 733-735. Available at: [Link]
-
Creative Biolabs. (2024, November 7). Troubleshooting Guides. Available at: [Link]
-
St. Amant, A. H., et al. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals, 8(2), 300-323. Available at: [Link]
-
D'Souza, C., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 63(23), 14611-14620. Available at: [Link]
-
Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Available at: [Link]
-
Wu, K., & Wang, P. (2026, January 6). The role of hydrophilic linkers in next-generation antibody-drug conjugates. Journal of Controlled Release. Available at: [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Available at: [Link]
-
D'Hooge, F., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447. Available at: [Link]
-
Godzina, P., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6814. Available at: [Link]
-
Lee, M. T. W., et al. (2017). Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates. Bioconjugate Chemistry, 28(1), 202-210. Available at: [Link]
-
Kim, S., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(1), 115. Available at: [Link]
-
Tsuchikama, K., et al. (2022). Gram-Scale Synthesis of Site-Specific Antibody-Drug Conjugates Using AJICAP Second-Generation Technology. ChemRxiv. Available at: [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
Creative Bioarray. (n.d.). How to Design and Synthesize Antibody Drug Conjugates?. Available at: [Link]
-
Burke, P. J., et al. (2017). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs, 9(5), 846-855. Available at: [Link]
-
Li, Y., et al. (2020). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Bioconjugate Chemistry, 31(4), 1196-1205. Available at: [Link]
-
St. Amant, A. H., et al. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. SciSpace. Available at: [Link]
-
ResearchGate. (n.d.). General procedure: Fmoc-strategy SPPS and solution-phase cyclization. Available at: [Link]
-
Lu, J., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Research, 33(3), 561-571. Available at: [Link]
-
AxisPharm. (2023, February 10). What is the difference between ADC linker and PEG linker?. Available at: [Link]
-
Zheng, Y., et al. (2024). Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release. Molecular Therapy. Available at: [Link]
-
UCL Discovery. (n.d.). Recent advances in the synthesis of antibody-drug conjugates. Available at: [Link]
-
Zheng, Y., et al. (2024, April 3). Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release. PubMed. Available at: [Link]
Sources
- 1. purepeg.com [purepeg.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The role of hydrophilic linkers in next-generation antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 15. purepeg.com [purepeg.com]
- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 19. chem.uci.edu [chem.uci.edu]
- 20. chemistry.du.ac.in [chemistry.du.ac.in]
- 21. chempep.com [chempep.com]
- 22. glenresearch.com [glenresearch.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Monolayer: A Comparative Technical Guide to Surface Functionalization
The following guide is a comparative technical analysis designed for researchers and drug development professionals. It synthesizes experimental data, mechanistic insights, and field-proven protocols to provide a decision-making framework for surface functionalization.
Executive Summary: The Interface Problem
In drug delivery and biosensor development, the interface is where biology meets engineering. A poorly functionalized surface leads to non-specific binding (noise), ligand denaturation (loss of signal), or instability (leaching). This guide moves beyond basic "coating" concepts to analyze the thermodynamic and kinetic realities of three dominant functionalization strategies: Physical Adsorption , Covalent Coupling (EDC/NHS & Silanization) , and Bio-Affinity/Click Chemistry .
Comparative Analysis: Performance Metrics
The following data synthesizes results from surface plasmon resonance (SPR), contact angle goniometry, and X-ray photoelectron spectroscopy (XPS) studies.
Table 1: Quantitative Comparison of Functionalization Strategies
| Feature | Physisorption | Covalent (EDC/NHS) | Silanization (SAMs) | Bio-Affinity (Biotin-SA) |
| Bond Energy | < 10 kcal/mol (VdW/Electrostatic) | 60–100 kcal/mol (Amide bond) | 80–110 kcal/mol (Si-O-Si) | ~22 kcal/mol (Non-covalent, ultra-high affinity) |
| Ligand Stability | Low (Leaches over days) | High (Stable for months/years) | High (Thermal/Solvent resistant) | High (Dissociates only under extreme pH/Temp) |
| Orientation Control | Random (Denaturation risk) | Random (unless site-specific) | Ordered (Self-Assembled) | Excellent (Site-specific orientation) |
| Surface Density | Variable (Monolayer to Multilayer) | High (~2–5 pmol/cm²) | Very High (Dense packing) | Moderate (Limited by steric bulk of Streptavidin) |
| Reproducibility (CV) | Poor (>15%) | Good (<10%) | Excellent (<5%) | Excellent (<5%) |
| Complexity | Low (Dip & Dry) | Moderate (Multi-step, pH critical) | High (Moisture sensitive) | Moderate (Requires pre-tagged ligands) |
Table 2: Substrate Compatibility Matrix
| Substrate | Recommended Primary Strategy | Pre-treatment Requirement |
| Gold / Noble Metals | Thiol-SAMs (Au-S bond) | Plasma cleaning / Piranha etch |
| Glass / Silica / Silicon | Silanization (Si-OH condensation) | Piranha etch / O2 Plasma (to generate -OH) |
| Polymers (PS, PMMA, PDMS) | Covalent (EDC/NHS) | O2 Plasma (to generate -COOH/-OH) |
| Carbon Nanotubes / Graphene | Pi-Pi Stacking (Non-covalent) | Acid oxidation (to generate -COOH) |
Deep Dive: Mechanisms & Protocols
Technique A: The Covalent Standard (EDC/NHS Coupling)
Mechanism: Carbodiimide chemistry activates carboxyl groups (-COOH) to form an unstable O-acylisourea intermediate.[1] The addition of NHS (N-hydroxysuccinimide) stabilizes this into an amine-reactive NHS-ester, which then reacts with primary amines (-NH2) on the biomolecule to form a stable amide bond.[1]
Expert Insight: The most common failure mode in EDC/NHS coupling is pH mismanagement. The activation step (EDC) requires acidic conditions (pH 4.5–6.0), while the coupling step (Amine attack) requires neutral-to-basic conditions (pH 7.2–8.5). Doing both in PBS at pH 7.4 is a suboptimal compromise that hydrolyzes the EDC too quickly.
Protocol 1: Two-Step EDC/NHS Activation (Optimized for Carboxylated Beads/Surfaces)
Goal: Covalent attachment of an antibody to a carboxylated polystyrene particle.
Materials:
-
Activation Buffer: 50 mM MES, pH 5.0 (0.05% Tween-20 optional).
-
Coupling Buffer: 100 mM Phosphate or Bicarbonate, pH 7.4–8.0.
-
Quenching Solution: 1 M Ethanolamine, pH 8.5.
Workflow:
-
Wash: Wash beads 2x with Activation Buffer .
-
Activation: Resuspend beads in Activation Buffer containing 5 mg/mL EDC and 5 mg/mL Sulfo-NHS .
-
Why? Sulfo-NHS is water-soluble and creates a charged intermediate that prevents bead aggregation, unlike standard NHS.
-
-
Incubation: Rotate for 15 minutes at Room Temperature (RT).
-
Critical: Do not exceed 20 mins. The active ester hydrolyzes rapidly.
-
-
Wash (Quick): Centrifuge/magnetic separate and wash 1x with Coupling Buffer .
-
Speed is key: Proceed immediately to step 5 to minimize hydrolysis.
-
-
Coupling: Add the ligand (protein) dissolved in Coupling Buffer .
-
Note: Avoid Tris or Glycine buffers here; they contain amines and will compete with your ligand.
-
-
Incubation: Rotate for 2 hours at RT.
-
Quench: Add Quenching Solution (final conc. 100 mM) for 30 mins to block remaining active esters.
-
Storage: Wash and store in PBS + preservative.
Technique B: Precision Engineering (Silanization / SAMs)
Mechanism: Organosilanes (e.g., APTES) hydrolyze to form silanols, which condense with surface hydroxyls on silica/glass, forming a cross-linked siloxane network (Si-O-Si).
Expert Insight: "More is not better." Excess water promotes solution-phase polymerization, leading to messy, cloudy aggregates ("islands") rather than a smooth monolayer. Anhydrous conditions are critical for high-quality SAMs.
Protocol 2: Vapor-Phase Silanization (APTES on Glass/Silicon)
Goal: Creating a pristine amine-functionalized surface for biosensors.
Materials:
-
Substrate: Piranha-cleaned glass slides or Silicon wafers.
-
Reagent: 3-Aminopropyltriethoxysilane (APTES), >99%.
-
Chamber: Vacuum desiccator or closed glass vessel.
Workflow:
-
Pre-treatment: Treat substrates with O2 Plasma (100W, 2 min) or Piranha Solution (3:1 H2SO4:H2O2) for 15 min.
-
Why? This generates the critical surface silanol (-Si-OH) groups required for bonding. Caution: Piranha is explosive with organics.
-
-
Dehydration: Bake substrates at 110°C for 15 min to remove bulk water, leaving only surface-bound water.
-
Vapor Deposition: Place substrates in a vacuum desiccator. Place a small open vial containing 100 µL of APTES and 10 µL of Triethylamine (catalyst) in the chamber.
-
Why Vapor? Vapor phase avoids solvent impurities and solution-phase polymerization, yielding smoother monolayers than liquid dipping.
-
-
Reaction: Pump down to vacuum (<10 mbar) and seal. Incubate for 1–2 hours.
-
Curing: Remove substrates and bake at 110°C for 30–60 mins.
-
Critical: This step drives the condensation reaction, converting hydrogen bonds into covalent siloxane bonds (curing).
-
-
Validation: Check Contact Angle. APTES surfaces should read ~40–50°.
Visualizing the Logic
Figure 1: The EDC/NHS Reaction Pathway
This diagram illustrates the critical intermediate states and the "fork in the road" between successful coupling and hydrolysis.
Caption: The two-step EDC/NHS pathway. Note the critical role of NHS in stabilizing the intermediate to prevent rapid hydrolysis before the ligand is added.
Figure 2: Functionalization Decision Matrix
A logical flow to select the correct technique based on substrate and application constraints.
Caption: Decision tree guiding the selection of functionalization chemistry based on material properties and final application needs.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link
- The definitive reference for EDC/NHS and crosslinking chemistries.
-
Vashist, S. K., et al. (2011). "Effect of antibody immobilization strategies on the analytical performance of surface plasmon resonance-based immunoassays." Analyst, 136, 4431-4436. Link
- Comparative data on EDC/NHS vs. Physisorption in SPR sensors.
-
Howarter, J. A., & Youngblood, J. P. (2006). "Optimization of silica silanization by 3-aminopropyltriethoxysilane." Langmuir, 22(26), 11142-11147. Link
- Source for the vapor-phase silanization protocol and curing d
-
Balamurugan, S., et al. (2008). "Surface immobilization methods for aptamer diagnostic applications." Analytical and Bioanalytical Chemistry, 390, 1009-1021. Link
- Review of surface strategies specifically for diagnostic sensors.
-
Thermo Fisher Scientific. "EDC and NHS Crosslinking Chemistry." Link
- Technical valid
Sources
A Researcher's Guide to Assessing the Long-Term Stability of Modified Surfaces
In the dynamic fields of materials science, drug development, and biomedical engineering, the performance of a product is intrinsically linked to the stability of its surface properties. Whether it's a drug-eluting stent, a biocompatible implant, or a specialized cell culture substrate, the initial surface modification is only as valuable as its ability to endure over time. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the long-term stability of modified surfaces. We will delve into the critical aspects of chemical, physical, and biological stability, offering a comparative analysis of key analytical techniques and providing actionable experimental protocols.
The Imperative of Long-Term Stability
Surface modification is a cornerstone of modern material design, enabling the enhancement of properties such as biocompatibility, lubricity, and drug delivery kinetics. However, the interface between a modified surface and its operational environment is a dynamic one.[1][2][3][4] The long-term efficacy and safety of these materials hinge on the durability of the surface treatment.[1][5] Instability can lead to a loss of function, degradation of the bulk material, and in the case of biomedical applications, adverse biological responses.[3][6] Therefore, a thorough evaluation of long-term stability is not merely a quality control step but a fundamental aspect of product development and regulatory compliance.
Pillars of Surface Stability Assessment
The long-term stability of a modified surface is a multifaceted property. To create a holistic understanding, our assessment must be structured around three key pillars: Chemical Stability, Physical Integrity, and Biological Performance.
Chemical Stability: Resisting the Elements of Change
Chemical stability refers to the ability of the modified surface to maintain its elemental and molecular composition over time when exposed to its intended environment. Degradation pathways can include oxidation, hydrolysis, and the leaching of surface components.[7][8][9]
-
X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a highly surface-sensitive technique that provides quantitative elemental and chemical state information of the top 1-10 nanometers of a surface.[10][11][12][13][14] It is invaluable for detecting changes in surface chemistry, identifying contaminants, and assessing the integrity of thin films.[10][12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly in its Attenuated Total Reflectance (ATR) mode, is a powerful tool for identifying functional groups on a surface. It can track changes in chemical bonding, indicating degradation or alteration of the surface modification.
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS offers extremely high surface sensitivity and detailed molecular information, making it ideal for detecting trace contaminants and characterizing the outermost molecular layer of a surface.
| Technique | Information Provided | Sensitivity | Destructive? | Key Advantage |
| XPS | Elemental composition, chemical states | High (top 1-10 nm) | No | Quantitative and provides chemical state information.[10][11][12] |
| ATR-FTIR | Functional groups, molecular structure | Moderate (microns) | No | Non-destructive and can be used in situ. |
| ToF-SIMS | Elemental and molecular information | Very High (top 1-2 nm) | Yes (for depth profiling) | Excellent for trace analysis and surface mapping. |
The following workflow outlines a robust approach to evaluating the chemical stability of a modified surface over time.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of surface layer stability of surface-modified polyester biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SURFACE CHEMISTRY INFLUENCE IMPLANT BIOCOMPATIBILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of surface layer stability of surface-modified polyester biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocompatible and bioactive surface modifications for prolonged in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. implantsurfaces.com [implantsurfaces.com]
- 7. Surface modification changes the degradation process and degradation product pattern of polylactide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. XPS Surface Analysis at AME Labs - Anderson Materials Evaluation, Inc. [andersonmaterials.com]
- 11. What is XPS Analysis and What’s It Used For? [innovatechlabs.com]
- 12. rockymountainlabs.com [rockymountainlabs.com]
- 13. brighton-science.com [brighton-science.com]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
A Senior Application Scientist's Guide to Quantitative Analysis of Biomolecule Binding on Functionalized Surfaces
Introduction: The Critical Interface of Biology and Materials
In the realms of drug development, diagnostics, and biomaterials, the interface between a biological molecule and a functionalized surface is where critical events unfold. Understanding and quantifying these binding events is not merely an academic exercise; it is fundamental to designing more effective therapeutics, creating highly sensitive diagnostic tools, and engineering biocompatible materials.[1][2] A functionalized surface, chemically modified to present specific functional groups, acts as a controlled platform to immobilize one molecule (the ligand) and study its interaction with a binding partner (the analyte) in real-time.[3][4] This guide provides an in-depth comparison of the primary techniques used for this purpose, moving beyond a simple listing of methods to explain the causality behind experimental choices and the interpretation of the rich data these techniques provide.
Pillar 1: Label-Free, Real-Time Techniques for Unperturbed Analysis
The gold standard in interaction analysis is the ability to observe binding events as they happen, without the use of labels (e.g., fluorescent tags or radioactive isotopes) that could potentially interfere with or alter the natural interaction.[5] Label-free techniques provide pure kinetic and affinity data, reflecting the true behavior of the molecules under investigation.[5][6]
Surface Plasmon Resonance (SPR): The Optical Benchmark
SPR has long been considered a benchmark for studying biomolecular interactions, renowned for its sensitivity and the wealth of information it provides.[7][8][9] It is a versatile technique applicable to a wide range of interactions, from protein-protein and antibody-antigen to those involving small molecules, nucleic acids, and lipids.[7][10]
The Principle of SPR: SPR technology relies on an optical phenomenon that occurs when plane-polarized light, under conditions of total internal reflection, strikes a thin metal film (typically gold) on a sensor chip.[7][11] This creates an evanescent wave that propagates into the medium on the other side of the gold film.[12] At a specific angle of incidence, the "resonant angle," the light energy excites surface plasmons on the gold film, causing a measurable drop in the intensity of the reflected light.[7][13] When biomolecules bind to the ligand immobilized on the sensor surface, the mass at the surface increases. This change in mass alters the local refractive index, which in turn shifts the resonant angle.[7][11] This shift is detected in real-time and is directly proportional to the mass of analyte bound to the surface.[11][12] The output, a plot of response units (RU) versus time, is called a sensorgram.[11]
Experimental Workflow for SPR
Caption: A typical experimental workflow for an SPR-based binding analysis.
Bio-Layer Interferometry (BLI): High-Throughput Power
BLI is another optical, label-free technique that has gained significant popularity due to its ease of use and high-throughput capabilities.[14][15] Unlike SPR, which relies on a continuous flow microfluidic system, BLI uses a "dip and read" format, making it particularly robust for analyzing crude or unpurified samples.[6][15]
The Principle of BLI: BLI technology measures the interference pattern of white light reflected from two surfaces on the tip of a fiber-optic biosensor.[16][17][18] One reflection occurs at the interface of the glass fiber and an immobilized biocompatible layer (the internal reference), while the second occurs at the interface of this layer and the surrounding solution. When a ligand is immobilized on the biosensor tip and an analyte binds to it, the thickness of the biological layer increases.[19] This change in thickness causes a shift in the interference pattern, which is detected as a wavelength shift (in nanometers).[18][19] This shift is monitored in real-time and is proportional to the number of molecules bound to the sensor surface.[17]
BLI "Dip and Read" Workflow
Caption: The high-throughput "dip and read" workflow characteristic of BLI.
Quartz Crystal Microbalance with Dissipation (QCM-D): Beyond Binding to Structure
QCM-D is a highly sensitive acoustic technique that provides information not only on the mass of molecules binding to a surface but also on the viscoelastic properties (i.e., softness or rigidity) of the adsorbed layer.[20][21] This makes it uniquely powerful for studying conformational changes, hydration, and the structural integrity of biomolecular layers.[20][22]
The Principle of QCM-D: The core of a QCM-D system is a thin, piezoelectric quartz crystal sensor that is made to oscillate at its resonant frequency by applying an alternating voltage.[20][22] When molecules adsorb onto the sensor surface, the total oscillating mass increases, causing a decrease in the resonant frequency (Δf).[20] This frequency change is directly related to the adsorbed mass (including any coupled solvent, like water), as described by the Sauerbrey equation for thin, rigid films.[23]
Simultaneously, QCM-D measures the energy dissipation (ΔD) of the sensor's oscillation.[20][23] Dissipation reflects how much energy is lost from the oscillating system during each cycle. A rigid, compact layer will have low dissipation, while a soft, diffuse, or hydrated layer will cause a higher dissipation of energy.[20] By plotting ΔD against Δf, researchers can gain immediate qualitative insights into the structural nature of the binding event.[22]
Pillar 2: A Comparative Analysis of Core Techniques
Choosing the right technique depends on the specific research question, the nature of the interacting molecules, and the desired throughput. The following table provides a direct comparison of the key performance characteristics.
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Quartz Crystal Microbalance (QCM-D) | Fluorescence-Based Assays |
| Principle | Optical: Refractive Index Change[7][11] | Optical: Wavelength Interference[14][16] | Acoustic: Mass & Viscoelasticity[20][22] | Optical: Fluorescence Emission[24][25] |
| Key Outputs | k_a, k_d, K_D, Stoichiometry[11][12] | k_a, k_d, K_D, Concentration[17][19] | Adsorbed Mass, Layer Thickness, Viscoelastic Properties (Rigidity/Softness)[20][21] | Endpoint or real-time concentration |
| Label Requirement | Label-Free[13] | Label-Free[14][16] | Label-Free[20] | Label-Required[26] |
| Sensitivity | Very High (small molecules >100 Da)[27] | High (molecules >10 kDa, some small molecule capability)[17] | High (ng/cm²)[22] | Extremely High (pg-ng range) |
| Throughput | Low to Medium (1-4 channels typical)[11] | High (8-16 channels, 96/384-well plates)[14][17] | Low (typically 1-4 channels) | Very High (plate-based)[24] |
| Crude Samples | Limited (requires microfluidics, prone to clogging)[8] | Excellent (no microfluidics)[6][15] | Good (less prone to clogging than SPR) | Variable (matrix effects can interfere) |
| Conformational Data | Indirectly inferred | No | Yes (via dissipation monitoring)[20][21] | No |
| Cost | High (instrument and chips) | Medium (instrument), Low (disposable sensors)[14] | High (instrument and sensors) | Low (reagents), Medium (plate reader) |
Pillar 3: Experimental Design and Self-Validating Protocols
A trustworthy result is born from a meticulously planned and executed experiment. The following sections detail the critical steps and considerations for generating high-quality, reproducible data.
Surface Functionalization: Preparing the Stage
The first and most critical step is the preparation of the surface. The goal is to create a uniform, reactive layer that can covalently immobilize the ligand in a way that preserves its native conformation and binding activity.[4][28] Silanization of glass or oxide surfaces is a common and robust method.[29]
Protocol: Amine Functionalization of a Glass/Silica Surface
-
Substrate Cleaning: Immerse glass or silica substrates in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment). [29] Rinse extensively with deionized water and dry under a stream of nitrogen.
-
Amine Silanization: Prepare a 2% (v/v) solution of an aminosilane, such as (3-Aminopropyl)triethoxysilane (APTES), in an anhydrous solvent like toluene.[29]
-
Deposition: Immerse the cleaned, dry substrates in the APTES solution for 1 hour at room temperature with gentle agitation. This allows the silane to self-assemble on the surface.
-
Rinsing and Curing: Rinse the slides sequentially with toluene, ethanol, and deionized water to remove excess unbound silane. Cure the slides by baking at 110°C for 30-60 minutes to promote stable covalent bond formation.[29]
-
Characterization (Optional but Recommended): The surface can be characterized using techniques like contact angle goniometry or X-ray photoelectron spectroscopy (XPS) to confirm successful functionalization.
Surface Preparation and Immobilization Workflow
Caption: General workflow for surface functionalization and ligand immobilization.
Data Acquisition and Kinetic Analysis
The core of the experiment involves measuring the association and dissociation phases of the interaction.
-
Association (k_a): The analyte is introduced at a series of concentrations. The initial rate of binding is dependent on both the analyte concentration and the association rate constant (k_a).[30]
-
Dissociation (k_d): The analyte solution is replaced with buffer, and the rate at which the analyte dissociates from the ligand is measured. This rate is independent of concentration and reflects the stability of the complex, defined by the dissociation rate constant (k_d).[30]
-
Affinity (K_D): The equilibrium dissociation constant (K_D) is the ratio of the rate constants (k_d/k_a) and is a measure of the affinity of the interaction. A lower K_D value indicates a stronger binding affinity.[11]
These parameters are extracted by fitting the experimental sensorgram data to a specific binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.[30][31]
Troubleshooting Common Experimental Issues
Robust data requires anticipating and mitigating common problems.
-
Non-Specific Binding (NSB): This occurs when the analyte binds to the sensor surface itself rather than the ligand, leading to artificially high signals.[32]
-
Inactive Ligand: The immobilization process can sometimes denature the ligand or block its binding site.[32]
-
Regeneration Issues: The regeneration solution used to strip the analyte may damage the immobilized ligand over time.
-
Mitigation: Screen several regeneration conditions (e.g., low/high pH, high salt) to find the mildest one that effectively removes the analyte without harming the ligand. Monitor the ligand's binding capacity over multiple cycles.[32]
-
Conclusion: An Integrated Approach to Interaction Analysis
The quantitative analysis of biomolecule binding on functionalized surfaces is a multi-faceted discipline that combines materials science, biochemistry, and data analysis. While SPR remains the high-sensitivity benchmark for detailed kinetic studies, BLI offers unparalleled throughput for screening and analysis in complex media. QCM-D provides a unique window into the structural consequences of binding, offering data that is orthogonal and complementary to optical techniques. By understanding the fundamental principles, strengths, and limitations of each method, and by employing rigorous, self-validating experimental protocols, researchers can generate high-quality, actionable data to accelerate discovery and innovation in the life sciences.
References
-
SPR for Characterizing Biomolecular Interactions. (2022). Rapid Novor. [Link]
-
A beginner's guide to surface plasmon resonance. (2023). The Biochemist - Portland Press. [Link]
-
Bio-layer interferometry - Wikipedia. Wikipedia. [Link]
-
Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions. [Link]
-
What is QCM-D? (2025). Biolin Scientific. [Link]
-
Analyzing Kinetic Binding Data. (2021). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
QCM-D Sensitivity to Protein Adsorption Reversibility. PMC - NIH. [Link]
-
Bio-Layer Interferometry: Principles & Applications. (2023). Excedr. [Link]
-
Quartz Crystal Microbalance With Dissipation Monitoring: A Powerful Method to Predict the in vivo Behavior of Bioengineered Surfaces. Frontiers. [Link]
-
Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017). Molecular Biology of the Cell. [Link]
-
Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). News-Medical.net. [Link]
-
Protein Adsorption Behaviors on PLLA Surface Studied by Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D). (2009). Scientific.net. [Link]
-
Quantitative functional analysis of protein complexes on surfaces. (2005). PubMed. [Link]
-
Biolayer Interferometry (BLI). Center for Macromolecular Interactions - Harvard University. [Link]
-
Quartz Crystal Microbalance for Protein Adsorption to Solid Surface. Micro Photonics. [Link]
-
Video: Surface Plasmon Resonance SPR: Label-Free Detection. (2023). JoVE. [Link]
-
Surface Plasmon Resonance Troubleshooting - SPR Assay Advice. (2025). Bitesize Bio. [Link]
-
Bio Layer Interferometry (BLI) and Octet Quantitation and Kinetics Assay. University of Delaware. [Link]
-
Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. XanTec bioanalytics GmbH. [Link]
-
Practical guide to characterize biomolecule adsorption on solid surfaces (Review). (2018). Biointerphases | AIP Publishing. [Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences. [Link]
-
Label-free detection: technologies, key considerations, and applications. OHSU. [Link]
-
Label-Free Techniques for Biologics Assessment eBook. Sartorius. [Link]
-
Chapter 5: Detailed Analysis of Kinetic Binding Traces with Distributions of Surface Sites. Books. [Link]
-
Protein Assays. (2022). BMG LABTECH. [Link]
-
Fluoroprofile, a fluorescence-based assay for rapid and sensitive quantitation of proteins in solution. (2005). PubMed. [Link]
-
Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. (2018). Medium. [Link]
-
Quantitative Proteomics: Label-Free versus Label-Based Methods. (2023). Silantes. [Link]
-
Chemical Functionalization of Plasmonic Surface Biosensors: A Tutorial Review on Issues, Strategies, and Costs. (2017). ACS Applied Materials & Interfaces. [Link]
-
Experiment-friendly kinetic analysis of single molecule data in and out of equilibrium. (2016). arXiv. [Link]
-
Biolayer Interferometry and Surface Plasmon Resonance Comparison. (2019). Nicoya Lifesciences. [Link]
-
BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. (2024). Sartorius. [Link]
-
Predicting biomolecular binding kinetics: A review. PMC. [Link]
-
Atomistic Perspective on Biomolecular Adsorption on Functionalized Carbon Nanomaterials under Ambient Conditions. (2020). The Journal of Physical Chemistry B - ACS Publications. [Link]
-
FortéBio Bio-layer Interferometry Kinetic Analysis Tutorial. UCLA-DOE Institute. [Link]
-
preparation of surface for biomolecule immobilization lecture 4. Slideshare. [Link]
-
Surface Functionalization for Immobilization of Probes on Microarrays. (2016). PubMed. [Link]
-
QCM-D vs SPR - what is the difference? (2024). Biolin Scientific. [Link]
-
Quantitative measurements of protein−surface interaction thermodynamics. (2018). PMC. [Link]
-
Protein Level Quantification Across Fluorescence-based Platforms. (2023). PubMed. [Link]
-
Binding Assays: Common Techniques and Key Considerations. (2025). Fluidic Sciences Ltd. [Link]
-
Label-Based and Label-Free Strategies for Protein Quantitation. PubMed. [Link]
-
(PDF) Protein Level Quantification Across Fluorescence-based Platforms. (2025). ResearchGate. [Link]
-
Free Energy Simulations to Quantitatively Study Biomolecule Stability and Binding. (2025). ChemRxiv. [Link]
Sources
- 1. Quantitative functional analysis of protein complexes on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. preparation of surface for biomolecule immobilization lecture 4 | PPTX [slideshare.net]
- 4. Surface Functionalization for Immobilization of Probes on Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Label-Free Techniques for Biologics Assessment eBook | Sartorius [sartorius.com]
- 6. ohsu.edu [ohsu.edu]
- 7. portlandpress.com [portlandpress.com]
- 8. xantec.com [xantec.com]
- 9. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 10. rapidnovor.com [rapidnovor.com]
- 11. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. molbiolcell.org [molbiolcell.org]
- 13. Video: Surface Plasmon Resonance SPR: Label-Free Detection [jove.com]
- 14. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 15. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 16. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 17. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. Application, Principle and Advantages of Biolayer Interference Technology (BLI) - Creative Proteomics [iaanalysis.com]
- 20. biolinscientific.com [biolinscientific.com]
- 21. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Quartz Crystal Microbalance With Dissipation Monitoring: A Powerful Method to Predict the in vivo Behavior of Bioengineered Surfaces [frontiersin.org]
- 23. Protein Adsorption Behaviors on PLLA Surface Studied by Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) | Scientific.Net [scientific.net]
- 24. Fluorescent Protein Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. Label-Based and Label-Free Strategies for Protein Quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. books.rsc.org [books.rsc.org]
- 32. bitesizebio.com [bitesizebio.com]
Safety Operating Guide
Proper Disposal Procedures: 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid
Executive Summary & Immediate Action
Treat as Hazardous Organic Waste. 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is a bifunctional research chemical containing a carboxylic acid, a phenyl core, and an aminocaproyl ester tail. While specific toxicological data may be sparse for this custom conjugate, the precautionary principle applies . It must be managed as an Irritant (H315/H319/H335) and potentially Harmful (H302) substance.
Critical Prohibition: Do NOT dispose of down the drain. Do NOT mix with strong oxidizing agents or concentrated bases (risk of rapid ester hydrolysis and heat generation).[1]
Chemical Profile & Hazard Assessment
To dispose of this chemical safely, we must understand its reactivity.[1] This molecule is not just "white powder"; it is a system of reactive functional groups.
| Feature | Structural Component | Disposal Implication |
| Core | Phenylpropionic Acid | Weakly acidic. Potential for salt formation.[1] |
| Linker | Ester Bond (Caproyloxy) | Hydrolytically Unstable. Susceptible to cleavage in high pH (basic) environments, releasing 6-aminocaproic acid and the phenolic core. |
| Tail | Primary Amine | Reactive. Incompatible with strong oxidizers (e.g., nitric acid, peroxides) and acylating agents. |
| State | Solid (likely) | Dust generation is the primary exposure vector during disposal. |
Hazard Classification (Precautionary)
-
GHS Signal Word: WARNING
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Waste Code (RCRA - USA): Not P-listed or U-listed. Classify as Unlisted Hazardous Waste unless mixed with listed solvents.
Waste Stream Decision Matrix (Workflow)
The following decision tree guides you through the segregation and containerization process based on the physical state of your waste.
Caption: Operational workflow for segregating and packaging 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid waste based on physical state.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Debris)
Best for: Expired stocks, spill cleanup materials, contaminated PPE.
-
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 particulate respirator (if outside a fume hood).
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.
-
Bagging: Place the substance inside a clear polyethylene bag. Twist and tape the neck of the bag to seal it before placing it into the rigid container. This prevents dust puff-back when the drum is opened later.
-
Labeling:
-
Tag: "Hazardous Waste - Solid."
-
Constituents: Write "3-(4-(6-Aminocaproyloxy)phenyl)propionic acid" (Do not use abbreviations like "APP Acid").
-
Hazard Checkbox: Mark "Irritant" and "Toxic."
-
Protocol B: Liquid Waste (Solutions)
Best for: HPLC effluent, reaction mother liquors.
-
Solvent Compatibility Check:
-
Organic Solvents (MeOH, DCM, DMSO): Compatible. Dispose of in the appropriate "Organic Solvents" carboy (segregate Halogenated vs. Non-Halogenated).
-
Aqueous Solutions: Check pH. If the solution is strongly basic (pH > 10), neutralize to pH 6-8 using dilute HCl before adding to the waste container.
-
Why? High pH triggers hydrolysis of the ester bond. While not explosive, this degrades the compound into undefined species, complicating the waste profile for the disposal vendor.
-
-
Containerization: Use an HDPE carboy (e.g., Nalgene). Glass is acceptable but poses a breakage risk.
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
Scientific Rationale: Segregation & Incompatibilities[3][4]
As a scientist, you must treat the disposal container as a reaction vessel. The following incompatibilities are based on the functional groups present in 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid.
| Incompatible Class | Mechanism of Failure | Result |
| Strong Oxidizers (Nitric Acid, Perchlorates) | Oxidation of the primary amine and phenyl ring. | Fire / Explosion Risk. Exothermic reaction producing nitrogen oxides. |
| Strong Bases (NaOH, KOH) | Nucleophilic attack on the ester linkage (Saponification). | Decomposition. Rapid hydrolysis generating heat and altering chemical composition. |
| Acyl Chlorides / Anhydrides | Acylation of the primary amine. | Fumes / Heat. Generation of HCl gas (if acyl chloride) and heat. |
Emergency Contingencies
Accidental Spill (Solid)
-
Isolate: Mark the area.
-
Dampen: Gently cover the powder with a paper towel dampened with water or inert oil (to prevent dust).
-
Sweep: Scoop up the damp material into a bag.
-
Clean: Wash the surface with soap and water.[3][4] The compound is likely sparingly soluble in water but soluble in alcohols; a soapy water wash is usually sufficient for final cleanup.
Accidental Exposure
-
Inhalation: Move to fresh air immediately. The amine tail can cause respiratory irritation.[5]
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (like ethanol) on skin, as this may enhance dermal absorption.
-
Eye Contact: Flush with water for 15 minutes.[3] Seek medical attention if irritation persists.
Regulatory Framework (USA/EU)
This protocol is grounded in the following regulatory standards:
-
USA (EPA RCRA): Under 40 CFR 261, this chemical is not a specifically listed hazardous waste (P or U list). However, the generator is responsible for determining if it exhibits characteristics of hazardous waste.[6] Due to the amine and phenol functionalities, it is managed as Non-Regulated Hazardous Waste (if non-toxic) or Hazardous Waste (if toxicity is assumed) to ensure incineration rather than landfilling [1].
-
Laboratory Standard (OSHA): 29 CFR 1910.1450 requires a Chemical Hygiene Plan that includes provisions for waste disposal [2].
-
Prudent Practices: The National Research Council guidelines emphasize "cradle-to-grave" management, specifically the segregation of incompatible functionalities (amines vs. oxidizers) [3].
References
-
U.S. Environmental Protection Agency. (n.d.). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions (40 CFR Part 261).[6] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7][8] The National Academies Press.[7] Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. keyorganics.net [keyorganics.net]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 40 CFR 260-261 Hazardous waste management system and identification of Hazardous Waste | American Foundry Society [afsinc.org]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. Prudent Practices in the Laboratory [nationalacademies.org]
Personal protective equipment for handling 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid
Operational Safety Guide: Handling 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid
Part 1: Executive Safety Summary
Chemical Identity: 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid CAS: 760127-60-4 Physical State: Solid (White powder/crystalline) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Bioactive (Prodrug moiety)
Immediate Action Directive: Treat this compound as a high-potency intermediate . While specific LD50 data may be limited for this research chemical, its structural components—a phenylpropionic acid core linked to aminocaproic acid (a known antifibrinolytic drug)—dictate that you must prevent inhalation of dust and dermal absorption, particularly when in solution.
Core Safety Doctrine:
“The absence of a specific toxicity flag in a database is not evidence of safety. We handle functional groups, not just CAS numbers.”
Part 2: Hazard Analysis & Risk Assessment
To select the correct PPE, we must understand the mechanism of the hazard. This molecule presents three distinct risk vectors:
-
The Amine Functionality (–NH₂):
-
Risk: Basic amines are potential chemical irritants and sensitizers. They can cause contact dermatitis and mucous membrane irritation.
-
PPE Implication: Respiratory protection is non-negotiable if dust is generated.[1]
-
-
The Ester Linkage (–COO–):
-
Risk: This bond is hydrolytically unstable. Upon contact with plasma or moisture, it may cleave to release 6-Aminocaproic Acid (a bioactive drug) and 3-(4-Hydroxyphenyl)propionic acid .
-
PPE Implication: You are effectively handling a prodrug. Exposure routes must be blocked to prevent pharmacological effects (e.g., coagulation interference).
-
-
Solubility Vectors:
-
Risk: This compound is likely handled in polar aprotic solvents (DMSO, DMF). These solvents penetrate skin rapidly, carrying the dissolved chemical into the bloodstream.
-
PPE Implication: Glove selection is determined by the solvent, not just the solute.
-
Part 3: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this specific matrix for this compound.
| Protection Zone | Standard Operation (Weighing < 100mg) | High-Risk Operation (Synthesis/Spills > 1g) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11mm thick) | Laminate Film (Silver Shield) or Butyl Rubber | Standard nitrile degrades rapidly in DMF/DMSO. If dissolving in these solvents, nitrile offers <5 mins protection. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Splash Goggles | Safety glasses allow dust entry from the side. Goggles seal the ocular environment.[2] |
| Respiratory | N95 / P2 Particulate Respirator (if outside hood) | P100 / P3 Half-Face Respirator | Prevents inhalation of bioactive dust. Note: Fume hood is the primary barrier. |
| Body Defense | Lab Coat (Polyester/Cotton blend) + Sleeves | Tyvek® Coverall (Disposable) | Cotton absorbs liquids; Tyvek repels dust and light splashes. |
| Footwear | Closed-toe Leather/Synthetic | Over-shoe Booties | Prevents tracking of powder outside the containment zone. |
Part 4: Operational Workflows (Visualized)
Workflow 1: Risk-Based PPE Selection
This logic flow ensures you select the right gear based on the solvent system and physical state.
Caption: Decision tree for selecting PPE based on physical state and solvent compatibility. Note the escalation for DMSO/DMF handling.
Part 5: Step-by-Step Handling Protocols
A. Reception & Storage[1][2][3][4][5][6]
-
Inspect: Upon receipt, check the bottle for breakage inside a fume hood.
-
Labeling: Apply a secondary label: "Caution: Irritant / Bioactive Intermediate."
-
Environment: Store at -20°C (desiccated). The ester bond is moisture-sensitive. Allow the bottle to warm to room temperature before opening to prevent condensation, which accelerates hydrolysis.
B. Weighing & Solubilization (The Critical Step)
Most exposures occur here due to static charge on the powder.
-
Engineering Control: Use a Static Control Ionizer bar if available. This compound is a dry organic solid and will fly if statically charged.
-
Technique:
-
Place the balance inside the chemical fume hood.
-
If the balance is outside, use a balance enclosure and wear an N95 respirator.
-
Never tap the spatula against the bottle rim to dislodge powder (creates aerosol). Use a second clean spatula to scrape the first.
-
-
Dissolution:
-
Add solvent (e.g., DMSO) slowly.
-
Warning: If using DMSO, assume any drop on your glove penetrates instantly. If a splash occurs, do not wash the glove—remove it immediately , wash hands, and re-glove.
-
C. Waste Disposal & Deactivation
Self-Validating Step: Ensure the pH is neutral before disposal to prevent unexpected hydrolysis in the waste drum.
-
Solid Waste: Collect in a dedicated "Hazardous Solid Waste" container. Do not mix with general trash.
-
Liquid Waste:
-
Segregate into "Organic Waste (Non-Halogenated)" or "Halogenated" depending on the solvent.
-
Deactivation (Spill): If spilled as a solid, cover with wet paper towels (to prevent dust), scoop up, and clean the surface with a dilute soap solution followed by ethanol.
-
Part 6: Emergency Response
Scenario: Powder Spill (>100 mg) outside Fume Hood
-
Alert: Announce "Chemical Spill - Do Not Enter."
-
PPE Up: Don N95/P100 respirator and double gloves.
-
Contain: Gently cover the powder with damp paper towels. Do not dry sweep (generates dust).
-
Clean: Scoop up the damp towels. Wipe the area 3x with Ethanol/Water.
-
Dispose: Seal in a bag labeled "Chemical Spill Debris."
Scenario: Eye Contact
-
Mechanism: The amine group causes immediate irritation; the ester hydrolysis may cause delayed pH changes in the eye.
-
Medical: Seek medical attention. Provide the SDS for Aminocaproic Acid as a reference for the bioactive metabolite.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance.[4] OSHA 3404-11R. [Link]
-
PubChem. (n.d.). Compound Summary: 3-(4-Hydroxyphenyl)propionic acid (Metabolite Reference).[5] National Library of Medicine. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
